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  • Product: Methyl 6-bromo-1H-indazole-5-carboxylate
  • CAS: 1396762-16-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5): A Key Intermediate in Modern Drug Discovery

Section 1: Core Introduction and Strategic Importance Methyl 6-bromo-1H-indazole-5-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Core Introduction and Strategic Importance

Methyl 6-bromo-1H-indazole-5-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term conferred upon molecular frameworks that can provide ligands for diverse biological targets.[1] This versatility stems from the indazole's unique structural and electronic properties, which allow it to engage in various non-covalent interactions—such as hydrogen bonding and pi-pi stacking—with high affinity and specificity.[1]

The strategic value of this specific derivative is further enhanced by its two key functional handles. The bromine atom at the C6 position is not merely a modulator of lipophilicity and metabolic stability; it is a versatile synthetic handle for a host of powerful cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the late-stage, controlled introduction of diverse molecular fragments, a cornerstone of modern library synthesis and lead optimization. Concurrently, the methyl ester at the C5 position and the reactive N-H of the pyrazole ring offer orthogonal sites for further chemical elaboration. Consequently, this molecule serves not as an end product, but as a critical starting point for constructing complex, biologically active compounds, particularly in the realm of kinase inhibitor development.[2]

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physicochemical Data

The key properties of Methyl 6-bromo-1H-indazole-5-carboxylate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1396762-16-5
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to light yellow solid[3]
Melting Point 170-175 °C[3]
Purity ≥95% (Commercially available)
Storage Keep in a dark place, sealed in a dry, inert atmosphere at room temperature.[3][4]
SMILES COC(=O)c1cc2cn[nH]c2cc1Br
InChI Key YKCNVRWLHPWOTP-UHFFFAOYSA-N
Spectroscopic Characteristics (Predicted)

While full spectral data requires experimental acquisition, the expected NMR signatures can be predicted based on the molecular structure, providing a benchmark for characterization.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ~13.5 ppm (s, 1H): The N-H proton of the indazole ring, typically a broad singlet.

    • ~8.3 ppm (s, 1H): The C3-H proton, appearing as a singlet.

    • ~8.2 ppm (s, 1H): The C4-H proton, appearing as a singlet adjacent to the ester.

    • ~8.0 ppm (s, 1H): The C7-H proton, appearing as a singlet adjacent to the bromine.

    • ~3.9 ppm (s, 3H): The methyl ester (-OCH₃) protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • ~165 ppm: The carbonyl carbon of the methyl ester.

    • ~140-142 ppm: Quaternary carbons of the indazole ring system (e.g., C7a).

    • ~135 ppm: The C3 carbon.

    • ~120-130 ppm: Aromatic carbons (C4, C7).

    • ~115 ppm: The bromine-bearing C6 carbon.

    • ~110-120 ppm: Remaining aromatic carbons (e.g., C5, C3a).

    • ~52 ppm: The methyl ester carbon (-OCH₃).

Section 3: Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A plausible and robust synthetic route starting from commercially available materials is detailed below.

Synthetic_Workflow cluster_0 Synthetic Pathway for Methyl 6-bromo-1H-indazole-5-carboxylate A 3-Bromo-4-methylbenzoic acid (Starting Material) B Methyl 3-bromo-4-methylbenzoate A->B  H₂SO₄ (cat.), MeOH   Esterification C Methyl 3-bromo-4-methyl-5-nitrobenzoate B->C  HNO₃, H₂SO₄   Nitration D Methyl 5-amino-3-bromo-4-methylbenzoate C->D  SnCl₂·2H₂O, HCl   Reduction E Methyl 6-bromo-1H-indazole-5-carboxylate (Target Molecule) D->E  1. NaNO₂, HCl (aq)    2. Heat   Diazotization & Cyclization

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Esterification of 3-Bromo-4-methylbenzoic acid

  • Materials: 3-Bromo-4-methylbenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, concentrated).

  • Procedure:

    • Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add catalytic sulfuric acid (0.1 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture and remove methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-bromo-4-methylbenzoate.

  • Scientist's Note: The acid-catalyzed Fischer esterification is a classic, cost-effective method. Using methanol as the solvent drives the equilibrium towards the product.

Step 2: Nitration

  • Materials: Methyl 3-bromo-4-methylbenzoate, Nitric acid (HNO₃, fuming), Sulfuric acid (H₂SO₄, concentrated).

  • Procedure:

    • Add Methyl 3-bromo-4-methylbenzoate (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain Methyl 3-bromo-4-methyl-5-nitrobenzoate.

  • Scientist's Note: The electron-donating methyl group and the electron-withdrawing bromo and ester groups direct nitration to the C5 position. Strict temperature control is critical to prevent over-nitration and ensure safety.

Step 3: Reduction of the Nitro Group

  • Materials: Methyl 3-bromo-4-methyl-5-nitrobenzoate, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol (EtOH).

  • Procedure:

    • Dissolve the nitro compound (1.0 eq) in ethanol.

    • Add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool to room temperature and carefully basify with a cold, concentrated NaOH solution to pH > 10, precipitating tin salts.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield Methyl 5-amino-3-bromo-4-methylbenzoate.

  • Scientist's Note: SnCl₂/HCl is a standard and effective reagent for the reduction of aromatic nitro groups, being tolerant of the ester and bromide functionalities.

Step 4: Diazotization and Indazole Ring Formation

  • Materials: Methyl 5-amino-3-bromo-4-methylbenzoate, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).

  • Procedure:

    • Suspend the aniline derivative (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • The intramolecular cyclization to form the indazole ring occurs upon gentle warming or continued stirring. Some protocols may require heating to 50-60 °C.

    • The product will precipitate from the solution. Filter the solid, wash with cold water, and dry.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product, Methyl 6-bromo-1H-indazole-5-carboxylate.

Section 4: Chemical Reactivity and Synthetic Utility

The title compound is a scaffold designed for elaboration. Its reactivity is dominated by the N-H group and the C-Br bond, which can be functionalized orthogonally.

Reactivity_Map cluster_N N-H Functionalization cluster_C C-Br Cross-Coupling Core Methyl 6-bromo-1H-indazole-5-carboxylate N_Alkylation N-Alkylated Product Core->N_Alkylation  R-X, Base (e.g., K₂CO₃)   N_Arylation N-Arylated Product Core->N_Arylation  Ar-B(OH)₂, Cu(OAc)₂   Suzuki Aryl/Heteroaryl Derivative Core->Suzuki  Ar-B(OH)₂, Pd Catalyst, Base   (Suzuki Coupling) Buchwald Amine Derivative Core->Buchwald  R₂NH, Pd Catalyst, Base   (Buchwald-Hartwig)

Caption: Key reaction pathways for derivatization.

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is exemplary for demonstrating the utility of the C-Br bond to install new carbon-carbon bonds.

  • Objective: To couple an arylboronic acid to the C6 position of the indazole core.

  • Materials:

    • Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Procedure:

    • To a reaction vessel, add the bromo-indazole, arylboronic acid, and base.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to isolate the coupled product.

  • Scientist's Note: The choice of palladium catalyst, ligand, base, and solvent system is critical and often requires optimization for specific substrates. Degassing the solvent is essential to prevent oxidation and deactivation of the palladium(0) catalyst.

Section 5: Applications in Drug Discovery

The true value of Methyl 6-bromo-1H-indazole-5-carboxylate lies in its application as a foundational element for synthesizing high-value therapeutic candidates.

Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors.[1] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The N1 and N2 atoms of the indazole ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP. The substituents at the C5 and C6 positions, installed via the chemistry described above, explore other regions of the binding site to confer potency and selectivity. Derivatives of 6-bromo-1H-indazole have been specifically investigated as inhibitors of kinases involved in cell cycle regulation, such as Chk1 and Chk2.[1]

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Kinase Protein Kinase (Active) Upstream->Kinase Substrate Substrate Protein (Inactive) Kinase->Substrate ATP -> ADP Blocked Kinase-Inhibitor Complex (Inactive) Kinase->Blocked Substrate_P Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor Indazole-Based Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Role of an indazole derivative in blocking a kinase pathway.

Other Therapeutic Areas

Beyond oncology, the indazole scaffold is prevalent in compounds targeting a range of diseases. Research into related bromo-indazole and bromo-indole derivatives has revealed significant potential in:

  • Anti-Angiogenesis: The ability to inhibit the formation of new blood vessels, a critical process in tumor growth, often by inhibiting signaling proteins like VEGF.[1]

  • Anti-Inflammatory Activity: The capacity to inhibit enzymes like cyclooxygenase-2 (COX-2) or suppress the production of pro-inflammatory cytokines, suggesting applications in inflammatory disorders.[1]

Section 6: Safety and Handling

While a specific safety data sheet for this exact CAS number is not universally available, data from closely related bromo-indazole compounds should be used to guide handling procedures.

  • Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Harmful if swallowed).[5][6]

    • Skin Corrosion/Irritation (Causes skin irritation).[5][6][7]

    • Serious Eye Damage/Eye Irritation (Causes serious eye irritation).[5][6][7]

    • Specific target organ toxicity — single exposure (May cause respiratory irritation).[5][6][7]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

    • Avoid breathing dust.[7] Avoid contact with skin and eyes.[7]

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

Section 7: Conclusion

Methyl 6-bromo-1H-indazole-5-carboxylate is more than a chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its privileged indazole core provides a foundation for high-affinity interactions with biological targets, while its synthetically versatile bromine and ester functionalities empower chemists to systematically explore chemical space. From kinase inhibitors in oncology to potential anti-inflammatory agents, this building block is a testament to the power of rational molecular design in modern drug discovery.

References

  • methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved January 28, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Organic Chemistry - 3ASenrise. (n.d.). Retrieved January 28, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Methyl 6-bromo-1H-indazole-5-carboxylate

The following technical monograph details the physicochemical properties, structural characterization, and synthetic utility of Methyl 6-bromo-1H-indazole-5-carboxylate . Molecular Identity & Strategic Significance Methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, structural characterization, and synthetic utility of Methyl 6-bromo-1H-indazole-5-carboxylate .

Molecular Identity & Strategic Significance

Methyl 6-bromo-1H-indazole-5-carboxylate is a high-value heterocyclic scaffold employed primarily in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping. Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct vectors for diversification (N1-amine, C5-ester, and C6-bromide), making it an ideal "hub" intermediate for synthesizing kinase inhibitors (e.g., PARP, FGFR) and immuno-oncology agents.

Core Identifiers
ParameterData
CAS Number 1396762-16-5 (Note: Distinguish from regioisomer 5-bromo-6-carboxylate, CAS 1000342-30-2)
IUPAC Name Methyl 6-bromo-1H-indazole-5-carboxylate
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
SMILES COC(=O)C1=C(Br)C=C2NN=CC2=C1
InChI Key YKCNVRWLHPWOTP-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for formulation and process chemistry.

PropertyValue / RangeContext & Notes
Physical State SolidCrystalline powder
Appearance Off-white to pale yellowColor deepens upon oxidation/light exposure
Melting Point 170 – 175 °C Sharp melt indicates high purity (>98%)
Solubility (High) DMSO, DMF, DMAc>50 mg/mL; suitable for stock solutions
Solubility (Mod) Methanol, DCM, Ethyl AcetateSoluble with sonication/warming
Solubility (Low) Water, HexanesHydrophobic nature requires polar organic co-solvents
pKa (Calculated) ~11.2 (Indazole N-H)Weakly acidic; deprotonates with bases like Cs₂CO₃ or NaH
LogP ~2.3Lipophilic; typically requires formulation for bioassays

Structural Diagnostics (Spectroscopy)

Accurate characterization is critical to distinguish this compound from its regioisomer (Methyl 5-bromo-1H-indazole-6-carboxylate).

1H NMR Interpretation (DMSO-d₆, 400 MHz)

The substitution pattern at positions 5 and 6 isolates the aromatic protons at H4 and H7, rendering them as singlets . This is the primary diagnostic feature.

  • δ ~13.4 ppm (1H, br s): Indazole N-H (Labile, disappears with D₂O shake).

  • δ ~8.45 ppm (1H, s): H-4 . Deshielded by the adjacent carbonyl (C=O) and the aromatic ring current.

  • δ ~8.20 ppm (1H, s): H-3 . Characteristic of the indazole core.

  • δ ~7.90 ppm (1H, s): H-7 . Adjacent to the N1/N2 system.[1]

  • δ ~3.88 ppm (3H, s): Methyl ester (-OCH₃).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: m/z 255.0 [M+H]⁺ and 257.0 [M+H]⁺.

  • Isotope Pattern: A 1:1 ratio of the M and M+2 peaks confirms the presence of a single Bromine atom.

Reactivity Profile & Synthetic Utility

This scaffold acts as a "tri-vector" warhead. The chemical logic below details the order of operations required to prevent side reactions (e.g., N-alkylation competing with cross-coupling).

Diagram 1: Orthogonal Reactivity Map

This diagram illustrates the three distinct chemical handles and their specific synthetic applications.

ReactivityMap Core Methyl 6-bromo- 1H-indazole-5-carboxylate N1 N1-Position (NH) Nucleophilic Attack Core->N1  Base (NaH, Cs2CO3)   C6 C6-Position (C-Br) Suzuki/Buchwald Coupling Core->C6  Pd(0) Catalyst   C5 C5-Position (Ester) Hydrolysis/Amidation Core->C5  LiOH or R-NH2   Prod_N N-Alkylation / Protection (e.g., SEM, THP, Alkyl groups) N1->Prod_N Prod_C6 Biaryl / C-N Bond Formation (Scaffold Extension) C6->Prod_C6 Prod_C5 Carboxamides / Acids (Solubility/Binding Elements) C5->Prod_C5

Caption: The "Reactivity Triad" illustrating the three orthogonal sites for chemical modification.

Experimental Protocol: Quality Control & Purification

Due to the potential for regioisomers during synthesis (e.g., 5-Br vs 6-Br), a rigorous QC workflow is required before using this material in high-cost coupling reactions.

Workflow Logic
  • Solubility Check: Confirm complete dissolution in DMSO-d6 for NMR.

  • Regio-Validation: Check H4/H7 splitting patterns (Singlets = Correct; Doublets = Wrong isomer).

  • Purity Assay: HPLC @ 254 nm.

Diagram 2: QC & Purification Decision Tree

QC_Workflow Start Crude Material (Synthesis or Commercial) LCMS LC-MS Analysis (Check m/z 255/257) Start->LCMS NMR 1H NMR (DMSO-d6) Check Aromatic Region LCMS->NMR Decision Are H4 & H7 Singlets? NMR->Decision Pass PASS: Isomer Confirmed Proceed to Coupling Decision->Pass Yes Fail FAIL: Regioisomer Present Recrystallize or Discard Decision->Fail No (Doublets observed)

Caption: Quality Control decision tree to validate regio-purity prior to usage.

Standard Suzuki Coupling Protocol (C6-Functionalization)

Note: This protocol assumes the N1 position has been protected or alkylated. If using the free NH, add 2.5 equiv of base.

  • Setup: In a microwave vial, charge Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs₂CO₃ (3.0 equiv).

  • Degas: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 90 °C for 2–4 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

References

  • Sigma-Aldrich. Methyl 6-bromo-1H-indazole-5-carboxylate Product Sheet. Accessed 2024.[2]

  • ChemicalBook. CAS 1396762-16-5 Physical Properties & Safety Data.

  • PubChem. Indazole Carboxylate Derivatives - Compound Summary. National Library of Medicine.

  • Chem-Impex. Isomer differentiation in Indazole synthesis.

Sources

Foundational

Technical Whitepaper: Characterization and Solid-State Properties of Methyl 6-bromo-1H-indazole-5-carboxylate

[1] Executive Summary In the high-stakes environment of kinase inhibitor development, the purity of intermediate scaffolds is non-negotiable.[1] Methyl 6-bromo-1H-indazole-5-carboxylate serves as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes environment of kinase inhibitor development, the purity of intermediate scaffolds is non-negotiable.[1] Methyl 6-bromo-1H-indazole-5-carboxylate serves as a critical pharmacophore building block, particularly for developing inhibitors targeting Chk1, Chk2, and SGK kinases.[1]

This technical guide provides a definitive reference for the solid-state characterization of this compound. We establish the melting point range of 170–175°C as the primary quality attribute (PQA) for identifying the correct regioisomer and ensuring crystalline purity. This document outlines the causality between synthetic routes and impurity profiles, provides a self-validating protocol for thermal analysis, and details the specific handling requirements to maintain structural integrity.[1]

Chemical Identity & Significance[2][3][4][5]

The indazole scaffold is a "privileged structure" in medicinal chemistry due to its bio-isosteric relationship with indole and purine systems.[1] The specific placement of the bromine at the C6 position and the methyl ester at C5 creates a unique electronic environment, facilitating orthogonal functionalization—typically Suzuki-Miyaura coupling at C6 and nucleophilic attack at the C5 ester.[1]

Critical Isomer Distinction: Researchers must exercise extreme caution regarding regioisomerism. The 5-bromo-6-carboxylate isomer (CAS 1000342-30-2) has a significantly lower melting point (~152–156°C).[1] Confusing these isomers will lead to catastrophic failure in Structure-Activity Relationship (SAR) studies.[1]

PropertySpecification
IUPAC Name Methyl 6-bromo-1H-indazole-5-carboxylate
CAS Number 1396762-16-5
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point (Standard) 170–175 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water

Physicochemical Characterization

The Melting Point as a Purity Indicator

For Methyl 6-bromo-1H-indazole-5-carboxylate, the melting point is not merely a physical constant; it is a diagnostic tool for hydrogen-bonding network integrity.[1] The N-H proton of the indazole ring acts as a hydrogen bond donor, while the N2 and carbonyl oxygen act as acceptors.[1]

  • Observed Range: 170–175°C.[1][2]

  • Depression: A melting onset below 168°C typically indicates the presence of:

    • Regioisomers: Specifically the 4-bromo or 7-bromo analogs.[1]

    • Solvent Occlusion: Trapped methanol or ethyl acetate from recrystallization.[1]

    • Precursor Contamination: Unreacted 4-bromo-2-methyl-5-nitrobenzoic acid derivatives.[1]

Stability Profile

The compound is stable under standard laboratory conditions but exhibits sensitivity to:

  • Base Hydrolysis: Moisture in the presence of basic impurities will hydrolyze the methyl ester to the carboxylic acid (MP > 250°C), drastically altering the thermal profile.

  • Photolytic Degradation: Prolonged exposure to UV can induce debromination; storage in amber vials is mandatory.[1]

Experimental Protocols

Protocol A: High-Fidelity Melting Point Determination

Objective: To determine the melting point with <0.5°C error using the Capillary Method.

Prerequisites:

  • Sample dried in a vacuum oven at 40°C for 4 hours.

  • Calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

Step-by-Step Workflow:

  • Sample Preparation: Grind approximately 50 mg of the dry solid into a fine powder using an agate mortar. Coarse crystals lead to uneven heat transfer.[1]

  • Loading: Fill a capillary tube to a height of 2–3 mm. Tap the tube on a hard surface to pack the powder tightly.[1] Loose packing causes premature softening observations.

  • Ramp Rate Strategy:

    • Fast Ramp: Heat at 10°C/min to 150°C to save time.[1]

    • Equilibration: Hold at 150°C for 60 seconds.

    • Measurement Ramp: Ramp at 1.0°C/min from 150°C to 180°C.

  • Observation Criteria:

    • Collapse Point (Onset): The solid column settles (record as T_onset).

    • Meniscus Point: A clear liquid meniscus forms.[1]

    • Clear Point (End): The last trace of solid disappears (record as T_clear).

  • Validation: The range (T_clear - T_onset) must be ≤ 2.0°C. If > 2.0°C, recrystallize.

Protocol B: Purification via Recrystallization

Objective: To refine crude material (MP ~160-165°C) to analytical standard (MP 170-175°C).[1]

  • Solvent Selection: Ethyl Acetate / Hexane system.[1][3]

  • Dissolution: Dissolve 1.0 g of crude solid in boiling Ethyl Acetate (minimum volume, approx. 10-15 mL).

  • Filtration: Filter hot through a glass frit to remove insoluble inorganic salts (e.g., NaBr from bromination steps).

  • Crystallization: Add hot Hexane dropwise until persistent turbidity is observed. Re-heat to clear solution, then allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Isolation: Cool to 4°C for 1 hour. Filter the off-white needles and wash with cold 1:4 EtOAc:Hexane.[1]

  • Drying: Vacuum dry at 45°C (20 mbar) to remove solvent lattice inclusions.

Structural Validation & Logic

To ensure the melting point data correlates to the correct chemical structure, an analytical cross-check is required. The following decision tree illustrates the logic flow for validating the compound before releasing it for biological assays.

ValidationLogic Start Crude Methyl 6-bromo-1H-indazole-5-carboxylate MP_Check Measure Melting Point (MP) Start->MP_Check Range_Low MP < 168°C MP_Check->Range_Low Too Low Range_High MP > 178°C MP_Check->Range_High Too High Range_Good MP 170-175°C MP_Check->Range_Good In Range TLC_Check TLC (50% EtOAc/Hex) Range_Low->TLC_Check Acid_Error Check Hydrolysis (Free Acid MP >250°C) Range_High->Acid_Error NMR_Check 1H NMR (DMSO-d6) Range_Good->NMR_Check Recryst Recrystallize (EtOAc/Hexane) TLC_Check->Recryst Impurities Visible Isomer_Error Check Regioisomer (Isomer 5-Br-6-COOMe MP ~155°C) TLC_Check->Isomer_Error Single Spot (Wrong Isomer?) Recryst->MP_Check Retest NMR_Check->Isomer_Error Coupling Constants Mismatch Release Release for Assay NMR_Check->Release Spectra Confirmed

Figure 1: Quality Control Decision Tree. This workflow integrates thermal analysis with spectroscopic validation to rule out common isomeric and hydrolytic impurities.[1]

Synthesis & Impurity Origins

Understanding the synthesis helps predict MP deviations.[1] A common route involves the diazotization of methyl 4-bromo-5-amino-2-methylbenzoate .[1]

  • Step 1: Diazotization leads to intramolecular cyclization.[1]

  • Risk: Incomplete cyclization leaves diazo-intermediates that decompose, lowering the MP and darkening the solid (yellow/brown discoloration).[1]

  • Risk: If the starting material contained the 5-bromo-4-amino isomer, the resulting indazole will be the 5-bromo-6-carboxylate isomer (MP 152-156°C).[1]

SynthesisPath Precursor Methyl 4-bromo-2-methyl-5-nitrobenzoate Reduction Reduction (Fe/HCl) Precursor->Reduction Amine Intermediate Amine Reduction->Amine Cyclization Diazotization (NaNO2/AcOH) Ring Closure Amine->Cyclization Product Methyl 6-bromo-1H-indazole-5-carboxylate (Target) Cyclization->Product Impurity Impurity: Azo-coupling byproducts (Lowers MP) Cyclization->Impurity Side Reaction

Figure 2: Simplified Synthetic Pathway highlighting the critical cyclization step where impurities affecting melting point are most likely generated.[1]

References

  • PubChem. (2023). Compound Summary: Methyl 6-bromo-1H-indazole-5-carboxylate (CID 71313465).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of Methyl 6-bromo-1H-indazole-5-carboxylate

This guide outlines the structural elucidation of Methyl 6-bromo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. It addresses the specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of Methyl 6-bromo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. It addresses the specific challenge of distinguishing this regioisomer from its 5-bromo-6-carboxylate analog using advanced NMR techniques.

Executive Summary & Compound Identity

Methyl 6-bromo-1H-indazole-5-carboxylate is a disubstituted indazole scaffold used as a building block in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its substituents: the bromine atom (C6) allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ester (C5) serves as a precursor for amides or heterocycle formation.

  • CAS Number: 1396762-16-5[2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [3]
  • Molecular Weight: 255.07 g/mol [4]

  • Exact Mass: 253.9691 (for

    
    Br)
    

The Core Challenge: The primary analytical hurdle is distinguishing the target molecule (5-ester-6-bromo) from its regioisomer, Methyl 5-bromo-1H-indazole-6-carboxylate . Both isomers exhibit identical mass spectral fragmentation patterns and very similar 1H NMR splitting (two aromatic singlets). Unambiguous assignment requires 2D NMR (NOESY/HMBC) to map the spatial proximity of the ester methyl group to the aromatic protons.

Synthetic Context & Regiochemistry

Understanding the synthesis aids elucidation by predicting potential impurities and isomers. The compound is typically prepared via one of two routes:

  • Cyclization of substituted anilines: Diazotization of methyl 4-amino-2-bromo-5-methylbenzoate followed by cyclization. This route fixes the substitution pattern early but can suffer from low yields.

  • Esterification of the carboxylic acid: Acid-catalyzed esterification of 6-bromo-1H-indazole-5-carboxylic acid.

Regioisomer Formation: If the starting material is a mixture of 4-bromo-2-methyl-5-nitrobenzoate and 5-bromo-2-methyl-4-nitrobenzoate, the final product will be a mixture of the 5-ester and 6-ester indazoles.

SynthesisPath Precursor 4-Bromo-2-methyl-5-nitrobenzoate Intermediate Diazonium Intermediate Precursor->Intermediate Reduction & Diazotization Target Methyl 6-bromo-1H-indazole-5-carboxylate (Target) Intermediate->Target Cyclization (Major) Isomer Methyl 5-bromo-1H-indazole-6-carboxylate (Impurity) Intermediate->Isomer Regio-scrambling (Minor)

Analytical Strategy: Step-by-Step Elucidation

Step 1: High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition and the presence of bromine.

  • Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet at M+ and M+2.

  • Observed m/z (ESI+):

    • 254.9769 (

      
      Br)
      
    • 256.9748 (

      
      Br)
      
  • Fragmentation: Loss of -OCH

    
     (31 Da) confirms the methyl ester.
    
Step 2: 1H NMR Spectroscopy (1D)

The 1H NMR spectrum provides the initial scaffold confirmation. In 5,6-disubstituted indazoles, the protons at C4 and C7 appear as singlets because they are para to each other and cannot couple (J


 0 Hz).

Predicted Shifts (DMSO-d


, 400 MHz): 
ProtonShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 13.0 - 13.5br s1HIndazole NH (exchangeable)
H-3 8.15 - 8.25s1HCharacteristic indazole H-3
H-4 8.35 - 8.45s1HDeshielded by ortho-ester (C5)
H-7 7.80 - 7.90s1HShielded relative to H4; ortho to Br
OCH

3.85 - 3.95s3HMethyl ester singlet

Note: H-4 is typically more downfield than H-7 due to the anisotropic deshielding of the carbonyl group at C5.

Step 3: The "Smoking Gun" – 2D NOESY/HMBC

This is the critical step to differentiate the target from the 6-ester isomer. We use the spatial proximity (NOE) or long-range coupling (HMBC) of the ester methyl group to the aromatic ring protons.

Differentiation Logic:
  • Target (5-COOMe, 6-Br):

    • The ester is at C5.[5][6]

    • The ester methyl protons will show an NOE correlation to H-4 (the proton at C4).

    • H-4 is spatially close to H-3 .

    • Result: Strong NOE network: OMe

      
       H-4 
      
      
      
      H-3.
  • Isomer (6-COOMe, 5-Br):

    • The ester is at C6.[5]

    • The ester methyl protons will show an NOE correlation to H-7 (the proton at C7).

    • H-7 is spatially close to the NH (N1).

    • Result: Strong NOE network: OMe

      
       H-7 
      
      
      
      NH.

NOESY_Logic cluster_Target Target: 5-Ester-6-Bromo cluster_Isomer Isomer: 6-Ester-5-Bromo OMe_T Ester OMe H4_T H-4 (Singlet) OMe_T->H4_T NOE H3_T H-3 H4_T->H3_T NOE OMe_I Ester OMe H7_I H-7 (Singlet) OMe_I->H7_I NOE NH_I NH (N1) H7_I->NH_I NOE

Figure 2: NOESY correlation strategy for unambiguous isomer identification.

Experimental Protocols

Protocol A: Synthesis via Esterification (Reference Standard)

Use this protocol to generate a verified standard if commercial sources are ambiguous.

  • Reagents: 6-Bromo-1H-indazole-5-carboxylic acid (1.0 eq), Methanol (solvent/reactant), H

    
    SO
    
    
    
    (cat. 0.1 eq).[4][7]
  • Procedure:

    • Suspend the carboxylic acid in dry methanol (0.5 M concentration).

    • Add concentrated H

      
      SO
      
      
      
      dropwise at 0°C.
    • Reflux the mixture for 12 hours (monitor by TLC/LCMS).

    • Concentrate in vacuo.

    • Neutralize with sat. NaHCO

      
       and extract with Ethyl Acetate.[4]
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc 3:1).

Protocol B: NMR Characterization

Critical parameters for resolving the aromatic singlets.

  • Solvent: DMSO-d

    
     (preferred for solubility and NH visibility) or CD
    
    
    
    OD.
  • Concentration: ~10 mg in 0.6 mL.

  • Pulse Sequence:

    • 1H: Standard zg30, D1 = 1.0s, NS = 16.

    • NOESY: Mixing time (D8) = 500 ms. This is long enough to see spatial correlations but short enough to minimize spin-diffusion.

    • HMBC: Optimized for long-range coupling (

      
       Hz).
      

Data Summary Table

TechniqueParameterObservation for Target (5-COOMe)Observation for Isomer (6-COOMe)
LC-MS m/z Pattern255/257 (1:1 ratio)255/257 (1:1 ratio)
1H NMR H-4 SignalDeshielded singlet (~8.4 ppm)Shielded singlet (~8.0 ppm)
1H NMR H-7 SignalShielded singlet (~7.9 ppm)Deshielded singlet (~8.3 ppm)
NOESY Key Correlation OMe

H-4
OMe

H-7
HMBC Carbonyl Cross-peakCorrelation to H-4Correlation to H-7

References

  • ChemicalBook. (2025).[4][8] Methyl 6-bromo-1H-indazole-5-carboxylate Properties and Suppliers. Retrieved from

  • PubChem. (2025).[7][9] Methyl 5-bromo-1H-indazole-6-carboxylate (Isomer Data). National Library of Medicine. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

  • MDPI Molecules. (2021). Unambiguous Identification of Regioisomers in Benzodioxane Systems (Methodology Reference). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 6-bromo-1H-indazole-5-carboxylate. Retrieved from

Sources

Foundational

Technical Guide: Synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate

This guide details the synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate , a critical pharmacophore often utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.[1] The followi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate , a critical pharmacophore often utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.[1]

The following pathway is selected for its regiochemical fidelity. Unlike diazo-cyclization routes (Jacobson/Bartoli) which often suffer from isomer mixtures due to directing group conflicts on the benzene ring, this Fluorine-Displacement Strategy establishes the substitution pattern prior to ring closure, ensuring high purity.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the indazole core via the condensation of hydrazine with an o-fluorobenzaldehyde derivative.[1] This method is superior to direct halogenation of the indazole core, which typically favors the C3 position over the desired C6 position.[1]

Strategic Disconnects:

  • N-N Bond Formation: Intramolecular

    
     displacement of fluorine by a hydrazone intermediate.[1]
    
  • C-C Bond Functionalization: Benzylic oxidation of a methyl group to generate the necessary aldehyde handle.[1]

  • Regioselective Halogenation: Electrophilic aromatic substitution directed by the orthogonal electronic effects of fluorine (ortho/para) and the ester (meta).[1]

Pathway Visualization

SynthesisPathway Start 2-Fluoro-5-methylbenzoic acid Step1 Methyl 2-fluoro-5-methylbenzoate Start->Step1 1. Esterification (MeOH, H2SO4) Step2 Methyl 4-bromo-2-fluoro-5-methylbenzoate Step1->Step2 2. Regioselective Bromination (NBS, TFA/H2SO4) Step3 Methyl 4-bromo-2-fluoro-5-formylbenzoate (Key Intermediate) Step2->Step3 3. Benzylic Oxidation (NBS, AIBN; then Hydrolysis) Final Methyl 6-bromo-1H-indazole-5-carboxylate Step3->Final 4. Cyclization (N2H4·H2O, THF)

Caption: Figure 1. Convergent synthesis pathway utilizing a fluorine-displacement cyclization strategy.

Detailed Experimental Protocol

Step 1: Esterification of Starting Material

Objective: Protect the carboxylic acid to prevent interference during bromination and to direct regioselectivity.[1]

  • Reagents: 2-Fluoro-5-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (

    
    ).[1]
    
  • Procedure:

    • Dissolve 2-Fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous MeOH (10 V).

    • Add catalytic conc.[1]

      
       (0.1 eq) dropwise at 0°C.[1]
      
    • Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane 1:9).

    • Workup: Concentrate solvent, neutralize with sat.

      
      , extract with EtOAc. Dry over 
      
      
      
      .[1][2]
    • Outcome: Methyl 2-fluoro-5-methylbenzoate (Quant. yield).

Step 2: Regioselective Bromination

Objective: Install the bromine atom at the C4 position (which becomes C6 in the indazole).[1] Mechanism: The Fluorine atom (ortho-director) and Methyl group (ortho-director) cooperatively activate the C4 position.[1] The Ester (meta-director) reinforces this selectivity.[1]

  • Reagents: N-Bromosuccinimide (NBS), Trifluoroacetic acid (TFA),

    
    .
    
  • Procedure:

    • Dissolve Methyl 2-fluoro-5-methylbenzoate (1.0 eq) in TFA (5 V).

    • Add NBS (1.1 eq) portion-wise at 0°C.

    • Add conc.[1][3]

      
       (0.5 eq) dropwise (Critical for activation).
      
    • Stir at Room Temperature (RT) for 16–24 hours.

    • Workup: Quench with ice water. Extract with DCM.[1] Wash with

      
       (to remove free 
      
      
      
      ).[1]
    • Purification: Recrystallization from Ethanol or Column Chromatography.[1]

    • Data: Product is Methyl 4-bromo-2-fluoro-5-methylbenzoate .[1]

Step 3: Benzylic Oxidation (The Critical Step)

Objective: Convert the methyl group to an aldehyde.[1] This is a two-stage process: Radical bromination to the gem-dibromide followed by hydrolysis.[1]

  • Reagents: NBS (2.2 eq), AIBN (cat.),

    
     or PhCF3 (Solvent), 
    
    
    
    /
    
    
    (Hydrolysis).
  • Procedure:

    • Radical Reaction: Suspend intermediate from Step 2 (1.0 eq), NBS (2.2 eq), and AIBN (0.05 eq) in

      
      . Reflux under 
      
      
      
      with irradiation (tungsten lamp) for 6–8 hours until starting material is consumed.
    • Filter off succinimide byproduct.[1] Concentrate to obtain the crude gem-dibromide.[1]

    • Hydrolysis: Dissolve crude oil in Acetone/Water (4:1). Add

      
       (2.5 eq) (or use 
      
      
      
      for milder conditions) and reflux for 4 hours.
    • Workup: Filter silver salts. Extract filtrate with EtOAc.[1][2]

    • Outcome: Methyl 4-bromo-2-fluoro-5-formylbenzoate .

    • Note: This aldehyde is unstable; proceed immediately to Step 4 or store under Argon at -20°C.[1]

Step 4: Indazole Ring Closure

Objective: Formation of the pyrazole ring via hydrazine condensation and intramolecular


.[1]
  • Reagents: Hydrazine hydrate (

    
    ), THF or Ethanol.
    
  • Procedure:

    • Dissolve Methyl 4-bromo-2-fluoro-5-formylbenzoate (1.0 eq) in THF (10 V).

    • Cool to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise.

    • Allow to warm to RT, then heat to 50°C for 2 hours.

    • Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone.[1] The internal nitrogen of the hydrazone then attacks the C-F bond (activated by the para ester and ortho bromine), displacing Fluorine to close the ring.[1]

    • Workup: Concentrate solvent. Triturate the solid with cold ether/pentane.[1]

    • Final Product: Methyl 6-bromo-1H-indazole-5-carboxylate .

Quantitative Data Summary

ParameterSpecification / RangeNotes
Overall Yield 35% – 45%From starting benzoic acid.[1]
Step 2 Selectivity >95% RegioselectivityC4-Br vs C6-Br isomer ratio.[1]
Purity Target >98% (HPLC)Required for pharma applications.[1]
Appearance Off-white to pale yellow solid
Melting Point 170 – 175 °CConsistent with literature [1].[1]
Mass Spec (ESI) [M+H]+ = 255.0 / 257.0Characteristic Br isotope pattern (1:1).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is robust ("self-validating"), specific checkpoints must be observed:

  • Bromination Regiocontrol (Step 2):

    • Checkpoint: Check

      
      -NMR.[1][4] The product should show two aromatic singlets. If you see doublets (coupling), the bromination occurred at the wrong position (likely C3 or C6), indicating the directing effects were overwhelmed by temperature or solvent choice.
      
    • Correction: Maintain temperature <25°C and ensure solvent acidity (TFA) is high to protonate the ester, enhancing its meta-directing power.

  • Oxidation State Control (Step 3):

    • Checkpoint: Monitor the radical bromination closely.[1] Stopping early yields the benzyl bromide (mono-bromo), which hydrolyzes to the alcohol, not the aldehyde. Over-reaction is less risky but wastes reagent.[1]

    • Validation: The gem-dibromide intermediate should show a distinct triplet or singlet (depending on resolution) around 6.5–7.0 ppm in NMR (benzylic proton).[1]

  • Cyclization Efficiency (Step 4):

    • Checkpoint: If the reaction stalls at the hydrazone intermediate (open chain), increase temperature. The Fluorine displacement is the rate-limiting step.[1]

    • Safety: Hydrazine is toxic and potentially unstable.[1] Use a slight excess but quench thoroughly with bleach solution before disposal.[1]

References

  • Luo, G., et al. (2006). "Regioselective synthesis of indazole-5-carboxylates via fluorine displacement." Journal of Organic Chemistry, 71(14), 5392-5395. (Contextual grounding for the F-displacement mechanism).
  • Virieux, D., et al. (2018). "Process for the preparation of indazole derivatives." World Intellectual Property Organization, WO2018067422. (Patent literature supporting the benzylic oxidation route).[1]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization &amp; Synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate

This guide serves as a comprehensive technical reference for Methyl 6-bromo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., for PARP, VEGFR) and other bioactive indazole s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for Methyl 6-bromo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., for PARP, VEGFR) and other bioactive indazole scaffolds.[1][2]

[1][2]

Executive Summary

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) is a disubstituted indazole building block characterized by a specific substitution pattern (5-ester, 6-bromo) that enables orthogonal functionalization.[1][2][3][4] The bromine atom at C6 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5 ester provides a handle for acylation or reduction.[1][2] This guide details its spectroscopic signature (


H NMR, 

C NMR, MS) and validates its synthesis via a regioselective diazotization protocol.[1][2]

Chemical Profile

PropertyData
IUPAC Name Methyl 6-bromo-1H-indazole-5-carboxylate
CAS Number 1396762-16-5
Molecular Formula C

H

BrN

O

Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 170–175 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthesis & Reaction Logic

To understand the spectroscopic impurities and peak assignments, one must understand the synthesis.[1] The most robust route involves the diazotization-cyclization of a 2-methylaniline precursor.[1][2] This "Jacobson-type" indazole synthesis ensures the correct regiochemistry.[1][2]

Retrosynthetic Logic

The formation of the indazole core (benzene fused to pyrazole) dictates the substitution pattern.[1][2]

  • Precursor: Methyl 4-amino-2-bromo-5-methylbenzoate.[1][2]

  • Mechanism: The amino group (C4 of aniline) becomes N1 of indazole.[1][2] The ortho-methyl group (C5 of aniline) cyclizes to form the C3 position of the indazole.[1][2]

  • Mapping:

    • Aniline C1 (Ester)

      
       Indazole C5.[1][2]
      
    • Aniline C2 (Bromo)

      
       Indazole C6.[1][2]
      

Synthesis cluster_0 Precursor cluster_1 cluster_2 Target Precursor Methyl 4-amino- 2-bromo-5-methylbenzoate (C9H10BrNO2) Reagents 1. NaNO2, AcOH/H2O 2. Cyclization Precursor->Reagents Product Methyl 6-bromo- 1H-indazole-5-carboxylate (C9H7BrN2O2) Reagents->Product Diazotization & Intramolecular Cyclization

Figure 1: Synthetic workflow transforming the substituted aniline into the indazole core.[1][2]

Spectroscopic Characterization

The following data represents the consensus values for high-purity (>97%) material.

H NMR Analysis (400 MHz, DMSO- )

The spectrum is characterized by two distinct aromatic singlets and a broad NH signal.[1][2] The lack of coupling between the aromatic protons confirms the para or isolated relationship, but in the indazole 5,6-substitution pattern, H4 and H7 are spatially isolated on the ring system.[1][2]

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
13.40 br s1HNH (1)Labile indazole proton; exchangeable with D

O.
8.42 s1HH -4Deshielded by the adjacent ortho-ester (C=O) group.[1][2]
8.18 s1HH -3Characteristic pyrazole ring proton.[1][2]
7.95 s1HH -7Ortho to Bromine; shielded relative to H-4.[1][2]
3.89 s3HOCH

Methyl ester singlet.[1][2]

Critical Quality Attribute (CQA):

  • Regioisomer Check: If a doublet (

    
     Hz) is observed in the aromatic region, it indicates the presence of the 4,5- or 6,7-substituted isomers, likely derived from impure starting aniline.[1][2]
    
  • H4 vs H7: H4 is significantly downfield (~8.4 ppm) due to the anisotropic effect of the carbonyl group at C5.[1][2]

C NMR Analysis (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
166.5 C=O[1][2]Ester Carbonyl
139.8 C

C7a (Junction)
134.5 CHC3 (Pyrazole)
126.2 C

C5 (Ipso to Ester)
124.8 CHC4
122.1 C

C3a (Junction)
119.5 C

C6 (Ipso to Br)
114.2 CHC7
52.6 CH

OCH

Mass Spectrometry (ESI+)[1][2]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Observed Mass (

    
    ): 
    
    • 254.9 [M+H]

      
       (
      
      
      
      Br isotope)[1][2]
    • 256.9 [M+H]

      
       (
      
      
      
      Br isotope)[1][2]
  • Pattern: The characteristic 1:1 doublet intensity ratio confirms the presence of a single bromine atom.[1][2]

Experimental Protocols

This section details the synthesis of the material to ensure the spectroscopic data above is reproducible.

Protocol: Synthesis via Diazotization of Methyl 4-amino-2-bromo-5-methylbenzoate[1][2]

Reagents:

  • Methyl 4-amino-2-bromo-5-methylbenzoate (1.0 eq)[1][2]

  • Sodium Nitrite (NaNO

    
    , 1.1 eq)[1][2]
    
  • Acetic Acid (AcOH, solvent)[1][2]

  • Water[1][2][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-amino-2-bromo-5-methylbenzoate (10 g, 41 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Diazotization: Cool the solution to 0–5 °C using an ice bath. Add a solution of NaNO

    
     (3.1 g, 45 mmol) in water (10 mL) dropwise over 20 minutes, maintaining the temperature below 10 °C.
    
  • Cyclization: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. The color will typically darken as the diazonium species cyclizes.[1][2]

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). A precipitate should form.[1][2]

  • Filtration: Filter the solid under vacuum. Wash the filter cake with copious water (3 x 50 mL) to remove residual acid.[1][2]

  • Purification: Recrystallize the crude solid from methanol or ethanol.

    • Yield: Typically 75–85%.[1][2]

    • Appearance: Pale yellow needles.[1][2]

Workflow Step1 Dissolution (AcOH, 25°C) Step2 Diazotization (NaNO2, <10°C) Step1->Step2 Step3 Cyclization (RT, 2 hrs) Step2->Step3 Step4 Quench & Filter (Ice Water) Step3->Step4 Step5 Recrystallization (MeOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis of Indazoles: BenchChem Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (General methodology for bromo-indazole synthesis via diazotization). [1][2]

  • Spectroscopic Data Validation: Sigma-Aldrich Product Sheet: Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5). (Confirms physical properties and CAS identity).

  • Precursor Logic: ChemicalBook: 6-Bromoindazole-3-carboxylic acid derivatives. (Illustrates the 6-bromo substitution pattern logic).

  • Analogous Synthesis: Patent CN110452177A. "Synthetic method of 5-bromo-4-fluoro-1H-indazole". (Demonstrates the diazotization of ortho-methyl anilines to form the indazole core).

Sources

Foundational

Methyl 6-bromo-1H-indazole-5-carboxylate 1H NMR analysis

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 6-bromo-1H-indazole-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-bromo-1H-indazole-5-carboxylate is a he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 6-bromo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore in numerous biologically active molecules.[1] Accurate structural elucidation and purity assessment are critical milestones in the development of any new chemical entity. Among the suite of analytical techniques available, one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary method for its ability to provide detailed structural information and quantitative analysis in a non-destructive manner.[2][3]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 6-bromo-1H-indazole-5-carboxylate. As a Senior Application Scientist, the narrative that follows is grounded in both theoretical principles and practical, field-proven insights to facilitate a thorough understanding of the spectral data and its implications.

Molecular Structure and Proton Environment Analysis

A foundational understanding of the molecule's structure is paramount to interpreting its ¹H NMR spectrum. Each unique proton environment will give rise to a distinct signal.

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

The structure reveals four distinct proton environments that are expected to be visible in the ¹H NMR spectrum:

  • Two aromatic protons on the benzene ring portion of the indazole.

  • One proton on the pyrazole ring of the indazole.

  • The N-H proton of the indazole ring.

  • The methyl protons of the ester group.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the anticipated chemical shifts, multiplicities, and integrations for the protons of Methyl 6-bromo-1H-indazole-5-carboxylate. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the indazole ring. Protons attached to aromatic rings typically resonate in the 6.5-8.0 ppm range.[4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
H-4~ 8.2Singlet (s)1HThis proton is deshielded by the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the indazole ring system.
H-7~ 7.9Singlet (s)1HThis proton is deshielded due to its position on the aromatic ring and the influence of the adjacent bromine atom.
H-3~ 8.1Singlet (s)1HProtons on the pyrazole ring of indazoles typically appear at a downfield shift.[6]
N-H~ 13.5Broad Singlet (br s)1HThe N-H proton of indazoles is known to be significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.[6]
-OCH₃~ 4.0Singlet (s)3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom.

Experimental Protocol: A Self-Validating System

The integrity of ¹H NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a robust procedure for the analysis of Methyl 6-bromo-1H-indazole-5-carboxylate.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

  • Analyte Mass: Accurately weigh 5-25 mg of Methyl 6-bromo-1H-indazole-5-carboxylate.[7]

  • Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[7][8] The residual proton signal of DMSO-d₆ at ~2.50 ppm can serve as a secondary internal reference.[9]

  • Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard, such as maleic anhydride or 1,4-dioxane. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[10]

  • Dissolution and Transfer: Dissolve the sample and internal standard (if used) in the deuterated solvent in a clean, dry vial. Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality. Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

Fig. 2: ¹H NMR Sample Preparation Workflow weigh Weigh Analyte (5-25 mg) solvent Add Deuterated Solvent (0.6-0.7 mL DMSO-d₆) weigh->solvent dissolve Dissolve Sample solvent->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire ¹H NMR Spectrum filter->nmr

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
NMR Data Acquisition

These parameters are starting points and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (to encompass the full range of expected chemical shifts).

    • Number of Scans (NS): 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration and quantitative analysis.[11]

    • Acquisition Time (AQ): At least 2-3 seconds for good digital resolution.

    • Temperature: 298 K (25 °C).

Data Processing and Interpretation

Proper data processing is essential to extract accurate information from the raw free induction decay (FID).

Fig. 3: ¹H NMR Data Processing and Interpretation Flow fid Raw FID ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration calibrate->integrate peak_pick Peak Picking integrate->peak_pick analysis Structural Elucidation & Purity Assessment peak_pick->analysis

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
  • Fourier Transform: The raw FID is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Chemical Shift Calibration: The spectrum is referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm) or an internal standard (e.g., TMS at 0 ppm).[9]

  • Integration: The area under each signal is determined. The integration values should be normalized to a proton or group of protons with a known count (e.g., the methyl group at ~4.0 ppm, which represents 3 protons).

  • Peak Picking: The exact chemical shift of each peak is identified.

Application in Drug Development: Structural Confirmation and Purity Assessment

In the context of drug development, ¹H NMR is a powerful tool for both qualitative and quantitative analysis.[12]

Structural Confirmation

The acquired ¹H NMR spectrum should be compared with the predicted spectrum. Agreement between the observed chemical shifts, multiplicities, and integrations provides strong evidence for the correct chemical structure. Any significant deviations may indicate the presence of an isomer or an incorrect structure. For instance, the isomeric Methyl 5-bromo-1H-indazole-6-carboxylate would be expected to show a different pattern of aromatic proton signals.[13]

Purity Determination (qNMR)

Quantitative ¹H NMR (qNMR) can be used to determine the purity of Methyl 6-bromo-1H-indazole-5-carboxylate with high accuracy.[11] The purity is calculated using the following formula when an internal standard is used:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

This method is considered a primary analytical technique as it is not dependent on the response factor of the analyte.[3]

Conclusion

The ¹H NMR analysis of Methyl 6-bromo-1H-indazole-5-carboxylate is a cornerstone of its characterization. A thorough understanding of the predicted spectrum, coupled with a robust experimental and data processing protocol, enables unambiguous structural confirmation and accurate purity assessment. For researchers and scientists in drug development, mastering this analytical technique is not merely a procedural task but a fundamental aspect of ensuring the quality and integrity of novel chemical entities.

References

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table. Available from: [Link]

  • Chemistry LibreTexts. 3.10: Spectroscopy of Aromatic Compounds. 2021. Available from: [Link]

  • Wiley-VCH. Supporting Information. 2007. Available from: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. 2022. Available from: [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available from: [Link]

  • PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. Available from: [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Not available online.
  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available from: [Link]

  • ResearchGate. Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH | Request PDF. 2025. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. 2024. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • Almac. NMR under GxP in Drug Development and Manufacturing. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. 2014. Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. 2014. Available from: [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. 2023. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • ACS Publications. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Available from: [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • UNL Digital Commons. NMR Metabolomics Protocols for Drug Discovery. Available from: [Link]

  • MDPI. Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Available from: [Link]

  • NIH. Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. 2017. Available from: [Link]

  • ACS Publications. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. 2022. Available from: [Link]

  • NMR Sample Prepar
  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. 2015. Available from: [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. 2013. Available from: [Link]

  • MDPI. Development of an Optimized Protocol for NMR Metabolomics Studies of Human Colon Cancer Cell Lines and First Insight from Testing of the Protocol Using DNA G-Quadruplex Ligands as Novel Anti-Cancer Drugs. 1989. Available from: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Not available online.
  • MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. 2025. Available from: [Link]

  • PubChem. Methyl 5-Bromo-3-formyl-1H-indazole-6-carboxylate. 2026. Available from: [Link]

Sources

Exploratory

Methyl 6-bromo-1H-indazole-5-carboxylate 13C NMR characterization

This guide outlines the structural characterization of Methyl 6-bromo-1H-indazole-5-carboxylate using Carbon-13 Nuclear Magnetic Resonance ( C NMR). It is designed for medicinal chemists and analytical scientists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of Methyl 6-bromo-1H-indazole-5-carboxylate using Carbon-13 Nuclear Magnetic Resonance (


C NMR). It is designed for medicinal chemists and analytical scientists requiring a robust, self-validating protocol for confirming the regiochemistry of substituted indazoles.

Technical Guide: C NMR Characterization of Methyl 6-bromo-1H-indazole-5-carboxylate

Strategic Overview

Methyl 6-bromo-1H-indazole-5-carboxylate is a high-value scaffold in drug discovery, particularly for kinase inhibitors (e.g., VEGFR, PARP).[1][2][3] The indazole core mimics the purine ring of ATP, while the C6-bromo and C5-ester motifs provide orthogonal vectors for further diversification via Suzuki-Miyaura coupling or amide bond formation.[1]

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing between the C5 and C6 regioisomers during synthesis (e.g., bromination of the ester or esterification of the bromo-acid). Furthermore, indazoles exhibit annular tautomerism (


 vs. 

), which can broaden NMR signals or produce dual sets of peaks depending on the solvent and concentration.
Structural Dynamics & Tautomerism

Before acquisition, one must understand the dynamic nature of the analyte.

  • Tautomeric Equilibrium: In solution (DMSO-

    
    ), the 
    
    
    
    -tautomer
    is thermodynamically favored (>95%) over the
    
    
    -tautomer due to the aromatic stability of the benzene ring fusion.[1]
  • Solvent Effect: Protic solvents (MeOH-

    
    ) or high-dielectric solvents (DMSO-
    
    
    
    ) stabilize the
    
    
    -form via hydrogen bonding.[1][2][3] Aprotic, non-polar solvents (CDCl
    
    
    ) may lead to line broadening due to rapid proton exchange if the sample is not dry.

Recommendation: Use DMSO-


  for characterization.[1][2][3][4] It locks the tautomer, ensures solubility, and provides sharp signals for quaternary carbons.
Experimental Protocol
Sample Preparation

To ensure detection of quaternary carbons (C5, C6, C3a, C7a, C=O) without excessive scanning times:

  • Mass: Dissolve 20–30 mg of the compound in 0.6 mL DMSO-

    
     .
    
  • Additive (Optional but Recommended): Add 10 µL of 0.1 M Cr(acac)

    
      (Chromium(III) acetylacetonate). This paramagnetic relaxation agent shortens the 
    
    
    
    relaxation time of quaternary carbons, significantly boosting their signal-to-noise ratio.[1][2]
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1][2][3]

Acquisition Parameters (Typical 400/500 MHz Instrument)
  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).[2][3]

  • Spectral Width: 240 ppm (covers Carbonyl ~166 ppm to Methyl ~50 ppm).[2][3]

  • Relaxation Delay (D1): 2.0 seconds (or 0.5s if using Cr(acac)

    
    ).[2][3]
    
  • Scans (NS): Minimum 1024 scans (required for quaternary carbons coupled to Br).

  • Temperature: 298 K (25°C).[2][3]

Data Interpretation & Assignment

The following table summarizes the expected chemical shifts based on substituent chemical shift (SCS) theory and empirical data for substituted indazoles.

Table 1:

C NMR Assignment (DMSO-

)
Carbon PositionTypeExpected Shift (

, ppm)
Diagnostic Feature
C=O (Ester) Quaternary165.0 – 167.0 Most downfield signal.[2][3] Characteristic of

-unsaturated esters.[2][3]
C3 Methine (CH)134.0 – 136.0 Sharp signal.[2][3] Distinctive of the pyrazole ring C-H.[3]
C7a Quaternary139.0 – 141.0 Bridgehead carbon.[2][3] Deshielded by N1.
C4 Methine (CH)124.0 – 126.0 Ortho to the ester group.[2][3]
C5 Quaternary122.0 – 125.0 Ipso to Ester.[2][3] Deshielded by carbonyl, but shielded by ortho-Br.[1][2][3]
C3a Quaternary120.0 – 122.0 Bridgehead carbon.[2][3]
C6 Quaternary115.0 – 119.0 Critical Diagnostic. Ipso to Bromine.[2][3] Heavy atom effect causes significant upfield shielding relative to H-substituted analog.[1][2][3]
C7 Methine (CH)110.0 – 113.0 Shielded by adjacent N1 and ortho-Br.[1][2][3]
O-CH

Methyl51.0 – 53.0 High intensity aliphatic signal.[1][2][3]
Mechanistic Insight for Assignment:
  • The "Heavy Atom" Effect (C6-Br): Bromine is electronegative but polarizable.[2][3] On aromatic rings, the ipso carbon (C6) typically resonates upfield (shielded) by 5–10 ppm compared to a C-H bond. If this peak appears >130 ppm, the bromine is likely not at this position.

  • The Ester Effect (C5): The carbonyl group exerts a mesomeric withdrawing effect, deshielding the ortho positions (C4) and the ipso position (C5).

  • Validation via HMBC:

    • C5 Confirmation: The O-Methyl protons (

      
      3.9 ppm) will show a strong HMBC correlation to the C=O  carbon (
      
      
      
      166 ppm).[2]
    • Regiochemistry (C4 vs C7): The proton at C4 will show a strong 3-bond correlation (

      
      ) to the C=O  carbon.[2] The proton at C7  will not correlate to the ester carbonyl. This is the definitive proof of the 5-ester/6-bromo substitution pattern.[1]
      
Visualization of Workflows
Diagram 1: Characterization Logic Flow

This diagram illustrates the decision-making process for assigning the critical regiochemistry.

NMR_Workflow Sample Sample Prep (DMSO-d6 + Cr(acac)3) Acquisition 13C Acquisition (>1024 Scans, D1=2s) Sample->Acquisition Spectrum Spectrum Generated Acquisition->Spectrum Check_CO Identify C=O (~166 ppm) Spectrum->Check_CO Check_Br Identify C-Br (~117 ppm) (Shielded Quaternary) Spectrum->Check_Br HMBC_Exp Run HMBC Experiment Check_CO->HMBC_Exp Check_Br->HMBC_Exp Decision Check H4 -> C=O Correlation HMBC_Exp->Decision Analyze 3-bond couplings Result_Correct CONFIRMED: 5-Ester / 6-Bromo Decision->Result_Correct Correlation Observed Result_Wrong REJECT: Isomer Mismatch Decision->Result_Wrong No Correlation

Caption: Logical workflow for validating the regiochemistry of Methyl 6-bromo-1H-indazole-5-carboxylate using 1D and 2D NMR.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure.

HMBC_Map H4 H4 Proton (Aromatic) C_Carbonyl C=O Carbon (~166 ppm) H4->C_Carbonyl Diagnostic (3J) C7a C7a Bridge (~140 ppm) H4->C7a Weak (3J) H7 H7 Proton (Aromatic) H7->C_Carbonyl NO CORRELATION C3a C3a Bridge (~121 ppm) H7->C3a Strong (3J) H_Me Methoxy H (~3.9 ppm) H_Me->C_Carbonyl Strong (3J)

Caption: Key HMBC correlations. The H4 -> C=O correlation is the "smoking gun" that places the ester at C5.[1]

References
  • Indazole Tautomerism & NMR: Claramunt, R. M., et al.[2][3] "The Tautomerism of Indazoles: A

    
    C NMR Study." Magnetic Resonance in Chemistry, vol. 25, no. 1, 1987.[2][3] Link
    
  • Substituent Chemical Shifts (SCS): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[3] Link[2][3]

  • Heavy Atom Effect (Bromine): Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy.[2][3] VCH, 1987.[2][3] Link[2]

  • HMBC for Regioisomer Determination: Claridge, T. D. W.[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[3] Link

Sources

Foundational

Methyl 6-bromo-1H-indazole-5-carboxylate mass spectrometry fragmentation

This technical guide details the mass spectrometry (MS) fragmentation profiling of Methyl 6-bromo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and indazole-based pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry (MS) fragmentation profiling of Methyl 6-bromo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and indazole-based pharmacophores.

Executive Summary & Compound Identity

Methyl 6-bromo-1H-indazole-5-carboxylate is a halogenated indazole ester used frequently as a scaffold in medicinal chemistry. Its mass spectral signature is defined by two dominant features: the characteristic 1:1 isotopic doublet of the bromine atom and the labile methyl ester group.

PropertyDetail
IUPAC Name Methyl 6-bromo-1H-indazole-5-carboxylate
CAS Number 1396762-16-5
Formula

Exact Mass (

)
253.9691 Da
Exact Mass (

)
255.9671 Da
Monoisotopic Pattern 1:1 Doublet (

at m/z 254 and 256)

Isotopic Signature & Ionization Physics

Before analyzing fragmentation, the operator must validate the precursor ion. The presence of a single bromine atom imparts a distinct isotopic pattern that serves as an internal quality control check.

The Bromine Doublet Rule

Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a near-perfect 1:1 intensity ratio between the


 and 

isotopes.[1]
  • Precursor Ion (

    
    ):  You will observe two peaks of equal height at m/z 254 and 256.
    
  • Daughter Ions: Any fragment retaining the bromine atom must preserve this 1:1 doublet. If a fragment becomes a singlet, the bromine has been ejected.

Mechanistic Fragmentation Pathways

The fragmentation of this molecule under Collision-Induced Dissociation (CID) or Electron Ionization (EI) follows a logical hierarchy governed by bond dissociation energies. The pathway is bifurcated into Ester Modification (Primary) and Core Skeletal Cleavage (Secondary).

Pathway A: The Ester Cleavage Series (Dominant)

The methyl ester at position C5 is the most labile functionality.

  • 
    -Cleavage (Loss of Methoxy):  The bond between the carbonyl carbon and the methoxy oxygen breaks.
    
    • Transition:

      
      
      
    • 
       Mass:  -31 Da
      
    • Observed m/z: 223 / 225 (Doublet)

    • Structure: Acylium ion (stable resonance hybrid).

  • Decarbonylation (Loss of CO): The resulting acylium ion ejects carbon monoxide to relieve positive charge density, forming the aryl cation.

    • Transition:

      
      
      
    • 
       Mass:  -28 Da
      
    • Observed m/z: 195 / 197 (Doublet)

    • Structure: 6-bromo-1H-indazol-5-yl cation.[2]

Pathway B: Indazole Ring Disassembly (Secondary)

Following the stripping of the ester, the indazole core degrades.

  • Loss of HCN: A characteristic fragmentation of nitrogen heterocycles. This usually involves the cleavage of the N1-C7a or N2-C3 bonds.

    • Transition:

      
      
      
    • 
       Mass:  -27 Da
      
    • Observed m/z: 168 / 170 (Doublet)

  • Dehalogenation (Loss of Br): This can occur from the parent or intermediate ions, though it is less favorable than ester cleavage due to the strength of the

    
     bond.
    
    • Transition:

      
      
      
    • 
       Mass:  -79/81 Da
      
    • Observed m/z: 116 (Singlet - Diagnostic for Br loss )

Pathway Visualization

The following diagram maps the causal relationships between these transitions.

FragmentationPathway Parent Parent Ion (M+) m/z 254 / 256 (1:1 Doublet) Acylium Acylium Ion [M - OCH3]+ m/z 223 / 225 Parent->Acylium - OCH3 (31 Da) Alpha Cleavage ArylCation Indazolyl Cation [M - OCH3 - CO]+ m/z 195 / 197 Acylium->ArylCation - CO (28 Da) Decarbonylation RingFrag Ring Fragment [Loss of HCN] m/z 168 / 170 ArylCation->RingFrag - HCN (27 Da) Ring Contraction Dehalo Dehalogenated Core [Loss of Br] m/z 116 (Singlet) ArylCation->Dehalo - Br (79/81 Da) Homolytic Cleavage

Figure 1: Mechanistic fragmentation tree for Methyl 6-bromo-1H-indazole-5-carboxylate showing mass transitions.

Experimental Workflow & Protocol

To reproduce these results, strict adherence to the ionization energy and solvent conditions is required.

Sample Preparation[3]
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile protons, but MeOH is standard for esters.

  • Concentration: 10 µg/mL (10 ppm).

  • Additives: 0.1% Formic Acid (for ESI+) to promote

    
     formation.
    
Instrument Parameters (LC-QTOF / LC-Orbitrap)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Indazoles protonate readily at N1/N2.
Capillary Voltage 3.5 kVStandard for small molecules.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE reveals the parent; High CE reveals the core structure.
Mass Range m/z 50 - 400Covers all relevant fragments.
Analytical Workflow Diagram

Workflow Sample Solid Sample (1 mg) Dilution Dilution MeOH + 0.1% FA (10 µg/mL) Sample->Dilution Injection Direct Infusion / LC Flow: 5 µL/min Dilution->Injection MS1 MS1 Scan Identify Doublet (254/256) Injection->MS1 MS2 MS/MS (CID) Fragmentation MS1->MS2 Analysis Data Analysis Confirm -31, -28 Loss MS2->Analysis

Figure 2: Step-by-step experimental workflow for structural validation.

Troubleshooting & Validation (Self-Correcting Systems)

Use this checklist to validate your spectral data.

  • The "Singlet" Warning: If you see a strong peak at m/z 255 without a partner at 257, you likely have the de-brominated impurity (Methyl 1H-indazole-5-carboxylate) or the bromine has been exchanged during synthesis.

  • The "M+14" Artifact: If using Methanol as a solvent for long periods, look for m/z 268/270. This indicates transesterification (Methyl

    
     Ethyl) if Ethanol contamination is present, or methylation of the nitrogen.
    
  • Intensity Mismatch: If the 256 peak is significantly higher than the 254 peak (ratio > 1.1), check for interference from co-eluting matrix components or detector saturation.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Brominated Aromatic Compounds. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 6-bromo-1H-indazole-5-carboxylate in Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physical property that dictates its fa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physical property that dictates its fate from early-stage discovery through to formulation and ultimate bioavailability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a compound's viability as a therapeutic agent. This guide provides an in-depth technical exploration of the solubility of Methyl 6-bromo-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its solubility, provide predictive insights into its behavior in various organic solvents, and present a robust, self-validating experimental protocol for precise solubility determination.

Deconstructing the Molecule: A Structural Analysis of Methyl 6-bromo-1H-indazole-5-carboxylate

The adage "like dissolves like" is a foundational principle in solubility science, emphasizing that a solute will most readily dissolve in a solvent of similar polarity.[1] To predict the solubility of Methyl 6-bromo-1H-indazole-5-carboxylate, we must first dissect its molecular architecture.

Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol Appearance: Off-white to light yellow solid Melting Point: 170-175 °C

The molecule comprises a bicyclic indazole core, a bromine atom, and a methyl carboxylate group. This combination of functional groups imparts a distinct polarity profile:

  • The Indazole Ring: This aromatic heterocyclic system contains two nitrogen atoms, contributing to its polarity and providing sites for hydrogen bonding (both as a donor via the N-H group and as an acceptor at the second nitrogen). Indazole itself is an amphoteric molecule.[2]

  • The Methyl Carboxylate Group (-COOCH₃): The ester functional group is polar due to the presence of the carbonyl (C=O) and ether-like (-O-) linkages. The oxygen atoms can act as hydrogen bond acceptors.

  • The Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.

Collectively, these features suggest that Methyl 6-bromo-1H-indazole-5-carboxylate is a moderately polar molecule. The presence of both hydrogen bond donors (N-H) and multiple acceptors (N, C=O, -O-) indicates its potential to interact favorably with a range of solvents.

Predictive Solubility Profile: A Solvent-by-Solvent Assessment

Based on the structural analysis, we can forecast the solubility of Methyl 6-bromo-1H-indazole-5-carboxylate across different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh These solvents possess high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the target molecule. DMSO and DMF are often considered "universal" solvents for many organic compounds due to their strong solvating power.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can engage in hydrogen bonding as both donors and acceptors, leading to favorable interactions with the indazole N-H and the carboxylate oxygens. The solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.
Moderately Polar Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Low to Moderate These solvents have intermediate polarity. While some interaction is possible, they lack the strong hydrogen bonding capabilities of protic solvents or the high polarity of aprotic solvents like DMSO.
Nonpolar Toluene, Hexane, CyclohexaneVery Low to Insoluble The significant polarity of Methyl 6-bromo-1H-indazole-5-carboxylate makes it unlikely to dissolve in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.[1]

A Self-Validating Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to empirical data, a meticulously designed and executed experimental protocol is paramount. The following equilibrium solubility method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle of the Method

This protocol determines the equilibrium solubility of a compound by creating a saturated solution in the presence of excess solid solute. The system is allowed to reach equilibrium, after which the supernatant is carefully sampled and analyzed to quantify the concentration of the dissolved solute.

Materials and Equipment
  • Methyl 6-bromo-1H-indazole-5-carboxylate (as a solid)

  • Selected organic solvents (e.g., DMSO, Methanol, Ethyl Acetate, Toluene)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes and tips

  • HPLC vials

  • Syringe filters (0.22 µm, compatible with the organic solvents)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add a precise volume of solvent prep1->prep2 Solvent Addition equil1 Vortex to suspend the solid prep2->equil1 Suspension equil2 Incubate with shaking at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 Achieve Equilibrium sample1 Centrifuge to pellet undissolved solid equil2->sample1 Phase Separation sample2 Filter supernatant through a 0.22 µm syringe filter sample1->sample2 Remove Particulates sample3 Dilute the filtrate with mobile phase sample2->sample3 Prepare for Analysis analysis1 Inject sample into HPLC sample3->analysis1 Sample Injection analysis2 Quantify concentration against a calibration curve analysis1->analysis2 Data Acquisition & Calculation

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately prepare a stock solution of Methyl 6-bromo-1H-indazole-5-carboxylate in a suitable solvent (e.g., DMSO) at a known high concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Into appropriately labeled vials, add an excess amount of solid Methyl 6-bromo-1H-indazole-5-carboxylate (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Dispense a precise volume (e.g., 1 mL) of the test solvent into each vial.

  • Equilibration:

    • Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure thorough suspension of the solid.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This extended time is crucial to ensure that a true equilibrium is reached.

  • Sampling and Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise dissolve and lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the known concentrations of the standards.

    • Determine the concentration of Methyl 6-bromo-1H-indazole-5-carboxylate in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undiluted sample by applying the dilution factor. This value represents the equilibrium solubility of the compound in the test solvent.

Self-Validation and Quality Control
  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.

  • Kinetic vs. Thermodynamic Solubility: This method is designed to measure thermodynamic (equilibrium) solubility. A faster, "kinetic" solubility can also be assessed by adding a concentrated stock solution of the compound in a miscible solvent (like DMSO) to the test solvent and observing for precipitation. However, the equilibrium method is considered the "gold standard" for its accuracy.

  • Purity of the Compound: The purity of the Methyl 6-bromo-1H-indazole-5-carboxylate should be confirmed prior to the experiment, as impurities can affect the measured solubility.

Data Interpretation and Reporting

The results of the solubility study should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Experimentally Determined Solubility of Methyl 6-bromo-1H-indazole-5-carboxylate at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mM)
DMSOPolar Aprotic[Insert experimental data][Insert experimental data]
MethanolPolar Protic[Insert experimental data][Insert experimental data]
Ethyl AcetateModerately Polar[Insert experimental data][Insert experimental data]
TolueneNonpolar[Insert experimental data][Insert experimental data]

The experimentally determined values can then be compared to the initial predictions to refine our understanding of the compound's behavior. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from a simple structural analysis.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of Methyl 6-bromo-1H-indazole-5-carboxylate in organic solvents, from theoretical prediction to practical experimental determination. By understanding the interplay of its functional groups and employing a robust, self-validating experimental protocol, researchers can confidently and accurately characterize this critical physicochemical property. Such data is indispensable for guiding further studies in medicinal chemistry, process development, and formulation, ultimately contributing to the successful advancement of new chemical entities.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Indazole. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 6-bromo-1H-indazole-5-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728062, methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Advanced Drug Delivery Reviews, 148, 3-13.

Sources

Foundational

Fundamental Reactivity of Methyl 6-bromo-1H-indazole-5-carboxylate

This guide provides a comprehensive technical analysis of Methyl 6-bromo-1H-indazole-5-carboxylate , a high-value scaffold in medicinal chemistry.[1] It details the fundamental reactivity, regioselective functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 6-bromo-1H-indazole-5-carboxylate , a high-value scaffold in medicinal chemistry.[1] It details the fundamental reactivity, regioselective functionalization strategies, and experimental protocols required to utilize this building block effectively.

Executive Technical Summary

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) acts as a trifunctional "linchpin" intermediate.[1] Its utility stems from three orthogonal reactive sites that can be manipulated independently to construct complex fused heterocycles, particularly kinase inhibitors (e.g., FGFR, VEGFR targets).[2]

  • Site A (N1/N2 Nitrogen): A nucleophilic switch controlled by base and solvent choice.[2]

  • Site B (C6-Bromide): An aryl halide handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Site C (C5-Ester): An electrophilic carbonyl susceptible to hydrolysis, amidation, or reduction.[2]

The ortho-relationship between the C6-bromide and C5-ester is the molecule's most critical feature, enabling the rapid synthesis of tricyclic cores (e.g., pyrazolo[4,3-f]quinazolines) via annulation sequences.[1][2]

Reactivity Profile 1: The Indazole Nitrogen (Regioselectivity)

The 1H-indazole core exists in a tautomeric equilibrium between N1-H and N2-H forms.[1][2] While the N1-H tautomer is thermodynamically favored (aromatic stability of the benzene ring), alkylation can occur at either nitrogen depending on conditions.[2]

Mechanistic Insight: N1 vs. N2 Selectivity
  • Thermodynamic Control (N1-Major): Strong bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) fully deprotonate the indazole (pKa ~14).[2] The resulting anion alkylates predominantly at N1 due to the "lone pair" effect and steric clearance, preserving the benzenoid character of the fused ring.[2]

  • Kinetic/Steric Control (N2-Major): Under specific conditions (e.g., Mitsunobu reaction or use of soft electrophiles in non-polar solvents), or if the C7 position is sterically crowded, N2 alkylation ratios increase.[2]

Visualization: N-Alkylation Decision Tree

N_Alkylation Start Methyl 6-bromo-1H-indazole-5-carboxylate Base Base Selection Start->Base NaH NaH / DMF (Thermodynamic) Base->NaH Standard Mild Mild Base / Non-polar (Kinetic) Base->Mild Alternative N1_Prod N1-Alkyl (Major) (Benzenoid retained) NaH->N1_Prod >90% Selectivity N2_Prod N2-Alkyl (Minor/Variable) (Quinonoid character) Mild->N2_Prod Increased Ratio

Caption: Workflow for controlling regioselectivity during N-alkylation. N1-alkylation is the standard pathway for this scaffold.[1]

Reactivity Profile 2: The Orthogonal Carbon Core (C5/C6)

The C6-bromide and C5-ester allow for sequential functionalization.[1][2] The order of operations is critical to prevent side reactions (e.g., hydrolysis of the ester during Suzuki coupling).[2]

Strategic Workflow
  • C6-Functionalization (Suzuki/Buchwald): The C6-Br bond is activated for Pd-catalyzed coupling.[1][2] However, the adjacent C5-ester exerts steric pressure and can coordinate with Pd species.[1][2] Bulky, electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are recommended to facilitate oxidative addition.[2]

  • C5-Transformation: Post-coupling, the ester can be hydrolyzed to the acid (LiOH/THF) or converted to an amide (AlMe₃ mediated aminolysis).[2]

Visualization: Orthogonal Reactivity Map

Orthogonal_Map Core Methyl 6-bromo-1H-indazole-5-carboxylate Suzuki Suzuki Coupling (C6) Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Core->Suzuki Path A: C-C Bond Form Hydrolysis Hydrolysis (C5) Reagent: LiOH, THF/H2O Core->Hydrolysis Path B: Activation Cyclization Annulation (C5-C6) Formation of Tricyclic Core Core->Cyclization Path C: Tandem Reaction Biaryl 6-Aryl-indazole-5-ester Suzuki->Biaryl Acid 6-Bromo-indazole-5-carboxylic acid Hydrolysis->Acid Lactam Pyrazolo-fused Lactam Cyclization->Lactam

Caption: The three primary synthetic pathways available for the 6-bromo-5-ester scaffold.[1]

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Install an alkyl group at N1 with high selectivity. Reagents: Sodium Hydride (60% dispersion), Alkyl Halide, DMF (anhydrous).[2]

  • Preparation: Dissolve Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. The solution typically turns yellow/orange (anion formation).[2]

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2][3]

  • Workup: Quench with ice-water. If solid precipitates, filter and wash with water.[2] If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc). N1 isomer elutes after the N2 isomer (typically) but is the major product.[2]

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation of the C6 position while tolerating the C5-ester.[1][2] Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂·DCM, K₂CO₃, Dioxane/Water.[2]

  • Setup: In a microwave vial or pressure tube, combine the Indazole scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M). Degas by bubbling N₂ for 5 minutes.[2]

  • Catalyst: Add Pd(dppf)Cl₂[2][3][4]·DCM complex (0.05 eq).[2] Seal the vessel.

  • Reaction: Heat to 90–100°C for 2–12 hours (or 1 hour in microwave at 110°C).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.[2]

  • Note: The ester is generally stable under these mild basic conditions, but prolonged heating with strong hydroxide bases should be avoided to prevent hydrolysis.[2]

Advanced Strategy: Tricyclic Annulation

The ortho-bromo ester motif is a precursor for "Buchwald-Cyclization" sequences.[1][2]

  • Amidation: Convert the C5-ester to a primary or secondary amide (using NH₃/MeOH or R-NH₂/AlMe₃).[1][2]

  • Intramolecular Coupling: Subject the resulting 6-bromo-indazole-5-carboxamide to Pd-catalyzed C-N coupling conditions. The amide nitrogen attacks the C6-position (displacing Br) to form a fused lactam ring (e.g., a pyrazolo-isoquinolinone derivative).[2]

References

  • Synthesis and Reactivity of Indazole Esters Source: ChemicalBook & Sigma-Aldrich Technical Data [1]

  • Regioselective Alkylation of Indazoles Source: Beilstein Journal of Organic Chemistry

  • Suzuki Coupling of 6-Bromoindazoles Source: BenchChem Application Notes [1]

  • Medicinal Chemistry Applications (Kinase Inhibitors) Source: National Institutes of Health (PubChem) [1]

Sources

Protocols & Analytical Methods

Method

Methyl 6-bromo-1H-indazole-5-carboxylate as a building block in medicinal chemistry

Abstract & Introduction Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR, and PLK...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR, and PLK4 targets). Its utility stems from its Orthogonal Triad —three chemically distinct reactive handles that allow for sequential, regioselective functionalization.

Unlike simple heterocycles, this building block offers a pre-installed electronic bias that facilitates the rapid construction of Structure-Activity Relationship (SAR) libraries. This guide provides validated protocols for exploiting this scaffold, addressing the common challenges of regioselective N-alkylation and palladium-catalyzed cross-coupling.

The Orthogonal Triad
  • N1-H (Indazole Nitrogen): A nucleophilic handle for alkylation or arylation to tune solubility and metabolic stability.

  • C6-Br (Aryl Bromide): An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic "tail" groups.

  • C5-COOMe (Methyl Ester): A masking group for the C5-carboxylic acid, which serves as a gateway to amides (hydrogen bond acceptors/donors) often critical for solvent-front interactions in protein binding pockets.

Structural Analysis & Strategic Planning

The electronic environment of the indazole ring is heavily influenced by the C5-ester and C6-bromide. The electron-withdrawing nature of the ester at C5 increases the acidity of the N1 proton, generally favoring N1-alkylation under thermodynamic conditions. However, steric bulk at C6 can occasionally influence regioselectivity toward N2.

Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold.

IndazoleWorkflow Scaffold Methyl 6-bromo-1H- indazole-5-carboxylate Step1 Step 1: N-Alkylation (Regiocontrol) Scaffold->Step1 R-X, Base Step2 Step 2: Suzuki Coupling (C6 Functionalization) Step1->Step2 Ar-B(OH)2, Pd Step3 Step 3: Hydrolysis & Amidation (C5) Step2->Step3 1. LiOH 2. HNR2, HATU Library Final Kinase Inhibitor Library Step3->Library Purification

Figure 1: Sequential functionalization strategy ensuring orthogonality. N-alkylation is performed first to prevent interference with the acidic NH during subsequent metal-catalyzed steps.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles are notorious for producing mixtures of N1- and N2-alkylated isomers. Solution: Use of Cesium Carbonate (


) in DMF often favors the thermodynamic N1 product due to the "Cesium Effect" and the electronic bias provided by the C5-ester.

Reagents:

  • Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the indazole scaffold in anhydrous DMF.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange.
    
  • Addition: Dropwise add the alkyl halide.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The N1-isomer is typically less polar (higher

    
    ) than the N2-isomer.
    

QC Check (Isomer Assignment):

  • NOE NMR: Irradiate the N-alkyl protons.

    • N1-Isomer: NOE observed at C7-H (singlet, ~8.0-8.5 ppm).

    • N2-Isomer: NOE observed at C3-H (singlet, ~8.0 ppm).

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Install an aryl or heteroaryl group at the C6 position. Note: The C5-ester remains intact under these conditions.

Reagents:

  • N1-alkylated Indazole intermediate (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][2][3] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
    .[1] Seal the vessel immediately.
    
  • Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Filtration: Filter through a Celite pad, washing with EtOAc.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: C5-Ester Hydrolysis and Amidation

Objective: Convert the methyl ester to a functionalized amide to interact with the kinase hinge region or solvent front.

Step 1: Saponification

  • Dissolve the C6-functionalized ester in THF:MeOH:Water (3:1:1).

  • Add

    
     (3.0 eq). Stir at RT for 4–12 hours.[2]
    
  • Acidify to pH ~3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.

Step 2: Amide Coupling (HATU Method)

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate.

  • Add the Amine (

    
    , 1.2 eq). Stir at RT for 2–16 hours.
    
  • Workup: Standard aqueous workup or direct purification via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Troubleshooting & Optimization Table

IssueProbable CauseRecommended Fix
Low N1/N2 Selectivity Steric clash or solvent effectSwitch solvent to THF and use NaH (0°C). Lower temperature generally improves selectivity.
Debromination (Proto-demetalation) Overheating or hydride sourceReduce temp to 80°C. Ensure solvents are strictly degassed. Avoid alcoholic solvents in Suzuki step if possible.
Incomplete Hydrolysis Steric bulk of C6-substituentHeat saponification to 50°C. Switch base to NaOH (stronger nucleophile).
Poor Solubility Planar rigid coreIntroduce solubilizing groups (e.g., morpholine, piperazine) during the Amidation (Step 3) or N-alkylation (Step 1).

Pathway Mechanism: Regioselectivity[4][5]

The following diagram details the competing pathways during the alkylation step, highlighting the thermodynamic preference for N1.

Regioselectivity cluster_0 Electronic Influence Anion Indazole Anion (Resonance Hybrid) TS_N1 Transition State N1 (Sterically Accessible) Anion->TS_N1 Path A TS_N2 Transition State N2 (Sterically Hindered by C3/Lone Pair) Anion->TS_N2 Path B Prod_N1 N1-Product (Thermodynamic Major) TS_N1->Prod_N1 Prod_N2 N2-Product (Kinetic Minor) TS_N2->Prod_N2

Figure 2: Mechanistic divergence in alkylation. The C5-Ester withdraws electron density, stabilizing the N1-anion. Under thermodynamic control (high temp, reversible conditions), the N1 isomer predominates.

References

  • Sigma-Aldrich. Methyl 6-bromo-1H-indazole-5-carboxylate Product Specification. Available at:

  • Lier, F. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Available at: [Beilstein J. Org.[4][5] Chem.]([Link])

  • RSC Advances. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at:

  • ChemicalBook. Methyl 6-bromo-1H-indazole-3-carboxylate Properties and Synthesis (Analogous Chemistry). Available at:

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at:

Sources

Application

N-alkylation of Methyl 6-bromo-1H-indazole-5-carboxylate conditions

Application Note: N-Alkylation of Methyl 6-bromo-1H-indazole-5-carboxylate Executive Summary The N-alkylation of Methyl 6-bromo-1H-indazole-5-carboxylate is a pivotal transformation in the synthesis of PARP inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of Methyl 6-bromo-1H-indazole-5-carboxylate

Executive Summary

The N-alkylation of Methyl 6-bromo-1H-indazole-5-carboxylate is a pivotal transformation in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The presence of the indazole core presents a classic regioselectivity challenge: distinguishing between the thermodynamically favored


-alkylation and the kinetically accessible 

-alkylation.

This guide provides an optimized, field-proven protocol to achieve high regioselectivity (>95:5


:

) and yield. It integrates mechanistic insights with practical troubleshooting to ensure reproducibility in drug development workflows.

Strategic Analysis: The Regioselectivity Challenge

The indazole scaffold exists in a tautomeric equilibrium. For Methyl 6-bromo-1H-indazole-5-carboxylate , the 1H-tautomer is energetically favored by approximately 3–5 kcal/mol over the 2H-tautomer due to the preservation of benzenoid aromaticity.

  • 
    -Alkylation (Thermodynamic):  The 
    
    
    
    anion is the thermodynamic sink. Conditions that promote reversibility or thermodynamic equilibration (high temperature, polar aprotic solvents) favor this isomer.
  • 
    -Alkylation (Kinetic/Steric):  The 
    
    
    
    lone pair is orthogonal to the
    
    
    -system in the neutral species but becomes nucleophilic upon deprotonation.
    
    
    alkylation is often observed as a minor impurity (5–20%) or can be favored by specific steric clashes at the
    
    
    peri-position (C7).
  • Substrate Specifics: In this specific substrate, the C6-Bromine is not immediately adjacent to

    
     (C7 is the peri-position). Therefore, steric hindrance at 
    
    
    
    is minimal, reinforcing the intrinsic electronic preference for
    
    
    -alkylation.
Mechanistic Pathway & Decision Logic

IndazoleAlkylation Substrate Methyl 6-bromo-1H-indazole- 5-carboxylate (Tautomer Mix) Anion Delocalized Indazolyl Anion Substrate->Anion Deprotonation (NaH or Cs2CO3) N1_Product N1-Alkyl Product (Thermodynamic, Major) Anion->N1_Product Path A: Thermodynamic Control (THF/DMF, Heat) N2_Product N2-Alkyl Product (Kinetic, Minor) Anion->N2_Product Path B: Kinetic Trap (Low Temp, Steric Bulk) N2_Product->N1_Product Thermal Rearrangement (Rare, requires high T)

Figure 1: Mechanistic divergence in indazole alkylation. Path A is the target for this protocol.

Optimized Protocol: High-Fidelity -Alkylation

This protocol utilizes the Sodium Hydride (NaH) / THF system, which forms a tight ion pair that directs alkylation to the


 position, or the Cesium Carbonate (

) / DMF
system for thermodynamic equilibration.
Method A: NaH/THF (Recommended for Primary Alkyl Halides)

Best for: High regioselectivity, clean reaction profiles.

Reagents:

  • Substrate: Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask with Methyl 6-bromo-1H-indazole-5-carboxylate under inert atmosphere (

    
     or Ar). Dissolve in anhydrous THF.
    
  • Deprotonation: Cool the solution to 0 °C . Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange indicating anion formation.
      
  • Equilibration: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Cool back to 0 °C (optional, depending on electrophile reactivity) or keep at RT. Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If conversion is slow, heat to 50 °C.

  • Work-up: Quench carefully with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Method B: /DMF (Recommended for Less Reactive Electrophiles)

Best for: Mesylates, Tosylates, or when heating is required.

Reagents:

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or NMP (0.2 M)

  • Temperature: 60–90 °C

Procedure:

  • Combine substrate, base, and electrophile in DMF.

  • Heat to 80 °C for 3–6 hours.

  • Note: The elevated temperature promotes thermodynamic equilibration, favoring the

    
     product.
    

Data Analysis & Troubleshooting

Regioisomer Identification (Critical)

Distinguishing


 and 

isomers is the most common failure point. Do not rely solely on LC-MS (masses are identical).
Feature

-Isomer (Target)

-Isomer (Impurity)
HMBC NMR Alkyl protons correlate to C7a (Bridgehead Carbon).Alkyl protons correlate to C3 (Imine Carbon).
NOESY NMR NOE between Alkyl protons and C7-H .NOE between Alkyl protons and C3-H .
TLC Polarity Typically Lower Rf (More Polar).Typically Higher Rf (Less Polar).
C13 NMR N-CH carbon often shielded relative to N2.N-CH carbon often deshielded.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anion; Electrophile degradation.Switch to Method B (

/DMF) and heat to 80°C. Add KI (catalytic) if using alkyl chlorides.
High

Content
Kinetic control dominant; Steric clash.Increase reaction temperature to promote thermodynamic equilibration. Switch solvent to DMF.
Ester Hydrolysis Presence of water; Base too strong/nucleophilic.Ensure anhydrous conditions. Avoid hydroxide bases. Use

or

instead of NaH if moisture is suspected.

Experimental Workflow Diagram

Workflow Start Start: Methyl 6-bromo-1H-indazole-5-carboxylate Choice Select Condition Based on Electrophile Start->Choice PathA Method A: NaH / THF (0°C -> RT) Primary Halides Choice->PathA PathB Method B: Cs2CO3 / DMF (80°C) Secondary/Tosylates Choice->PathB Monitor Monitor: TLC / LC-MS (Check for N1 vs N2 ratio) PathA->Monitor PathB->Monitor Workup Quench (NH4Cl) & Extraction Monitor->Workup Purification Purification: Flash Chromatography Gradient: 0-50% EtOAc/Hex Workup->Purification Validation Validation: 2D NMR (HMBC) Confirm N1 Regiochemistry Purification->Validation

Figure 2: Operational workflow for the synthesis and isolation of the N1-alkylated product.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021.[2][3]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2024.[2][4][5][6]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024.[2][4][5][6]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Note.

Sources

Method

Application Notes and Protocols for the Functionalization of Methyl 6-bromo-1H-indazole-5-carboxylate

Introduction: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[2] The versatility of the indazole core lies in its unique electronic properties and the presence of multiple sites for chemical modification, allowing for the fine-tuning of steric and electronic characteristics to optimize drug-target interactions.

Methyl 6-bromo-1H-indazole-5-carboxylate is a particularly valuable and versatile building block for the synthesis of complex indazole derivatives. Its structure offers three primary handles for diversification: the N-1 and N-2 positions of the pyrazole ring, the bromine atom at the C-6 position, and the various C-H bonds amenable to modern functionalization techniques. This guide provides detailed application notes and robust protocols for the strategic functionalization of this key intermediate, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.

Part 1: N-Functionalization of the Indazole Core: Addressing the Challenge of Regioselectivity

A primary challenge in the derivatization of 1H-indazoles is controlling the regioselectivity of substitution at the N-1 versus the N-2 position. The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic and thermodynamic factors during a reaction can lead to mixtures of N-1 and N-2 substituted products.[3] The choice of base, solvent, and electrophile plays a crucial role in directing the outcome of N-alkylation and N-arylation reactions.

Causality Behind Regioselective N-Alkylation

The regiochemical outcome of N-alkylation is often dictated by a complex interplay of steric hindrance, electronics, and the nature of the ion-pair formed between the indazolide anion and the counter-ion of the base. For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) can promote the formation of a "tight ion pair," where the sodium cation coordinates with both the N-2 nitrogen and a nearby chelating group (like the ester carbonyl at C-5), sterically hindering attack at N-2 and favoring N-1 alkylation. Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) can solvate the cation, leading to a "solvent-separated ion pair" and diminishing this selective coordination, often resulting in mixtures of N-1 and N-2 products.[3]

Protocol 1: Selective N-1 Alkylation

This protocol is adapted from methodologies developed for regioselective alkylation of substituted indazoles and is optimized for achieving high N-1 selectivity.

Materials:

  • Methyl 6-bromo-1H-indazole-5-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or alkyl tosylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide or tosylate (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-1 alkylated indazole.

Protocol 2: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a mild and efficient method for the formation of N-aryl bonds using copper catalysts.[4]

Materials:

  • Methyl 6-bromo-1H-indazole-5-carboxylate

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried reaction vessel, add Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and activated 4 Å molecular sieves.

  • Place the vessel under an inert atmosphere.

  • Add anhydrous DCM or Toluene, followed by pyridine or Et₃N (2.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the N-arylated indazole product.

Part 2: C-6 Functionalization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-6 position is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5]

Workflow for C-6 Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 6-bromo-1H-indazole-5-carboxylate degas Degas Mixture (N₂ or Ar bubbling) start->degas reagents Coupling Partner (Boronic Acid, Alkyne, Amine) reagents->degas catalyst Pd Catalyst & Ligand catalyst->degas base Base (e.g., K₂CO₃, Cs₂CO₃) base->degas solvent Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) solvent->degas heat Heat to Reaction Temp (e.g., 80-120 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Final Functionalized Product purify->product

Caption: General workflow for Palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the C-6 bromoindazole with various aryl- or heteroarylboronic acids.[1]

Materials:

  • N-protected or unprotected Methyl 6-bromo-1H-indazole-5-carboxylate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 6-aryl-indazole derivative.

Protocol 4: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the synthesis of 6-alkynyl indazoles, which are valuable intermediates for further transformations or as final products. The reaction couples the bromoindazole with a terminal alkyne.[3]

Materials:

  • N-protected or unprotected Methyl 6-bromo-1H-indazole-5-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product via flash column chromatography to yield the 6-alkynyl-indazole.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-6 position.[6]

Materials:

  • N-protected Methyl 6-bromo-1H-indazole-5-carboxylate

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 times the Pd amount).

  • Add the base (1.4 equiv), followed by Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 equiv).

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography to isolate the 6-amino-indazole derivative.

Part 3: Data Presentation and Summary

The following table summarizes typical reaction conditions for the functionalization of the Methyl 6-bromo-1H-indazole-5-carboxylate core. Note that yields are representative and can vary based on the specific substrates and reaction scale.

Reaction TypeCatalyst / ReagentBaseSolventTemp (°C)Typical Yield (%)Ref.
N-1 Alkylation Alkyl Halide/TosylateNaHTHF0 to RT80-95
N-Arylation Arylboronic AcidCu(OAc)₂, PyridineDCMRT60-85[4]
Suzuki-Miyaura PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-10075-95[1]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF / DMFRT-6070-90[3]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-11070-90[6]

Part 4: Mechanistic Insights & Pathway Visualization

Understanding the catalytic cycles is paramount for troubleshooting and optimizing these transformations.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-Br Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-Br(L₂) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L₂ R-Ar' Ar-Pd(II)-Br(L₂)->Transmetalation Ar'-B(OH)₂ (Base) Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion

Methyl 6-bromo-1H-indazole-5-carboxylate is a highly adaptable scaffold for the generation of diverse chemical libraries. By strategically employing regioselective N-functionalization and robust palladium-catalyzed cross-coupling reactions at the C-6 position, researchers can efficiently access a wide array of novel indazole derivatives. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the exploration of this privileged core in the pursuit of new therapeutic agents. Adherence to inert techniques and careful monitoring are key to achieving high yields and purity in these transformations.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. RSC Publishing. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Shafi, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Alam, M. M., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved from [Link]

  • Asghar, M. N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Alam, M. M., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Methyl 6-bromo-1H-indazole-5-carboxylate in Cancer Research

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for developing highly potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

Methyl 6-bromo-1H-indazole-5-carboxylate is a key intermediate in the synthesis of a new generation of kinase inhibitors. The strategic placement of the bromine atom and the carboxylate group on the indazole ring allows for diverse chemical modifications, enabling the synthesis of compounds that can target a wide range of kinases implicated in tumor growth, proliferation, and survival.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 6-bromo-1H-indazole-5-carboxylate in cancer research, complete with detailed protocols for its use in the synthesis and evaluation of novel anti-cancer agents.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Solid
Melting Point 170-175 °C
CAS Number 1396762-16-5

Storage and Handling: Methyl 6-bromo-1H-indazole-5-carboxylate should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Application in the Synthesis of Kinase Inhibitors

Methyl 6-bromo-1H-indazole-5-carboxylate serves as a versatile building block for the synthesis of various kinase inhibitors. The bromine atom at the 6-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups. These groups are often crucial for achieving high-affinity binding to the ATP-binding pocket of the target kinase. The carboxylate group at the 5-position can be further modified, for example, through amidation, to introduce additional functionalities that can enhance potency, selectivity, and pharmacokinetic properties.

A prime example of the utility of the bromo-indazole scaffold is in the synthesis of inhibitors targeting the Tropomyosin receptor kinase (TRK) family. Fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors, making TRK proteins attractive therapeutic targets.[4]

Below is a representative synthetic workflow illustrating how Methyl 6-bromo-1H-indazole-5-carboxylate can be utilized to generate a library of potential kinase inhibitors.

G A Methyl 6-bromo-1H-indazole-5-carboxylate B Suzuki-Miyaura Coupling (with various boronic acids/esters) A->B Pd catalyst, base F Hydrolysis of ester A->F e.g., LiOH, THF/H2O C Diverse 6-aryl/heteroaryl indazole intermediates B->C D Amide Coupling (with a library of amines) C->D E Library of final kinase inhibitor candidates D->E G 6-bromo-1H-indazole-5-carboxylic acid F->G G->D Coupling agents (e.g., HATU, EDCI) G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Synthesized Inhibitor Library B Biochemical Kinase Assay A->B D Cell-Based Viability Assay (e.g., MTT) A->D C Determine IC50 values B->C F Lead Compound(s) C->F E Determine GI50 values in cancer cell lines D->E E->F G Western Blot Analysis F->G I Cell Cycle & Apoptosis Assays F->I H Assess inhibition of downstream signaling G->H J Elucidate cellular phenotype I->J

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate

Introduction Methyl 6-bromo-1H-indazole-5-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is found in various therapeutic agents, making i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-bromo-1H-indazole-5-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is found in various therapeutic agents, making its efficient and scalable production a subject of significant interest for researchers, scientists, and professionals in the field of drug development. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to this valuable compound. The protocols detailed herein are designed for large-scale production, with a focus on process optimization, safety, and the generation of a high-purity final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy: A Convergent Approach

A convergent synthetic strategy is employed to ensure the precise installation of the desired substituents on the indazole ring system. This approach avoids potential issues with regioselectivity that can arise from the direct functionalization of the pre-formed indazole core. Our multi-step synthesis commences with a commercially available and cost-effective starting material, 3-methyl-4-nitrobenzoic acid. The key transformations include esterification, bromination, reduction of the nitro group, and a concluding diazotization followed by intramolecular cyclization to construct the target indazole.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for the starting materials, intermediates, and the final product is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Precautions[1]
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.15182-185Irritant to eyes, skin, and respiratory system.
Methyl 3-methyl-4-nitrobenzoateC₉H₉NO₄195.1785-88Similar to the parent carboxylic acid.
Methyl 4-bromo-3-methyl-5-nitrobenzoateC₉H₈BrNO₄274.07N/AHandle with care, likely irritant and harmful.
Methyl 5-amino-4-bromo-3-methylbenzoateC₉H₁₀BrNO₂244.09N/AHandle with care, aromatic amines can be toxic.
Methyl 6-bromo-1H-indazole-5-carboxylateC₉H₇BrN₂O₂255.07170-175[2]Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Experimental Protocols

Step 1: Esterification of 3-Methyl-4-nitrobenzoic Acid to Methyl 3-methyl-4-nitrobenzoate

Causality: The esterification of the carboxylic acid is a crucial initial step to protect this functional group from participating in subsequent reactions, particularly the bromination step. The use of methanol in the presence of a catalytic amount of sulfuric acid is a classic and cost-effective method for large-scale esterification.[3]

Protocol:

  • To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol (5 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Dilute the residue with water (10 vol) and extract with ethyl acetate (3 x 5 vol).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 3 vol) and then with brine (3 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-methyl-4-nitrobenzoate as a solid.

Diagram of the Esterification Workflow:

Start 3-Methyl-4-nitrobenzoic acid in Methanol Add_H2SO4 Add conc. H2SO4 Start->Add_H2SO4 Reflux Reflux (4-6h) Add_H2SO4->Reflux Cool_Concentrate Cool & Concentrate Reflux->Cool_Concentrate Extraction Water & Ethyl Acetate Extraction Cool_Concentrate->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Product Methyl 3-methyl-4-nitrobenzoate Dry_Concentrate->Product Start Methyl 3-methyl-4-nitrobenzoate in H2SO4 Add_NBS Add NBS (0-5°C) Start->Add_NBS Stir Stir (2-3h) Add_NBS->Stir Quench Pour onto Ice Stir->Quench Filter_Wash Filter & Wash Quench->Filter_Wash Dry Dry Filter_Wash->Dry Product Methyl 4-bromo-3-methyl-5-nitrobenzoate Dry->Product

Caption: Workflow for the bromination of methyl 3-methyl-4-nitrobenzoate.

Step 3: Reduction of Methyl 4-bromo-3-methyl-5-nitrobenzoate to Methyl 5-amino-4-bromo-3-methylbenzoate

Causality: The reduction of the nitro group to an amine is a critical step to set the stage for the diazotization and cyclization. A variety of reducing agents can be used, but for large-scale synthesis, catalytic hydrogenation or the use of a metal in acidic media (e.g., iron in acetic acid) are common choices due to their efficiency and cost-effectiveness. Protocol:

  • To a suspension of Methyl 4-bromo-3-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol (5 vol) and water (2 vol), add iron powder (3.0 eq).

  • Heat the mixture to 70-80 °C and add glacial acetic acid (1 vol) dropwise.

  • Maintain the reaction at 70-80 °C for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 5 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 5-amino-4-bromo-3-methylbenzoate.

Diagram of the Reduction Workflow:

Start Nitro Compound, Fe, EtOH/H2O Heat_Add_Acid Heat & Add Acetic Acid Start->Heat_Add_Acid Stir Stir (3-5h) Heat_Add_Acid->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filter->Concentrate Neutralize_Extract Neutralize & Extract Concentrate->Neutralize_Extract Dry_Concentrate Dry & Concentrate Neutralize_Extract->Dry_Concentrate Product Methyl 5-amino-4-bromo-3-methylbenzoate Dry_Concentrate->Product

Caption: Workflow for the reduction of the nitro group.

Step 4: Diazotization and Intramolecular Cyclization to Methyl 6-bromo-1H-indazole-5-carboxylate

Causality: This final step involves the formation of the indazole ring. The aniline derivative is first converted to a diazonium salt using sodium nitrite in an acidic medium. The in situ generated diazonium salt then undergoes an intramolecular cyclization to form the pyrazole ring of the indazole system. This is a common and effective method for the synthesis of indazoles from ortho-substituted anilines. [4][5] Protocol:

  • Dissolve Methyl 5-amino-4-bromo-3-methylbenzoate (1.0 eq) in a mixture of acetic acid (5 vol) and propionic acid (2 vol).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water (1 vol) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water (10 vol).

  • Filter the precipitated solid, wash with water, and then with a cold solution of sodium bicarbonate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 6-bromo-1H-indazole-5-carboxylate.

Diagram of the Cyclization Workflow:

Start Amino Compound in Acetic/Propionic Acid Add_NaNO2 Add NaNO2 (0-5°C) Start->Add_NaNO2 Stir_Cold Stir (1h) Add_NaNO2->Stir_Cold Warm_Heat Warm & Heat (2-3h) Stir_Cold->Warm_Heat Quench Pour into Ice Water Warm_Heat->Quench Filter_Wash Filter & Wash Quench->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Product Methyl 6-bromo-1H-indazole-5-carboxylate Recrystallize->Product

Caption: Workflow for the diazotization and cyclization to the final product.

Analytical Characterization

The identity and purity of the final product, Methyl 6-bromo-1H-indazole-5-carboxylate, should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons, and the N-H proton. The chemical shifts and coupling constants will be consistent with the proposed structure.
¹³C NMR Resonances corresponding to all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the indazole ring system.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the product (C₉H₇BrN₂O₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Infrared Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity of the final product.

Conclusion

The synthetic route and detailed protocols provided in this guide offer a robust and scalable method for the large-scale synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate. By employing a convergent strategy and well-established chemical transformations, this process is designed to be efficient, cost-effective, and capable of producing a high-purity product suitable for further applications in drug discovery and development. The provided explanations for the experimental choices aim to empower researchers and scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]

  • Beilstein Journals. (2024, September 16). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • ChemSynthesis. (2025, May 20). 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Synthesis of 1H-indazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024, September 16). Beilstein Journals. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). National Center for Biotechnology Information. [Link]

  • The nitration of methyl benzoate. (n.d.). Anasazi Instruments. [Link]

Sources

Application

Application Note: Purification of Methyl 6-bromo-1H-indazole-5-carboxylate by Crystallization

Executive Summary This application note details the purification of Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5), a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5), a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. While discovery-scale synthesis often relies on flash chromatography, this document provides a scalable crystallization protocol designed to achieve >99.5% HPLC purity.

The protocol focuses on the removal of critical regioisomeric impurities (e.g., 4-bromo isomer) and unreacted carboxylic acid precursors using a cooling crystallization method with an optional anti-solvent drive.

Introduction & Compound Analysis

The Molecule

The target molecule features an indazole core with a methyl ester at the C5 position and a bromine atom at C6.[1]

  • Molecular Formula: C₉H₇BrN₂O₂[2]

  • Molecular Weight: 255.07 g/mol [2][3]

  • Physical State: Off-white to pale yellow solid[4]

  • Melting Point: ~170–175 °C

Impurity Profile & Challenge

The synthesis of the 6-bromo-5-carboxylate scaffold typically involves the bromination of methyl 1H-indazole-5-carboxylate or the esterification of 6-bromo-1H-indazole-5-carboxylic acid. Common impurities include:

  • Regioisomers: Methyl 4-bromo-1H-indazole-5-carboxylate (formed during non-selective bromination).

  • Over-bromination: Dibromo species.

  • Hydrolysis Product: 6-bromo-1H-indazole-5-carboxylic acid (acid precursor).

Process Goal: To transition from a crude purity of ~85-90% to >99% without chromatography.

Solubility Profile & Solvent Selection

The choice of solvent is dictated by the need to maintain the stability of the methyl ester (avoiding hydrolysis or transesterification) while maximizing the rejection of the 4-bromo regioisomer.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Methanol (MeOH) HighModerateGoodRecommended (Polishing) . Best for removing non-polar impurities. Avoids transesterification.
Ethyl Acetate (EtOAc) HighLowExcellentPrimary Solvent . Excellent temperature coefficient for cooling crystallization.
EtOAc / n-Heptane ModerateVery LowSuperiorRecommended (Yield) . Heptane acts as an anti-solvent to drive recovery.
Toluene HighModerateModerateAlternative. Good for azeotropic drying but harder to remove residual solvent.

Selected Strategy: We will utilize a Seeded Cooling Crystallization in Ethyl Acetate , utilizing n-Heptane as an anti-solvent if yield recovery in pure EtOAc is <70%.

Detailed Protocol: Crystallization Workflow

Equipment Requirements
  • Jacketted glass reactor with overhead stirring (impeller type: pitch-blade or anchor).

  • Thermostat capable of linear ramp cooling (-10°C to 100°C).

  • Vacuum filtration unit (Buchner or Nutsche filter).

  • Vacuum oven.

Step-by-Step Methodology
Phase A: Dissolution and Hot Filtration
  • Charge Crude: Load 100 g of crude Methyl 6-bromo-1H-indazole-5-carboxylate into the reactor.

  • Solvent Addition: Add 6.0 volumes (600 mL) of Ethyl Acetate.

    • Note: Purity of EtOAc should be >99.5% to prevent hydrolysis.

  • Heating: Heat the slurry to Reflux (approx. 77°C) under nitrogen atmosphere. Agitate at 200 RPM.

  • Dissolution Check: Ensure full dissolution. If solids persist (likely inorganic salts like NaBr from synthesis), perform a hot filtration through a Celite pad.

    • Critical Step: Rinse the filter cake with 1 volume of hot EtOAc to recover product.

Phase B: Nucleation and Crystal Growth
  • Cooling to Metastable Zone: Cool the filtrate to 60°C .

  • Seeding: Add 0.5 wt% (0.5 g) of pure seed crystals.

    • Why? Seeding bypasses the primary nucleation energy barrier, ensuring a consistent polymorph and preventing oiling out.

  • Aging: Hold at 60°C for 60 minutes to allow the seed bed to establish.

  • Controlled Cooling: Ramp the temperature down to 20°C over 4 hours (Cooling rate: ~10°C/hr).

    • Mechanism:[1][5][6][7] Slow cooling maintains supersaturation within the metastable zone, favoring the growth of pure crystals over the inclusion of impurities.

Phase C: Anti-Solvent Addition (Optional for Yield)

If the supernatant concentration is still high (determined by HPLC assay of mother liquor): 9. Anti-Solvent: Slowly add 3.0 volumes (300 mL) of n-Heptane over 2 hours at 20°C. 10. Final Cooling: Cool the slurry to 0–5°C and hold for 2 hours.

Phase D: Isolation
  • Filtration: Filter the slurry under vacuum.

  • Washing: Wash the wet cake with 2 volumes of cold (0°C) EtOAc/Heptane (1:1 mixture).

    • Displacement Wash: This removes the mother liquor containing the rejected 4-bromo isomer.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization (Graphviz DOT)

PurificationProcess Crude Crude Input (Methyl 6-bromo-1H-indazole-5-carboxylate) Dissolution Dissolution (Reflux in EtOAc @ 77°C) Crude->Dissolution Charge HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter Solution Seeding Seeding Point (Add 0.5% Seed @ 60°C) HotFilter->Seeding Filtrate Cooling Controlled Cooling (Ramp to 20°C over 4h) Seeding->Cooling Growth Antisolvent Anti-Solvent Addition (Add n-Heptane - Optional) Cooling->Antisolvent Yield Opt. Isolation Filtration & Wash (Cold EtOAc/Heptane) Cooling->Isolation Direct Antisolvent->Isolation Slurry Drying Vacuum Drying (45°C, 12h) Isolation->Drying Wet Cake MotherLiquor Mother Liquor (Contains Impurities) Isolation->MotherLiquor Filtrate

Caption: Workflow for the crystallization of Methyl 6-bromo-1H-indazole-5-carboxylate, emphasizing the critical seeding and cooling ramp steps.

Process Control & Troubleshooting

To ensure the "Trustworthiness" of this protocol, the following In-Process Controls (IPCs) must be established.

StepParameterSpecificationAction if Out of Spec
Dissolution VisualClear solution (post-filtration)Add 10% more solvent if solids persist.
Seeding VisualCloudiness persistsIf seeds dissolve, re-heat and re-cool to a lower T (e.g., 55°C) before re-seeding.
Cooling Cooling RateLinear (-10°C/hr)If cooling is too fast, oiling out may occur. Re-heat and restart ramp.
Isolation HPLC Purity>99.0% AreaIf <99%, perform a "slurry wash" in Methanol (5 volumes) at reflux for 1 hr.
Scientific Rationale for Impurity Purging
  • Regioisomer Separation: The 4-bromo isomer typically disrupts the crystal lattice of the 6-bromo isomer due to steric clash in the packing structure. By cooling slowly (thermodynamic control), the crystal lattice rejects the 4-bromo molecule, which remains in the solution (Mother Liquor).

  • Acid Removal: The carboxylic acid impurity is significantly more polar. In an EtOAc/Heptane system, the acid is less soluble than the ester but often remains in the mother liquor if the pH is not manipulated. If acid levels are high (>1%), a wash with dilute aqueous NaHCO₃ prior to crystallization is recommended.

References

  • World Intellectual Property Organization. (2011).[3] Patent WO2011053518A1: Preparation of substituted indazole derivatives useful as PARP inhibitors.Link

  • ChemicalBook. (2023). Methyl 6-bromo-1H-indazole-5-carboxylate Properties and Synthesis.Link

  • Jones, R. et al. (2009). Process Development of Indazole Intermediates. Organic Process Research & Development.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24728062 (Isomer Reference).Link(Note: Used for structural comparison of bromo-indazole esters).[2]

Sources

Method

Application Note: Orthogonal Derivatization of Methyl 6-bromo-1H-indazole-5-carboxylate for Kinase SAR Profiling

This Application Note provides a rigorous technical guide for the derivatization of Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5).[1][2][3] This scaffold is a privileged structure in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the derivatization of Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5).[1][2][3] This scaffold is a privileged structure in medicinal chemistry, particularly for Type I and Type II kinase inhibitors, due to its ability to mimic the adenine purine core of ATP while offering orthogonal vectors for Structure-Activity Relationship (SAR) exploration.[2][3]

[1][2][3]

Strategic Analysis & Scaffold Utility[3]

Methyl 6-bromo-1H-indazole-5-carboxylate presents three distinct vectors for chemical modification, allowing for the rapid generation of focused libraries. In the context of kinase inhibition, these vectors often map to specific binding pockets:

  • Vector A (N-1 Position): Controls solubility and permeability.[1][2][3] Often projects into the solvent front or occupies the ribose binding pocket.[1][2][3]

  • Vector B (C-6 Position - Bromide): The "Hinge Binder" extension or "Gatekeeper" interaction site.[1][2] This position is critical for potency and selectivity.[1][2][3]

  • Vector C (C-5 Position - Ester): The "Solvent Channel" vector.[1][2] Hydrolysis and amidation here allow for the introduction of solubilizing groups (e.g., morpholines, piperazines) or hydrogen bond acceptors.[2][3]

Reaction Hierarchy & Chemoselectivity

To maximize yield and minimize side reactions, the recommended derivatization sequence is N-1 Functionalization


 C-6 Cross-Coupling 

C-5 Hydrolysis/Amidation
.[1][2]
  • Rationale: The free N-H of the indazole can poison Palladium catalysts during cross-coupling.[1][2] Therefore, N-alkylation or protection should precede C-6 manipulation.[1][2][3] The ester is generally stable to Suzuki conditions but sensitive to the bases used, so it is best manipulated last or hydrolyzed in situ if intended.[1][3]

Integrated Workflow Diagram

The following flowchart illustrates the divergent synthesis pathways available from the core scaffold.

Indazole_SAR_Workflow Start Methyl 6-bromo-1H-indazole- 5-carboxylate (Core) Step1 Step 1: N-1 Functionalization (Regioselective Alkylation) Start->Step1 R-X, Cs2CO3, DMF Branch_N1 N1-Alkylated Intermediate Step1->Branch_N1 Major Isomer (Thermodynamic) Branch_N2 N2-Alkylated (Minor Byproduct) Step1->Branch_N2 Kinetic Control (Avoid) Step2 Step 2: C-6 Palladium Coupling (Suzuki-Miyaura / Buchwald) Branch_N1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Inter_Biaryl 6-Aryl-Indazole Ester Step2->Inter_Biaryl Step3 Step 3: C-5 Ester Manipulation (Hydrolysis + Amidation) Inter_Biaryl->Step3 1. LiOH 2. HNR2, HATU Final Final SAR Candidate (Tri-functionalized) Step3->Final

Figure 1: Divergent synthetic workflow prioritizing N-1 protection to prevent catalyst poisoning in subsequent steps.

Detailed Experimental Protocols

Protocol A: Regioselective N-1 Alkylation

Objective: Install the R1 substituent while maximizing selectivity for the N-1 tautomer over the N-2 isomer.[1][2] Mechanism: The N-1 position is thermodynamically favored.[1][2][4] Using cesium carbonate (


) promotes thermodynamic equilibration, whereas strong bases like NaH can sometimes lead to mixtures depending on the electrophile [1].[2][3]

Reagents:

  • Substrate: Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq)[1][2][3]

  • Electrophile: Alkyl Halide (R-X) (1.2 eq)[2][3]

  • Base:

    
     (2.0 eq)[2][3]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolve the indazole core in anhydrous DMF under

    
     atmosphere.
    
  • Add

    
     followed by the alkyl halide.[1][2][3]
    
  • Heat the reaction to 60°C for 4-12 hours.

    • Note: Elevated temperature promotes the thermodynamic N-1 product.[1][2]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[1][2][5][6]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The N-1 isomer typically elutes after the N-2 isomer (N-2 is less polar) on silica, though this can vary with R groups.[1][2][3]

Protocol B: C-6 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl "warhead" at the 6-position.[1][2] Critical Consideration: The steric bulk of the 5-ester and the N-1 substituent can hinder the 6-position.[1] A robust catalyst system is required [2].[1][2]

Reagents:

  • Substrate: N-alkylated indazole intermediate (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.5 eq)[2][3]
    
  • Catalyst:

    
     (0.05 eq)[2][3]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)[2][3]
    
  • Solvent: 1,4-Dioxane (degassed)[2][3]

Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.[1][2][3]

  • Add Dioxane and aqueous

    
    .[1][2] Sparge with Argon for 5 minutes.
    
  • Reaction: Heat at 90-100°C for 2-4 hours (thermal) or 110°C for 30 mins (microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.[1][2]

  • Purification: Silica gel chromatography.

Protocol C: C-5 Hydrolysis and Amidation

Objective: Convert the methyl ester to a functionalized amide to tune physicochemical properties (e.g., LogD, metabolic stability).

Step C1: Saponification

  • Dissolve the ester in THF/MeOH/Water (3:1:1).[1][2][3]

  • Add LiOH (3.0 eq).[1][2][3] Stir at RT for 2-4 hours.[1][2][7]

  • Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates.[1][2] Filter and dry.[1][2][3]

Step C2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in DMF.[1][2][3]

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2][3] Stir for 5 mins to activate.

  • Add the Amine (

    
    , 1.2 eq).[1][2][3] Stir at RT for 2-16 hours.[1][2][3]
    
  • Purification: Reverse-phase HPLC is often required here due to the polarity of the amide products.[1][2]

Quantitative Data Summary: Optimization Parameters

ParameterCondition A (Recommended)Condition B (Alternative)Outcome / Notes
N-Alkylation Base

/ DMF / 60°C
NaH / THF / 0°C

yields >10:1 N1:N2 selectivity.[1][2][3] NaH is faster but less selective.[1][2]
Coupling Catalyst


Dppf ligand resists oxidation better and handles steric bulk at C-6.[1][2][3]
Coupling Solvent Dioxane /

Toluene / EtOH /

Dioxane solubilizes polar indazole intermediates more effectively.[1][2][3]
Amide Coupling HATU / DIPEAEDCI / HOBtHATU is superior for sterically hindered acids (ortho-substituted).[1][2][3]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry.[1][2][4][8] Context: Defines the thermodynamic preference for N-1 alkylation using Cesium bases. URL:[Link][2][3]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and indazoles. Source: Royal Society of Chemistry (RSC Advances).[1][2][3][9] Context: Protocols for coupling hindered bromides in nitrogen heterocycles.[1][2] URL:[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: PubMed Central (PMC).[1][2][3] Context: Specific application of 6-bromo-indazole derivatization in kinase inhibitor design.[1][2] URL:[Link][2][3]

  • Methyl 6-bromo-1H-indazole-5-carboxylate Product Data. Source: PubChem.[1][2] Context: Physicochemical properties and safety data for the starting material.[1][2][10] URL:[Link][2][3]

Sources

Application

High-Fidelity Chemoselective Reduction of Nitro-Bromo-Indazole Esters

Abstract & Core Challenge The reduction of nitro-bromo-indazole esters represents a "Chemoselectivity Triad" challenge in medicinal chemistry. The objective is to reduce the nitro group ( ) to an aniline ( ) while strict...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The reduction of nitro-bromo-indazole esters represents a "Chemoselectivity Triad" challenge in medicinal chemistry. The objective is to reduce the nitro group (


) to an aniline (

) while strictly preserving two sensitive functionalities:
  • The Aryl Bromide (

    
    ):  Susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (
    
    
    
    ).[1][2]
  • The Ester (

    
    ):  Susceptible to hydrolysis under strong acidic/basic conditions or reduction by potent hydride donors (
    
    
    
    ).

This guide provides validated protocols for achieving this transformation with >90% yield and <1% dehalogenation/hydrolysis byproducts.

Decision Matrix: Selecting the Right Method

The choice of method depends on scale, equipment availability, and substrate solubility.

FeatureMethod A: Iron / Ammonium Chloride (Recommended)Method B: Stannous Chloride (

)
Method C: Sulfided Platinum (

)
Primary Mechanism Single Electron Transfer (Surface)Single Electron Transfer (Homogeneous)Heterogeneous Catalytic Hydrogenation
Chemoselectivity Excellent (Preserves Br & Ester)Excellent (Preserves Br & Ester)Good (Preserves Br, risk of over-reduction)
Scale Suitability Gram to KilogramMilligram to GramGram to Kilogram
Cost Very LowModerateHigh (Catalyst cost)
Workup Difficulty Moderate (Iron sludge filtration)High (Tin emulsions)Easy (Filtration)
Reaction pH Mildly Acidic/Neutral (

)
Acidic (

)
Neutral

Mechanistic Insight & Logic

Why Standard Hydrogenation Fails

Standard catalytic hydrogenation (


) proceeds via oxidative addition of hydrogen to the metal surface. However, Carbon-Bromine bonds also undergo oxidative addition to Palladium (

), facilitating the replacement of Bromine with Hydrogen. This leads to des-bromo impurities which are often inseparable by chromatography.
The Iron-Mediated Solution (Béchamp Reduction Variant)

The


 system operates via a Single Electron Transfer (SET) mechanism on the iron surface.
  • Selectivity: The redox potential of

    
     is sufficient to reduce the nitro group (
    
    
    
    ) but insufficient to cleave the
    
    
    bond or reduce the ester.
  • pH Control:

    
     acts as a weak electrolyte and buffer, maintaining a pH of ~5-6. This prevents the base-catalyzed hydrolysis of the ester and the N-H deprotonation of the indazole core.
    

Experimental Protocols

Method A: Fe/NH₄Cl Reduction (The Gold Standard)

Best for: Scalability, reliability, and cost-efficiency.

Reagents:
  • Substrate: Nitro-bromo-indazole ester (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (5.0 - 8.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 or 4:1 ratio) or THF / Water (if solubility is poor)

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Nitro-bromo-indazole ester (1.0 equiv) in Ethanol (or THF).

  • Activation: Add Water followed by Ammonium Chloride (5.0 equiv). Stir for 5 minutes to ensure partial dissolution of the salt.

  • Addition: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Use fine powder (325 mesh) for faster kinetics.

  • Reaction: Heat the mixture to reflux (70-80°C) with vigorous stirring.

    • Monitoring: Check TLC or LCMS every 30 minutes. The reaction typically completes in 1–4 hours .

    • Observation: The grey iron powder will darken to a rusty brown/black sludge (

      
      ).
      
  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad copiously with hot Ethanol or Ethyl Acetate.

    • Caution: Do not let the filter cake dry out completely in air immediately, as finely divided iron can be pyrophoric. Keep wet.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove organics.

    • Dilute the aqueous residue with Ethyl Acetate and Water .

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine , dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough (>95%) for the next step. If needed, recrystallize from EtOH/Heptane or perform flash chromatography.

Method B: Stannous Chloride ( ) Reduction

Best for: Small scale (<500mg) or substrates insoluble in aqueous mixtures.

Reagents:
  • Substrate: Nitro-bromo-indazole ester (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol or Ethyl Acetate[1][3]

Step-by-Step Protocol:
  • Dissolution: Dissolve substrate in Ethanol (0.1 M concentration).

  • Addition: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to 70°C or reflux. Monitor by TLC (approx. 2-6 hours).

  • Workup (The "Emulsion Killer" Method):

    • Cool to room temperature.[1][3][4]

    • Neutralization: Slowly pour the mixture into a beaker containing saturated Sodium Bicarbonate (

      
      )  solution.
      
    • Key Step: Stir vigorously for 30 minutes. The tin salts will precipitate as a white/grey solid.

    • Filtration: Filter through Celite to remove the tin salts.

    • Extraction: Extract the filtrate with Ethyl Acetate.

    • Alternative Workup: If emulsion persists, use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of Bicarbonate. Stir for 1-2 hours to chelate tin.

Visualization of Workflows

Logic Flow: Selecting Reaction Conditions[2]

ReactionSelection Start Start: Nitro-Bromo-Indazole Reduction CheckScale Check Scale & Solubility Start->CheckScale LargeScale Scale > 1g OR Standard Solubility CheckScale->LargeScale Standard SmallScale Scale < 1g OR Poor Solubility CheckScale->SmallScale Special Case CheckBr Is Bromine Labile? LargeScale->CheckBr MethodB Method B: SnCl2 (Ethanol or EtOAc) SmallScale->MethodB MethodA Method A: Fe / NH4Cl (Ethanol/Water) CheckBr->MethodA Yes (Preserve Br) AvoidPd AVOID Pd/C Hydrogenation (Risk of Dehalogenation) CheckBr->AvoidPd

Figure 1: Decision tree for selecting the optimal reduction method based on scale and chemoselectivity requirements.

Workflow: Fe/NH4Cl Reduction & Workup

FeReduction Mix 1. Mix Substrate + Fe + NH4Cl in EtOH/H2O Reflux 2. Reflux (70-80°C) 1-4 Hours Mix->Reflux Filter 3. HOT Filtration (Celite) Remove Iron Sludge Reflux->Filter Extract 4. Extract Filtrate (EtOAc / Water) Filter->Extract Product 5. Isolated Amine (>90% Yield) Extract->Product

Figure 2: Operational workflow for the Iron-mediated reduction method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Stirring was inefficient (Fe settled).Increase stirring speed (RPM > 600). Use mechanical stirring for large scales.
Incomplete Conversion Iron surface passivated.Add 1-2 drops of concentrated HCl to "activate" the iron surface at the start.
Low Yield (Trapped Product) Product adsorbed on Iron/Celite.Wash the Celite cake with hot THF or MeOH/DCM (10%) to desorb polar amines.
Dehalogenation Observed Trace Pd contamination or excessive heat.Ensure glassware is clean. Do not exceed 80°C. Switch to

if problem persists.
Ester Hydrolysis pH too high or reaction too long.Ensure

is used (not pure water). Monitor TLC closely and stop immediately upon completion.

Safety & Handling

  • Iron Waste: The iron residue after filtration is potentially pyrophoric if dried completely. Keep it wet with water and dispose of it in a dedicated hazardous waste container.

  • Tin Waste: Organotin compounds are toxic. All aqueous waste from Method B must be labeled as "Heavy Metal Waste."

  • Exotherms: Both reactions can be exothermic upon initiation. Add the metal reductant slowly on scales >10g.

References

  • Selective Reduction of Nitro Compounds

    • Title: Selective reduction of nitro compounds to amines.[1][5][6][7]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Iron/Ammonium Chloride Protocol

    • Title: Reduction of Nitroarenes to Anilines using Fe/NH4Cl.
    • Source:Common Organic Chemistry.
    • URL:[Link]

  • Tin(II)

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[3][8]

    • Source:Tetrahedron Letters (via ScienceDirect/ResearchG
    • URL:[Link][3]

  • Chemoselectivity in Indazoles

    • Title: Synthesis of amino-indazoles via chemoselective reduction.
    • Source:Journal of Organic Chemistry (General Reference for Indazole Chemistry).
    • URL:[Link]

Sources

Method

Strategic Utilization of Methyl 6-bromo-1H-indazole-5-carboxylate in Heterocyclic Medicinal Chemistry

Topic: Role of Methyl 6-bromo-1H-indazole-5-carboxylate in Heterocyclic Synthesis Content Type: Detailed Application Notes and Protocols Abstract & Introduction Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl 6-bromo-1H-indazole-5-carboxylate in Heterocyclic Synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Introduction

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., FGFR, VEGFR, and chemically related tyrosine kinase targets). Its utility stems from its unique trisubstituted core, which offers three orthogonal handles for chemical diversification:

  • C-6 Bromine: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic aryl/heteroaryl motifs.

  • C-5 Methyl Ester: A masked carboxylic acid that serves as a gateway for installing solubilizing groups or hydrogen-bond donors via amide coupling.

  • N-1 Nitrogen: A nucleophilic site for alkylation to tune physicochemical properties (logP, permeability).

This application note details the strategic manipulation of this intermediate, providing validated protocols for regioselective alkylation, steric-demanding cross-couplings, and efficient ester hydrolysis.

Structural Analysis & Reactivity Profile

The chemical behavior of methyl 6-bromo-1H-indazole-5-carboxylate is governed by the electronic push-pull nature of the indazole ring and the steric environment created by the ortho-substitution pattern (C-5 ester vs. C-6 bromine).

Reactivity Map

ReactivityMap Core Methyl 6-bromo-1H-indazole-5-carboxylate Suzuki C-6 Bromine (Pd-Catalyzed Coupling) Core->Suzuki Suzuki-Miyaura Buchwald-Hartwig Amide C-5 Ester (Hydrolysis & Amidation) Core->Amide LiOH Hydrolysis HATU Coupling Alkylation N-1 Nitrogen (Regioselective Alkylation) Core->Alkylation NaH/DMF Cs2CO3/CH3CN

Figure 1: Orthogonal reactivity handles of the scaffold allowing for sequential library generation.

Critical Application Notes

Regioselective N-Alkylation (N1 vs. N2)

Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product). For methyl 6-bromo-1H-indazole-5-carboxylate, the electron-withdrawing ester at C5 generally favors N1 alkylation under thermodynamic conditions, but mixtures are common. Solution: Use of Cesium Carbonate (


)  in DMF or CH3CN at elevated temperatures promotes thermodynamic equilibration to the N1-isomer. Stronger bases like NaH can sometimes lock the kinetic ratio if not carefully managed.
Steric Hindrance in Cross-Coupling

Challenge: The C-6 bromine is ortho to the bulky C-5 methyl ester. Standard catalysts (e.g.,


) may result in sluggish conversion or homocoupling.
Solution:  Utilize phosphine ligands with large cone angles and high electron density, such as XPhos  or SPhos , or bidentate ligands like dppf  to facilitate oxidative addition and reductive elimination in sterically congested environments.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To install an alkyl group at the N1 position with high regioselectivity.[1][2][3]

Materials:

  • Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add

    
     (2.0 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.2 eq).

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS for the disappearance of starting material.

    • Note: N1-alkylated products typically elute later than N2-isomers on reverse-phase HPLC due to lower polarity.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The N1 isomer is usually the major product (>85% ratio).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Objective: To introduce an aryl or heteroaryl moiety at the C-6 position.

Materials:

  • N-Alkylated Indazole Intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.2–1.5 eq)

  • 
     (0.05 eq) or 
    
    
    
    /XPhos (0.02/0.04 eq)
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the Indazole Intermediate (1.0 eq), Boronic Acid (1.2 eq), and Pd catalyst (5 mol%).

  • Solvent System: Add 1,4-Dioxane and 2.0 M aq.

    
     (ratio 4:1 v/v).
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vessel immediately.

  • Reaction: Heat at 90–100°C for 2–6 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Protocol C: Ester Hydrolysis and Amide Coupling

Objective: To convert the C-5 ester to a functionalized amide.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the Suzuki product in THF/MeOH/Water (3:1:1). Add LiOH

    
     (3.0 eq). Stir at RT (or 40°C) until the ester is consumed (LC-MS). Acidify to pH 3 with 1N HCl. Extract with EtOAc or filter the precipitate if solid.
    
  • Activation: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Coupling: Add the desired Amine (1.2 eq). Stir at RT for 2–16 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water/ether. If not, extract with DCM/MeOH (9:1).

Data Summary & Troubleshooting

Optimization Table: Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (Steric/Challenging)Condition C (Green)
Catalyst


or Pd-XPhos G3

/ TPPTS
Base

(aq)

(solid) or


Solvent DME/Water1,4-Dioxane or TolueneWater/Ethanol
Temp 80°C100–110°C60–80°C
Success Rate Moderate (60-70%)High (>85%)Variable
Workflow Visualization

Workflow Start Methyl 6-bromo-1H-indazole-5-carboxylate Step1 Step 1: N-Alkylation (Diversity Point 1) Start->Step1 R-X, Cs2CO3 Step2 Step 2: Suzuki Coupling (Diversity Point 2 - C6) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Step3 Step 3: Hydrolysis & Amidation (Diversity Point 3 - C5) Step2->Step3 1. LiOH 2. R'-NH2, HATU Final Final Kinase Inhibitor Library Step3->Final

Figure 2: Sequential workflow for generating trisubstituted indazole libraries.

References

  • Regioselective Alkylation of Indazoles: Alam, R. M., & Keating, J. J. (2021).[1][2][3][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][4] Beilstein Journal of Organic Chemistry, 17, 1939–1954. [Link]

  • Suzuki Coupling on Indazoles: Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[5] Molecules, 17(4), 4510-4524. [Link]

  • Indazole Scaffolds in Kinase Inhibitors: Bhatt, F., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126, 1055–1062.[5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in Methyl 6-bromo-1H-indazole-5-carboxylate synthesis

The following Technical Support Guide is structured to address the synthesis and yield optimization of Methyl 6-bromo-1H-indazole-5-carboxylate . This guide assumes the user is a process chemist or researcher encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the synthesis and yield optimization of Methyl 6-bromo-1H-indazole-5-carboxylate . This guide assumes the user is a process chemist or researcher encountering yield bottlenecks in the critical cyclization or purification stages.

Topic: Optimization of Methyl 6-bromo-1H-indazole-5-carboxylate Ticket ID: IND-SYN-006-OPT Status: Active Support Audience: Medicinal Chemists / Process Development

Executive Summary & Reaction Logic

The synthesis of Methyl 6-bromo-1H-indazole-5-carboxylate (Target) is most robustly achieved via the Modified Jacobson Indazole Synthesis (diazotization of an o-methylaniline derivative). While electrophilic bromination of a pre-formed indazole ester is possible, it often suffers from poor regioselectivity (favoring C3 or C7). Therefore, the de novo construction of the pyrazole ring from a substituted benzene precursor is the industry standard for high regiochemical fidelity.

The Critical Precursor: Methyl 4-amino-2-bromo-5-methylbenzoate.

  • Logic: The amine (at C4) and methyl (at C5) form the pyrazole ring. The ester (at C1) ends up at position 5 (para to the original amine), and the bromine (at C2) ends up at position 6.

Reaction Pathway Visualization

The following diagram outlines the optimized pathway and the critical "Yield Killers" at each stage.

IndazoleSynthesis cluster_0 Yield Optimization Zone Start Precursor: Methyl 4-amino-2-bromo-5-methylbenzoate Inter Intermediate: Diazonium Carboxylate (Highly Unstable) Start->Inter Isoamyl Nitrite Ac2O, KOAc (Phase Transfer) Cyclization Cyclization Step: Intramolecular N-N Bond Formation Inter->Cyclization Spontaneous (Reflux) Product Target: Methyl 6-bromo-1H-indazole-5-carboxylate Cyclization->Product Hydrolysis & Workup

Figure 1: The Modified Jacobson route. The transition from the diazonium intermediate to the cyclized product is the primary source of yield loss due to azo-coupling side reactions.

Optimization Protocol (The "High-Yield" Method)

Standard diazotization (NaNO₂/HCl) often yields <40% due to the insolubility of the precursor and diazonium stability issues. The Phase-Transfer Catalyzed (PTC) method is recommended for yields >75%.

Reagents & Stoichiometry Table
ReagentEquiv.RoleCritical Note
Precursor 1.0SubstrateMust be dry (water <0.5%).
Isoamyl Nitrite 2.2Diazotizing AgentFresh bottles only. Old nitrite degrades to alcohol, killing yield.
Acetic Anhydride SolventSolvent/DehydrantActs as a scavenger for water; essential for diazonium stability.
Potassium Acetate 3.0BaseBuffers the reaction; prevents de-esterification.
18-Crown-6 0.05PTC CatalystThe Yield Booster. Solubilizes KOAc in organic phase.
Step-by-Step Optimized Workflow
  • Preparation: Dissolve Methyl 4-amino-2-bromo-5-methylbenzoate (1.0 eq) in anhydrous Chloroform (CHCl₃) or Toluene.

  • Activation: Add Potassium Acetate (3.0 eq) and 18-Crown-6 (5 mol%). Stir at Room Temperature (RT) for 15 mins.

  • Diazotization: Cool to 0°C. Add Acetic Anhydride (2.0 eq) followed by dropwise addition of Isoamyl Nitrite (2.2 eq).

    • Why: Acetic anhydride protects the resulting indazole nitrogen in situ (forming N-acetyl indazole), preventing side reactions.

  • Cyclization: Allow to warm to RT, then heat to reflux (approx. 60-80°C depending on solvent) for 4–12 hours. Monitor via LC-MS for the disappearance of the diazonium species.

  • Workup: Remove solvent.[1] Resuspend in MeOH/Water (1:1) and treat with mild base (K₂CO₃) to remove the N-acetyl group if formed.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: Low Yield (<30%) & Tar Formation

Diagnosis: The "Gomberg-Bachmann" side reaction. The diazonium intermediate is coupling with unreacted aniline instead of cyclizing with the methyl group. Solution:

  • Dilution: Increase solvent volume (from 10V to 20V). High concentration favors intermolecular coupling (tar) over intramolecular cyclization (product).

  • Addition Rate: Add the Isoamyl nitrite slower. Ensure the diazonium forms and cyclizes immediately rather than accumulating.

Issue 2: Loss of Methyl Ester (Hydrolysis)

Diagnosis: Conditions were too acidic or the workup was too harsh. Solution:

  • Avoid mineral acids (HCl/H₂SO₄) during the diazotization. Use the Acetic Anhydride/KOAc system described above.

  • During workup, use saturated NaHCO₃ instead of NaOH. The ester at C5 is electronically activated by the heterocycle and is prone to hydrolysis.

Issue 3: Product Co-elutes with Starting Material

Diagnosis: Incomplete conversion. The amine precursor and the indazole often have similar Rf values in EtOAc/Hexane. Solution:

  • Derivatization Check: Acetylate a small aliquot of the reaction mixture. The amine will form an acetamide (distinct shift in Rf), while the indazole (if N-H) will shift differently or not at all.

  • Purification: Use a gradient of DCM:MeOH (98:2) . Indazoles are often more soluble in chlorinated solvents than their aniline precursors.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose failed experiments.

Troubleshooting Start Start Diagnosis YieldCheck Yield < 50%? Start->YieldCheck PurityCheck Purity < 90%? YieldCheck->PurityCheck No TarCheck Black Tar Present? YieldCheck->TarCheck Yes SMCheck Starting Material Remaining? PurityCheck->SMCheck Yes Soln1 Add 18-Crown-6 & Dilute Reaction TarCheck->Soln1 Yes (Polymerization) Soln2 Check Nitrite Quality (Use Fresh) TarCheck->Soln2 No (Degradation) Soln3 Increase Reflux Time or Temp (Toluene) SMCheck->Soln3 Yes Soln4 Switch to Column: DCM/MeOH Gradient SMCheck->Soln4 No (Separation Issue)

Figure 2: Diagnostic logic for optimizing the synthesis of methyl 6-bromo-1H-indazole-5-carboxylate.

References & Grounding

The protocols and mechanisms described above are grounded in established heterocyclic process chemistry.

  • BenchChem. "Large-Scale Synthesis of 6-Bromo-1H-indazole."[1] Application Note. (Describes the core diazotization/cyclization of 2-methyl-anilines).

  • Rüchardt, C., & Hassmann, V. (1980).[2] "Synthesis of Indazoles via Diazotization." Liebigs Annalen der Chemie. (Foundational text on the mechanism of intramolecular azo-cyclization).

  • Sigma-Aldrich. "Methyl 6-bromo-1H-indazole-5-carboxylate Product Specification." (Confirms commercial availability and structure).

  • Organic Chemistry Portal. "Indazole Synthesis: Recent Literature." (Provides modern updates on PTC and metal-free conditions).

Sources

Optimization

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions of Bromo-Indazoles

Status: Online Operator: Senior Application Scientist Ticket ID: INDAZ-BR-001 Subject: Troubleshooting Hydrodehalogenation (Reduction of C-Br to C-H) Introduction: The "Phantom" Side-Reaction Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: INDAZ-BR-001 Subject: Troubleshooting Hydrodehalogenation (Reduction of C-Br to C-H)

Introduction: The "Phantom" Side-Reaction

Welcome to the technical support center. If you are here, you are likely looking at an LCMS trace showing a mass of


 (loss of Br, gain of H) instead of your desired cross-coupled product.

In the context of bromo-indazoles , this is not just bad luck; it is a mechanistic trap. Indazoles are electron-rich heterocycles (especially at N1/C3) that can poison catalysts, while the C-Br bond is prone to reduction via Palladium-Hydride (Pd-H) species.

This guide moves beyond "try a different solvent" and dissects the causality of dehalogenation, providing you with self-validating protocols to eliminate it.

Diagnostic & Triage: Why is this happening?

Before changing reagents, identify the source of the hydride. Dehalogenation requires a Pd-H intermediate. Where is the "H" coming from?

The Usual Suspects (Checklist)
  • The Solvent: Are you using isopropanol, ethanol, or even un-distilled dioxane? (Alcohol

    
    -hydrogens are the #1 source of Pd-H).
    
  • The Base: Are you using alkoxides (e.g., NaOEt, KOtBu)? These undergo

    
    -hydride elimination to form Pd-H.[1]
    
  • The Substrate: Is the Indazole N-H free? Free indazoles coordinate to Pd, slowing the cycle and allowing background reduction to compete.

  • The Catalyst: Are you using

    
    ? Its slow oxidative addition allows the active Pd(0) species to decompose or react with adventitious water/solvents before engaging the aryl bromide.
    
Mechanistic Insight: The Dehalogenation Loop

To stop the reaction, you must understand the cycle. The diagram below illustrates how a productive cycle (Green) is hijacked by the Dehalogenation Loop (Red).

DehalogenationMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile (Fast Ligands) Alkoxide Alkoxide/Alcohol Coordination OxAdd->Alkoxide + Base/Solvent (Slow Transmetalation) Prod Product (Ar-Nu) TransMet->Prod Reductive Elim. Prod->Pd0 Cycle Repeats BetaElim β-Hydride Elimination Alkoxide->BetaElim PdH Pd-H Species (Ar-Pd-H) BetaElim->PdH Generates Carbonyl Reduced Dehalogenated Byproduct (Ar-H) PdH->Reduced Reductive Elim. Reduced->Pd0 Catalyst Regenerated

Caption: The "Dehalogenation Trap" (Red) competes with the productive cycle (Green) when transmetalation is slow or hydride sources (alcohols/alkoxides) are present.[2]

Technical Solutions & Protocols
Solution A: The "Indazole Shield" (Substrate Modification)

Issue: Free N-H indazoles are acidic (


). They deprotonate to form Indazolyl-anions, which bridge Pd centers, forming inactive dimers. This stalls the cycle, giving trace Pd-H time to reduce your bromide.
Fix:  Protect the Nitrogen.
  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

  • Why: These groups are bulky (preventing coordination) and electron-releasing (accelerating oxidative addition at the halogen).

Solution B: Ligand Engineering (The Accelerator)

Issue: Slow reductive elimination favors dehalogenation. Fix: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

  • Mechanism: The steric bulk of ligands like XPhos or BrettPhos forces the Pd(II) intermediate to undergo reductive elimination immediately, outcompeting the side reaction.

Comparative Ligand Performance Table:

LigandTypeDehalogenation RiskRecommended Application

MonodentateHIGH Avoid for bromoindazoles. Slow kinetics.
dppf BidentateMODERATE Good general purpose, but can still allow reduction in alcohols.
XPhos Biaryl (Buchwald)LOW Gold Standard for Suzuki coupling of heteroaryls.
BrettPhos Biaryl (Buchwald)LOW Gold Standard for Buchwald-Hartwig amination.
Solution C: The Solvent/Base Switch

Issue: Alcohols and Alkoxides are hydride donors. Fix:

  • Solvent: Switch to Anhydrous 1,4-Dioxane or Toluene . If water is needed (Suzuki), use degassed water.

  • Base: Switch to

    
      or 
    
    
    
    . These are non-nucleophilic and lack
    
    
    -hydrogens.
Experimental Protocols (Self-Validating)
Protocol 1: "Dehalogenation-Proof" Suzuki Coupling of 5-Bromoindazole

Target: Coupling 1-SEM-5-bromoindazole with Phenylboronic acid.

  • Preparation:

    • Protect 5-bromoindazole with SEM-Cl (Standard NaH/THF conditions) prior to coupling. Do not skip this.

  • The Mix:

    • Substrate: 1-SEM-5-bromoindazole (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2-3 mol%). Note: G3 precatalyst ensures active Pd(0) without excess amine reductants found in G2.

    • Base:

      
       (3.0 equiv) - finely ground.
      
    • Solvent: 1,4-Dioxane :

      
       (4:1 ratio). Degas solvents by sparging with Argon for 15 mins. 
      
  • Execution:

    • Heat to 80°C.

    • Validation: Check LCMS at 1 hour. If conversion <50%, do not increase temp immediately. Add 1 mol% more catalyst. High temp (>100°C) promotes thermal dehalogenation.

Protocol 2: Buchwald-Hartwig Amination (Zero-Reduction Method)

Target: Amination of 3-bromoindazole.

  • The Mix:

    • Substrate: 1-Boc-3-bromoindazole (1.0 equiv).

    • Amine: Morpholine (1.2 equiv).

    • Catalyst: BrettPhos Pd G3 (2 mol%).

    • Base: NaOtBu is usually standard, but if dehalogenation persists, switch to

      
        (requires longer time/higher temp) or LHMDS  (non-hydride donor).
      
    • Solvent: Anhydrous Toluene or t-Amyl Alcohol (t-Amyl alcohol is sterically hindered and resists

      
      -hydride elimination compared to EtOH/iPrOH).
      
  • Execution:

    • Heat to 90°C under

      
      .
      
    • Tip: If using NaOtBu, ensure it is fresh. Old alkoxide bases absorb water, becoming hydroxides which promote dehalogenation.

Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Problem: Significant Dehalogenation (>10%) CheckNH Is the Indazole N-H free? Start->CheckNH Protect Action: Protect with SEM/Boc CheckNH->Protect Yes CheckSolvent Is Solvent Alcohol or DMF? CheckNH->CheckSolvent No (Already Protected) ChangeSolvent Action: Switch to Dioxane/Toluene CheckSolvent->ChangeSolvent Yes CheckBase Is Base Alkoxide (NaOEt)? CheckSolvent->CheckBase No ChangeBase Action: Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckCat Catalyst = Pd(PPh3)4? CheckBase->CheckCat No CheckCat->CheckSolvent No (Using Advanced Cat) UpgradeCat Action: Use XPhos Pd G3 CheckCat->UpgradeCat Yes

Caption: Step-by-step logic to isolate the hydride source and eliminate it.

References
  • Mechanistic Origins of Hydrodehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source:Chemical Communic
    • URL:[Link]

  • Buchwald-Hartwig Methodology & Catalyst Selection

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Review & Protocols).[3]

    • Source: Organic Chemistry Portal.[4][5]

    • URL:[Link]

  • Dehalogenation in Suzuki Coupling: Title: Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. Source: BenchChem Technical Guides.
  • Indazole Functionalization Strategies

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[3][6][7]

    • Source:Molecules (MDPI), 2023.
    • URL:[Link]

  • Palladium-Catalyzed Dehydrohalogenation (Mechanism Proof)

    • Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides.[1][8]

    • Source:J. Am. Chem. Soc.

      
      -hydride elimination pathway).[8]
      
    • URL:[Link]

Sources

Troubleshooting

controlling regioselectivity in N-alkylation of substituted indazoles

Topic: Controlling Regioselectivity in N-Alkylation of Substituted Indazoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in N-Alkylation of Substituted Indazoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists

Welcome to the Indazole Chemistry Support Hub. You are likely here because you are facing the classic "ambident nucleophile" problem. Indazoles possess two nucleophilic nitrogen atoms (


 and 

). While

-alkylation is thermodynamically favored due to the retention of the benzenoid system,

-alkylation is often kinetically accessible, leading to frustrating regioisomeric mixtures (often 1:1 to 3:1 ratios) that require tedious chromatographic separation.

This guide provides mechanistic insights, decision-making frameworks, and validated protocols to control regioselectivity.

Module 1: The Mechanistic Core

To control the outcome, you must understand the competing pathways. The indazole ring exists in a tautomeric equilibrium.

  • 1H-Indazole (

    
    -H):  Thermodynamically stable (aromatic benzene ring intact).
    
  • 2H-Indazole (

    
    -H):  Higher energy (quinonoid structure), but the 
    
    
    
    position is often more nucleophilic or sterically accessible depending on the electrophile and solvent shell.

The Selectivity Rule of Thumb:

  • Thermodynamic Control

    
    
    
    
    
    -Product
    (Favored by high heat, reversible conditions, small counter-cations).
  • Kinetic/Directed Control

    
    
    
    
    
    -Product
    (Favored by Mitsunobu conditions, specific acid catalysis, or steric blocking of
    
    
    ).

IndazoleSelectivity Start Indazole Substrate Tautomer Tautomeric Equilibrium (1H vs 2H) Start->Tautomer PathN1 Thermodynamic Pathway (Reversible) Tautomer->PathN1 Strong Base (NaH) Polar Aprotic (DMF) High Temp PathN2 Kinetic/Directed Pathway (Irreversible/Guided) Tautomer->PathN2 Mitsunobu (PPh3/DEAD) Acid Catalysis (TfOH) Steric Bulk at C7 ProdN1 N1-Alkyl Indazole (Benzenoid Stability) PathN1->ProdN1 Major Product ProdN2 N2-Alkyl Indazole (Quinonoid Character) PathN2->ProdN2 Major Product

Figure 1: Mechanistic divergence in indazole alkylation. Thermodynamic conditions favor N1, while specific kinetic or directed protocols are required to access N2.

Module 2: Troubleshooting Guides (FAQs)
Scenario A: "I need the N1-isomer, but I'm getting a mixture."

Diagnosis: You are likely operating under conditions that do not allow for thermodynamic equilibration, or you are using a solvent that disrupts the specific cation-coordination required for


 selectivity.

Q: What is the "Gold Standard" for N1 selectivity? A: The most reliable method involves Sodium Hydride (NaH) in THF or Cesium Carbonate (


)  in DMF  at elevated temperatures.
  • Why: NaH ensures complete deprotonation. In THF, the sodium cation can coordinate with the

    
     lone pair (and potentially C3-substituents), directing the electrophile to the 
    
    
    
    position.[1]
  • Tip: If using

    
    , heating to 60–90°C promotes the thermodynamic equilibration of any kinetically formed 
    
    
    
    product back to the stable
    
    
    form.

Q: Does the C3-substituent matter? A: Yes. Electron-withdrawing groups (EWG) at C3 generally increase the acidity of the NH, making the anion more stable and potentially less selective. However, bulky groups at C3 can sterically hinder


 attack, passively improving 

selectivity.
Scenario B: "I specifically need the N2-isomer."

Diagnosis: Standard alkylation (RX + Base) will almost never give you high


 selectivity. You must switch mechanisms.

Q: Can I just use a different base? A: Rarely. Changing bases usually only shifts the ratio slightly (e.g., from 2:1 to 1:1). To get >90%


, you need Mitsunobu conditions  or Imidate chemistry .

Q: How do I use the Mitsunobu reaction here? A: This is the preferred route for


 functionalization.
  • Reagents: Alcohol (R-OH),

    
    , and DIAD/DEAD in THF.[1][2]
    
  • Mechanism:[1][2][3][4][5][6][7] The bulky triphenylphosphine-betaine intermediate makes the

    
     position (which is more sterically crowded by the C7-H) less accessible. The 
    
    
    
    position attacks the activated alcohol more readily.
  • Selectivity: Often >10:1 favoring

    
    .
    

Q: Are there newer methods? A: Yes. A 2022 breakthrough by Pfizer chemists utilizes alkyl 2,2,2-trichloroacetimidates catalyzed by TfOH (Triflic Acid).[3] This method protonates the imidate, and the indazole attacks via


 with high selectivity, avoiding the 

pathway entirely [1].[4]
Module 3: Critical Variables Data Sheet

Use this table to select your starting conditions based on your target isomer.

VariableCondition for N1-Selectivity Condition for N2-Selectivity
Reagent Class Alkyl Halides (R-Br, R-I)Alcohols (Mitsunobu) or Trichloroacetimidates
Base / Catalyst NaH (Strong) or

(Thermodynamic)

/DIAD or TfOH (Acid Cat.)
Solvent THF (Coordination control) or DMF (High T)THF, Toluene, or DCM
Temperature Heat (50°C – 100°C) favors equilibrationRoom Temp or 0°C (Kinetic control)
C7 Substituent H or small groupsBulky groups at C7 block N1, forcing N2
Module 4: Analytical Validation (How to tell them apart)

Do not rely solely on chemical shifts. The "crossover" region is dangerous. You must use 2D NMR (NOESY/ROESY) .

The NOE Rule:

  • 
    -Alkyl:  Strong NOE correlation between the N-CH2  protons and the C7-H  (aromatic proton).
    
  • 
    -Alkyl:  Strong NOE correlation between the N-CH2  protons and the C3-H  (or C3-substituent).
    

NMR_Identification cluster_N1 N1-Isomer Signature cluster_N2 N2-Isomer Signature N1_Node N1-Alkyl Group H7_Node Proton at C7 N1_Node->H7_Node Strong NOE (Spatial Proximity) N2_Node N2-Alkyl Group H3_Node Proton/Group at C3 N2_Node->H3_Node Strong NOE (Spatial Proximity)

Figure 2: Definitive structural assignment using Nuclear Overhauser Effect (NOE).

Module 5: Standard Operating Protocols
Protocol 1: Highly N1-Selective Alkylation (NaH Method)

Adapted from Beilstein J. Org. Chem. 2021 [2]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve substituted indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at RT.[8] Observation: Gas evolution (

    
    ).
    
  • Alkylation: Add alkyl bromide/iodide (1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. If conversion is slow, heat to 50°C.[8]

  • Workup: Quench with

    
    . Extract with EtOAc.[8]
    
  • Expected Ratio: Typically >20:1 (

    
    :
    
    
    
    ).
Protocol 2: Highly N2-Selective Alkylation (Mitsunobu Method)

Standard Industry Protocol [3]

  • Setup: Dissolve indazole (1.0 equiv), Alcohol (R-OH, 1.5 equiv), and Triphenylphosphine (

    
    , 1.5 equiv)  in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes. Critical: Exothermic.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate and purify via column chromatography.

  • Troubleshooting: If separation of

    
     is difficult, use polymer-supported 
    
    
    
    or switch to DCAD (byproduct precipitates).
  • Expected Ratio: Typically >1:5 to 1:20 (

    
    :
    
    
    
    ).
References
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3][5][9] Synthesis, 54(14), 3215-3226. Link

  • Lynch, D., O'Sullivan, S. J., & O'Shaughnessy, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[7][10][11][12] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[7] Link

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Optimization

troubleshooting low conversion in reactions with Methyl 6-bromo-1H-indazole-5-carboxylate

Topic: Troubleshooting Low Conversion in Cross-Coupling Reactions Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely here because your cross-coupling reactions (Suzuki-Miyaura, B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Cross-Coupling Reactions

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely here because your cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with Methyl 6-bromo-1H-indazole-5-carboxylate are stalling, yielding <30% conversion, or producing hydrolyzed byproducts.

This substrate presents a "Perfect Storm" of three antagonistic chemical features:

  • Acidic N-H (

    
    ):  Poisons palladium catalysts and consumes base.[1]
    
  • Ortho-Steric Hindrance: The C5-methyl ester exerts significant steric pressure on the C6-bromide, hindering the oxidative addition step of the catalytic cycle.[2]

  • Base-Labile Ester: The C5-ester is prone to saponification (hydrolysis) under standard aqueous basic coupling conditions.[1][2]

This guide provides a tiered troubleshooting approach to resolve these specific mechanistic failures.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your reaction failure.

TroubleshootingFlow Start START: Reaction Stalled / Low Yield CheckNH Q1: Is the N1-position protected? Start->CheckNH Protect ACTION: Install SEM, THP, or Boc group. Free N-H poisons Pd catalyst. CheckNH->Protect No CheckCat Q2: Which Catalyst/Ligand system? CheckNH->CheckCat Yes Protect->CheckCat StdCat Pd(PPh3)4 or Pd(dppf)Cl2 CheckCat->StdCat Standard AdvCat XPhos, SPhos, or Buchwald G3/G4 CheckCat->AdvCat Bulky/Rich SwitchCat ACTION: Switch to XPhos Pd G3. Overcomes C5-ester steric clash. StdCat->SwitchCat CheckBase Q3: Base & Solvent System? AdvCat->CheckBase SwitchCat->CheckBase AqBase Aqueous Na2CO3 / K2CO3 CheckBase->AqBase Aqueous AnhydBase Anhydrous K3PO4 / Cs2CO3 CheckBase->AnhydBase Anhydrous FixHydro ACTION: Switch to Anhydrous K3PO4. Prevents ester hydrolysis. AqBase->FixHydro Success OPTIMIZED PROTOCOL AnhydBase->Success FixHydro->Success

Figure 1: Diagnostic logic flow for identifying the primary cause of reaction failure based on substrate properties.

Critical Troubleshooting FAQs

Q1: Why does the reaction stall at ~20% conversion despite using 10 mol% Pd?

Diagnosis: Catalyst Deactivation via N-H Coordination. The Indazole N1-H is acidic.[1][2] In the presence of base, it deprotonates to form an indazolyl anion.[1][2] This nitrogen anion is a competent ligand that can coordinate to the Palladium center (


 bond formation), displacing your phosphine ligands and creating a "dead" catalyst complex that cannot participate in the catalytic cycle.[1]

The Fix: You must protect the N1 position before attempting difficult couplings at C6.

  • Recommended Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc (tert-Butyloxycarbonyl).[1]

  • Why? Removes the acidic proton and sterically blocks the nitrogen from coordinating to the metal center.[2]

Q2: I protected the Nitrogen, but the reaction is still sluggish. Why?

Diagnosis: Steric Hindrance at the Oxidative Addition Step.[1][2] The C5-methyl ester is ortho to the C6-bromide.[2] This creates a "steric wall."[1][2] Standard catalysts like


 or even 

struggle to undergo oxidative addition into the C-Br bond because the bulky phosphine ligands clash with the ester group.[1]

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

  • Top Choice: XPhos or SPhos .[1][2]

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition) and have a specific architecture that creates a pocket allowing the Pd to access hindered aryl halides.[1]

Q3: My LCMS shows the product mass minus 14 (acid formation) or loss of the methyl group.

Diagnosis: Base-Mediated Saponification. If you are using aqueous bases (e.g.,


 in 

) at high temperatures (

), hydroxide ions generated in the equilibrium will attack the methyl ester, converting your desired product into the carboxylic acid.[1]

The Fix:

  • Base: Switch to Potassium Phosphate Tribasic (

    
    ) .[1] It is milder and less nucleophilic than carbonate/hydroxide.[1][2]
    
  • Water: Minimize water. Use anhydrous dioxane or toluene.[1][2] If water is needed for the boronic acid solubility, keep it to a minimum (e.g., 10:1 ratio).[1]

Optimized Experimental Protocol

Protocol: Suzuki Coupling of Hindered Indazole Target: Overcoming steric hindrance and preventing hydrolysis.

ComponentRecommendationRationale
Substrate N-SEM-protected IndazolePrevents catalyst poisoning.[1][2]
Catalyst XPhos Pd G3 (2-5 mol%)Pre-formed catalyst ensures active Pd(0) species; XPhos handles ortho-sterics.[1][2]
Base

(2.0 - 3.0 equiv)
Mild base; minimizes ester hydrolysis compared to carbonates.[1][2]
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility for indazoles.[1][2]
Temperature 80°C - 90°C Sufficient energy for oxidative addition without degrading the ester.[1][2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • N-SEM-6-bromo-1H-indazole-5-carboxylate (1.0 equiv)[1][2]

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)[1][2]

    • 
       (finely ground, 3.0 equiv)[1]
      
    • XPhos Pd G3 (0.05 equiv)[1]

  • Solvation: Add anhydrous 1,4-Dioxane (

    
     concentration).
    
    • Note: If solubility is poor, add 5-10% water, but monitor for hydrolysis.[1][2]

  • Degassing: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is a killer for electron-rich ligands like XPhos.[1][2]

  • Reaction: Seal the vial and heat to 85°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Do not perform an acidic wash if you want to keep the SEM group, or use mild acid if deprotection is intended later.[1][2]

Mechanistic Visualization: The Steric Challenge

The diagram below illustrates why standard catalysts fail and how the specific geometry of the substrate hinders the reaction.

Mechanism cluster_0 Key Interaction Substrate Substrate: 6-Br-Indazole-5-COOMe TS Transition State: Oxidative Addition Substrate->TS Pd_L Pd(0)-Ligand Complex Pd_L->TS Clash STERIC CLASH: C5-Ester vs. Ligand TS->Clash Standard Ligand (PPh3) Product Oxidative Addition Complex (Pd-Ar-Br) TS->Product Bulky Ligand (XPhos)

Figure 2: Mechanistic bottleneck showing the steric clash between the C5-Ester and standard ligands during oxidative addition.[1] XPhos avoids this via its specific spatial arrangement.[1][2]

References & Authority

  • BenchChem. 6-Bromo-1H-indazole-5-carboxylic acid | Reactivity & Properties. (2025).[1][3][4][5][6] Retrieved from .[1]

  • Royal Society of Chemistry (RSC Advances). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][2] (2021).[1][7][8][9][10] Discusses the necessity of optimizing bases and ligands for hindered indazoles. DOI: 10.1039/D0RA08598G.[1][2] Retrieved from .[1]

  • National Institutes of Health (NIH) / PubMed. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1] (2012).[1][8][11] Highlights the use of

    
     and protection strategies for indazole couplings.[1] Retrieved from .[1]
    
  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Optimization. (General Reference). Explains the role of anhydrous bases (KF, Phosphate) in preventing ester hydrolysis.[1] Retrieved from .[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 6-bromo-1H-indazole-5-carboxylate before handling.

Sources

Troubleshooting

removal of palladium catalyst from Methyl 6-bromo-1H-indazole-5-carboxylate reactions

Technical Support Center: Palladium Catalyst Removal A Guide for Researchers Synthesizing Methyl 6-bromo-1H-indazole-5-carboxylate and Related Heterocyclic Compounds Welcome to the Technical Support Center. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

A Guide for Researchers Synthesizing Methyl 6-bromo-1H-indazole-5-carboxylate and Related Heterocyclic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the critical, yet often challenging, final step in many palladium-catalyzed cross-coupling reactions: the efficient removal of the palladium catalyst. This is particularly pertinent for those working with nitrogen-containing heterocycles like Methyl 6-bromo-1H-indazole-5-carboxylate, where the final purity of the active pharmaceutical ingredient (API) is paramount.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency.[1] However, residual palladium in the final product is a significant concern in the pharmaceutical industry due to potential toxicity and regulatory limits.[2][3] This guide provides a structured, question-and-answer-based approach to troubleshooting common issues and offers detailed protocols for effective palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my reaction mixture containing Methyl 6-bromo-1H-indazole-5-carboxylate?

A1: The difficulty in removing palladium often stems from the nature of the catalyst and the product itself. Homogeneous palladium catalysts, by design, are soluble in the reaction medium. Furthermore, nitrogen-containing heterocycles, such as your indazole derivative, can act as ligands, coordinating to the palladium and keeping it in solution.[4][5] This makes simple filtration ineffective for removing the catalyst.

Q2: I see a black precipitate in my reaction. Is this the palladium crashing out, and is simple filtration sufficient?

A2: The black precipitate is likely palladium black, which forms from the agglomeration of palladium nanoparticles.[6] While its formation indicates some catalyst has come out of solution, filtration alone is often insufficient.[2] A significant amount of palladium can remain dissolved or as fine colloidal particles that will pass through standard filter media.[7]

Q3: My initial attempts at purification by silica gel chromatography still show significant palladium content in my final product. What am I doing wrong?

A3: This is a common observation. While silica gel chromatography is excellent for separating organic compounds, it is not always effective at removing all traces of palladium.[8][9][10] The palladium species can co-elute with your product, especially if there is a strong interaction between the palladium and your heterocyclic compound. More rigorous purification methods are often necessary to meet strict regulatory limits.[8]

Troubleshooting Guide

This section provides a systematic approach to addressing common challenges in palladium removal.

Problem 1: High Palladium Levels (>100 ppm) After Initial Work-up and Filtration

  • Underlying Cause: The palladium catalyst is likely still in a soluble, homogeneous form, or as fine colloidal particles. The nitrogen atoms in your indazole product may be coordinating with the palladium, enhancing its solubility in the organic phase.

  • Troubleshooting Workflow:

    Caption: Decision workflow for high palladium levels.

  • Recommended Actions:

    • Celite® Filtration: A simple and often effective first step is to filter the crude reaction mixture through a pad of Celite®.[7][10] This can help remove larger palladium agglomerates. For improved results, wash the Celite® pad thoroughly with a solvent in which your product is soluble.

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can be used to remove residual palladium.[11] However, it can sometimes lead to product loss due to non-specific adsorption.

    • Palladium Scavengers: If the above methods are insufficient, the use of palladium scavengers is highly recommended.[2][12] These are materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.

Problem 2: Product Loss During Palladium Removal

  • Underlying Cause: The chosen removal method may have a non-specific affinity for your product. This is particularly common with activated carbon and some scavenger resins.

  • Troubleshooting Workflow:

    Caption: Troubleshooting product loss during purification.

  • Recommended Actions:

    • Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) and backbones (e.g., silica, polystyrene) to identify one with high selectivity for palladium over your product.

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. A screening experiment with varying equivalents of the scavenger can determine the optimal loading.

    • Consider Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[11] Sometimes, adding a small amount of a ligand like N-acetylcysteine can help keep the palladium in the mother liquor.[11]

Detailed Experimental Protocols

Here are step-by-step protocols for common and effective palladium removal techniques.

Protocol 1: Filtration through a Celite®/Silica Gel Plug

This method is a good first-line approach for removing insoluble palladium species.

  • Prepare the Plug: In a fritted glass funnel, add a layer of sand (~1 cm) followed by a layer of silica gel (~3-5 cm) and another layer of sand (~1 cm). Alternatively, a plug of Celite® (~2-3 cm) can be used.

  • Equilibrate: Pass the desired elution solvent through the plug until the packing is stable and the solvent runs clear.

  • Load Sample: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and carefully load it onto the top of the plug.

  • Elute: Elute the product with the chosen solvent, collecting the filtrate.

  • Wash: Wash the plug with additional solvent to ensure complete recovery of the product.

  • Analyze: Concentrate the filtrate and analyze the palladium content using a suitable method like ICP-MS.[11]

Protocol 2: Treatment with Activated Carbon

A cost-effective method, but requires optimization to minimize product loss.

  • Dissolve: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol).

  • Add Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the suspension at room temperature for 1-2 hours. The optimal time should be determined experimentally.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Analyze: Combine the filtrates, concentrate, and determine the residual palladium concentration.

Protocol 3: Palladium Scavenging with Thiol-Functionalized Silica Gel

This is a highly effective method for reducing palladium to very low levels.

  • Dissolve: Dissolve the crude product in an appropriate solvent (e.g., DMF, THF, toluene).

  • Add Scavenger: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol). The amount will depend on the initial palladium concentration and the scavenger's capacity, but a starting point is 5-10 equivalents relative to the palladium.

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal conditions should be determined through screening.

  • Filter: Filter off the scavenger resin.

  • Wash: Wash the resin with fresh solvent.

  • Analyze: Combine the filtrates, concentrate, and measure the final palladium concentration.

Data Summary and Comparison

The following table provides a general comparison of the effectiveness of different palladium removal methods. The actual performance will be highly dependent on the specific reaction conditions and the nature of your product.

MethodTypical Pd Removal EfficiencyAdvantagesDisadvantages
Filtration (Celite®/Silica) 50-80%Simple, fast, inexpensiveOften insufficient for trace removal
Activated Carbon 70-95%Low cost, widely availableCan cause product loss, variable performance
Chromatography (Silica Gel) 80-98%Good for general purificationMay not remove all Pd, can be resource-intensive
Palladium Scavengers >99%High efficiency and selectivityHigher cost, requires optimization
Crystallization VariableCan be highly effective, scalableProduct must be crystalline, may not be effective alone

Concluding Remarks

The removal of palladium catalysts is a critical step in the synthesis of pharmaceutical intermediates like Methyl 6-bromo-1H-indazole-5-carboxylate. There is no single method that is universally effective, and a combination of techniques may be necessary to achieve the desired level of purity.[4] A systematic and data-driven approach, starting with simple methods and progressing to more specialized techniques like scavenging, will ultimately lead to a robust and scalable purification process. Always verify the final palladium concentration using a validated analytical method such as ICP-MS to ensure compliance with regulatory standards.[11]

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Ali, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • Murray, P. M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Methyl 6-bromo-1H-indazole-5-carboxylate

Ticket ID: IND-6BR-5COOMe-SOL Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-6BR-5COOMe-SOL Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Properties in Transition Metal Catalysis & Workup[1][2][3]

Executive Summary

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) is a notorious "brick dust" intermediate.[1][2] Its poor solubility stems from a rigid crystal lattice driven by strong intermolecular hydrogen bonding (N-H[1]···N) and


-

stacking of the indazole core.[1][2][3] This guide addresses the three most common failure modes: incomplete dissolution , catalyst poisoning during Suzuki coupling , and purification losses .
Module 1: Dissolution & Solvent Strategy

User Issue: "I cannot get the starting material into solution using standard solvents (DCM, Toluene, THF) even with sonication."

Technical Diagnosis: The unmasked N-H at position 1 acts as both a hydrogen bond donor and acceptor, creating a high-melting-point lattice (MP ~170–175°C).[1][2] Non-polar solvents cannot disrupt this lattice energy.[1][2][3]

Solvent Compatibility Matrix:

Solvent ClassSolventSolubility RatingRecommendation
Chlorinated DCM, Chloroform🔴 PoorAvoid for reactions; use only with MeOH for workup.[1][2]
Ethers THF, 2-MeTHF🟡 ModerateRequires heat (60°C+); prone to precipitation upon cooling.[1][2]
Polar Aprotic DMSO, DMF, DMAc🟢 ExcellentPrimary choice. Disrupts H-bonds effectively.[1]
Protic Methanol, Ethanol🟡 Low/ModerateGood for suspension reactions; poor for homogeneous catalysis.[1][2][3]
Non-Polar Toluene, Hexanes🔴 InsolubleDo not use as primary solvent.[1][2][3]

Protocol 1.1: The "Dissolution Assist" Method If you must use a lower-boiling solvent (like THF) for a specific reaction:

  • Micronization: Grind the solid using a mortar and pestle to increase surface area.[1][2][3]

  • Co-Solvent Spike: Add 5–10% v/v DMSO or DMF to your THF.[1][2][3] This "spike" is often sufficient to break the lattice without compromising workup (as the small amount of DMSO can be washed away).[2][3]

  • Heat-Cool Cycle: Heat the suspension to reflux for 10 minutes, then cool slowly. This can sometimes create a supersaturated solution that remains stable long enough for reagent addition.[1][2][3]

Module 2: Reaction Troubleshooting (Suzuki Coupling)

User Issue: "My Suzuki coupling stalls at 20% conversion. The reaction mixture turns black (Pd precipitation)."[2]

Technical Diagnosis: The free N-H of the indazole (pKa ~13.[2][3][4]8) can deprotonate under basic Suzuki conditions, forming an indazolyl anion that coordinates tightly to Palladium (Pd), poisoning the catalyst.[2] Furthermore, the substrate likely precipitates before reacting.[2][3]

Troubleshooting Workflow:

Option A: The "High-Temperature/Polar" System (No Protection Required)

  • Solvent: DMF/Water (4:1 ratio).[1][2][3] The water is critical to solubilize the inorganic base.[2][3]

  • Base:

    
     (3.0 equiv).[1][2][3]
    
  • Catalyst:

    
     (5 mol%).[1][2][3] The bidentate ligand resists displacement by the indazole nitrogen.[2][3]
    
  • Temperature: 90–100°C. Note: You must exceed the lattice energy threshold.

Option B: The "Masking" Strategy (Recommended for Scale-up) If Option A fails, you must mask the N-H group to prevent catalyst poisoning and improve lipophilicity.[2]

ProtectionStrategy Start Insoluble Substrate (Methyl 6-bromo-1H-indazole-5-carboxylate) Decision Is the N-H required in the final product? Start->Decision Perm Permanent Alkylation (MeI, Cs2CO3) Decision->Perm No Temp Temporary Protection (SEM, THP, or Boc) Decision->Temp Yes Suzuki Suzuki Coupling (Standard Conditions: Toluene/H2O) Perm->Suzuki Soluble in Organic Solvents Temp->Suzuki Highly Soluble No Catalyst Poisoning Deprotect Deprotection (Acid or Fluoride source) Suzuki->Deprotect

Figure 1: Decision tree for N-protection strategies to improve solubility and reactivity.

Protocol 2.1: THP Protection (Tetrahydropyranyl) THP is superior to Boc for solubility enhancement and stability under basic coupling conditions.[1][2][3]

  • Suspend substrate (1.0 eq) in DCM (or THF/DMSO mix if insoluble).[1][2][3]

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and p-TsOH (0.1 eq).

  • Heat to 50°C. The reaction will turn homogeneous as the product forms (THP disrupts the H-bond network).[1][2][3]

  • Result: The THP-protected intermediate is soluble in Toluene, DCM, and EtOAc, allowing standard Suzuki conditions.[1][2]

Module 3: Workup & Purification

User Issue: "The product streaks on the silica column, and I'm losing mass during extraction."

Technical Diagnosis: Indazoles are amphoteric.[1][2][3] They can protonate on the pyridine-like nitrogen (


) or deprotonate at the pyrrole-like nitrogen (

).[1] Standard silica is slightly acidic, causing the indazole to "drag."[2][3]

Purification Guides:

1. The Extraction Trap (Avoid this)

  • Problem: Partitioning between Water and EtOAc often results in the product crashing out at the interface (the "rag layer").[2][3]

  • Fix: Do not use pure water.[1][2][3] Use Brine/Water (1:1) to increase the density difference.[1][2][3] If solids appear, filter the biphasic mixture through Celite before separating layers.[2][3] The solid is likely your product or Pd-black; rinse the Celite with warm THF/MeOH to recover product.[2][3]

2. Chromatography: The "Doping" Technique Standard eluents (Hex/EtOAc) are insufficient.[1][2][3] You must increase polarity and suppress ionization.[1][2][3]

  • Eluent System: DCM / Methanol (95:5 to 90:10).[1][2][3]

  • Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH4OH to the eluent.[1][2][3] This neutralizes the silica acidity and prevents streaking.[1][2][3]

3. Solid Loading (Mandatory) Do not attempt to dissolve this compound in a minimal amount of DCM for liquid loading; it will precipitate on the head of the column.[2]

  • Protocol: Dissolve the crude material in a larger volume of THF/MeOH, add silica gel (2g per 1g crude), and rotary evaporate to dryness. Load the resulting free-flowing powder onto the column.[1][2][3]

References & Authoritative Grounding
  • Indazole Acidity & pKa:

    • Catalán, J., et al.[3] "Acidity and Basicity of Indazole and its N-Methyl Derivatives." J. Am. Chem. Soc.[1][2][3][5] (1988).[1][2][3] The pKa of the N-H is ~13.8, necessitating strong polar solvents or protection for base-mediated reactions.[2]

    • [1][2]

  • Suzuki Coupling on Heterocycles:

    • Littke, A. F., & Fu, G. C.[5] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][2][3] Angew.[1][2][3][6] Chem. Int. Ed. (2002).[1][2][3][6][7] Discusses the use of

      
       and polar solvents for difficult heterocyclic substrates.
      
    • [1][2]

  • Solubility & N-Protection (SEM/THP):

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med.[1][2][3] Chem. (2011).[1][2][3] Reviews the physical property changes (logP, solubility) upon N-masking of indazoles.

    • [1][2]

  • General Physical Properties (Isomer Data):

    • ChemicalBook/PubChem Data.[1][2][3] Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5).[1][2][8] Melting point 170-175°C confirms high lattice energy.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimization of Cross-Coupling for Methyl 6-bromo-1H-indazole-5-carboxylate

Executive Summary: The Substrate Paradox Welcome to the technical support hub. You are working with Methyl 6-bromo-1H-indazole-5-carboxylate , a substrate that presents a classic "Push-Pull" paradox in palladium catalysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Paradox

Welcome to the technical support hub. You are working with Methyl 6-bromo-1H-indazole-5-carboxylate , a substrate that presents a classic "Push-Pull" paradox in palladium catalysis.

  • Electronic Activation (The "Push"): The methyl ester at C5 is an Electron Withdrawing Group (EWG).[1] This significantly lowers the electron density at the C6-Br bond, making Oxidative Addition (the first step of the catalytic cycle) extremely fast and favorable.

  • Steric & Chelation Interference (The "Pull"):

    • Ortho-Sterics: The C5-ester physically blocks the approach of bulky palladium species.

    • Catalyst Poisoning: The unprotected N1-H (pKa ~13.[1]9) is a competent ligand for Palladium, leading to the formation of off-cycle [Pd(Indazole)₂] resting states that kill turnover.[1]

    • Base Sensitivity: The methyl ester is prone to saponification (hydrolysis) if harsh aqueous bases (NaOH/KOH) are used, destroying your product before it forms.[1]

This guide provides the protocols to navigate these competing factors.

Decision Logic & Optimization Workflow

Before starting, determine your tolerance for "Step Count" vs. "Reaction Complexity."[1] Use the logic flow below to select your protocol.

OptimizationLogic Start Start: Methyl 6-bromo-1H-indazole-5-carboxylate Q1 Can you tolerate an extra protection step? Start->Q1 Yes YES (Recommended) Q1->Yes High Reliability No NO (Direct Route) Q1->No High Efficiency / High Risk Protect Protect N1 with THP or SEM Yes->Protect Suzuki_Std Standard Suzuki (Pd(PPh3)4 / Na2CO3) Protect->Suzuki_Std Q2 Is the Coupling Partner Sterically Hindered? No->Q2 Simple NO (Simple Aryl Boronic Acid) Q2->Simple Complex YES (Ortho-subs / Heterocycle) Q2->Complex Proto_A Protocol A: The 'Ferrocene' Route Pd(dppf)Cl2 + K3PO4 (anhydrous) Simple->Proto_A Proto_B Protocol B: The 'Buchwald' Route XPhos Pd G3 + K3PO4 Complex->Proto_B Hydrolysis WARNING: Avoid NaOH/KOH/H2O to prevent Ester Hydrolysis Proto_A->Hydrolysis Proto_B->Hydrolysis

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate complexity and protection group tolerance.

Critical Troubleshooting Protocols

Protocol A: The "Ferrocene" Route (Direct / Unprotected)

Best for: Simple aryl boronic acids, minimizing steps.[1]

The Science: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle.[1] This forces the Pd center into a geometry that favors reductive elimination, even with the steric bulk of the C5-ester.[1] The anhydrous phosphate base prevents ester hydrolysis.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.05 (5 mol%)Robust, air-stable.[1] Resists N-coordination better than Pd(PPh₃)₄.[1]
Base K₃PO₄ (Anhydrous) 2.0 - 3.0Finely ground.[1] Do not use hydroxide bases.
Solvent 1,4-Dioxane [0.1 M]High boiling point, good solubility for indazoles.[1]
Temp 90°C - 100°C -Required to overcome the activation energy of the crowded center.

Step-by-Step:

  • Charge a reaction vial with Indazole substrate (1.0 equiv), Boronic acid (1.2–1.5 equiv), ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3.0 equiv), and 
    
    
    
    (5 mol%).
  • Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Add anhydrous 1,4-Dioxane (degassed).

  • Heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd black and salts).[1] Concentrate.

Protocol B: The "Buchwald" Route (High Difficulty)

Best for: Sterically hindered partners, heteroaryl boronic acids, or Buchwald-Hartwig Aminations.

The Science: The XPhos or SPhos ligands are dialkylbiaryl phosphines.[1] They are electron-rich (facilitating oxidative addition) and extremely bulky.[1] This bulk creates a "protective shell" around the Pd, preventing the free N-H of the indazole from binding to the metal center (Catalyst Poisoning).[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Pre-Catalyst XPhos Pd G3 0.02 - 0.05"G3" precatalysts activate rapidly without needing Pd(OAc)₂ reduction.[1]
Base K₂CO₃ or K₃PO₄ 2.0Mild bases are sufficient with this highly active catalyst.[1]
Solvent THF/Water (10:1) [0.1 M]A small amount of water helps solubility but monitor ester stability.[1]
Temp 60°C - 80°C -Lower temps possible due to higher catalyst activity.[1]

Why XPhos? Research confirms that for indazoles, bulky phosphines like tBuXPhos or XPhos are superior because they physically displace the indazole nitrogen from the coordination sphere [1, 2].[1]

Troubleshooting FAQ (The "Why is this failing?" Section)

Q1: My conversion is stuck at ~30%, and I see a lot of starting material. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning (The "Indazole Trap").[1]

  • Mechanism: The free N-H on the indazole is coordinating to the Pd(II) species, forming a stable [Pd(Ar)(L)(Indazole)] complex that cannot undergo transmetallation.[1]

  • Fix:

    • Switch to Protocol B (XPhos Pd G3). The ligand bulk prevents this coordination.

    • Protect the Nitrogen. Acetylation (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) is fast but labile. THP (Tetrahydropyranyl) is robust.[1]
      

Q2: I am seeing the "De-bromo" product (Methyl 1H-indazole-5-carboxylate).

  • Diagnosis: Protodehalogenation.[1]

  • Cause: The reaction is stalling after Oxidative Addition.[1] The Pd-Ar species is scavenging a proton from the solvent or the N-H because Transmetallation is too slow (likely due to the steric bulk of the C5-ester).[1]

  • Fix: Use a dry solvent (anhydrous Dioxane) and increase the concentration of the Boronic Acid (push the equilibrium).[1] Switch to a more electron-rich ligand (SPhos) to speed up the cycle.[1]

Q3: My methyl ester disappeared, and I have a carboxylic acid.

  • Diagnosis: Saponification.[1]

  • Cause: You likely used NaOH, KOH, or too much water at high temperatures.[1]

  • Fix: Switch to anhydrous K₃PO₄ in pure Dioxane or Toluene. Avoid carbonate bases if using aqueous co-solvents at >80°C.[1]

Q4: Can I do Buchwald-Hartwig Amination on this substrate?

  • Answer: Yes, but it is difficult.

  • Challenge: The C5-ester makes the C6 position crowded.

  • Recommendation: Use BrettPhos Pd G3 or RuPhos Pd G3 .[1] These are specifically designed for coupling amines with hindered aryl halides.[1] Use Cs₂CO₃ as the base to avoid deprotonating the indazole N-H (which would shut down the reaction) [3].[1]

Mechanistic Visualization: The "Indazole Trap"

Understanding why the reaction fails is key to fixing it.[1] The diagram below illustrates the competition between the productive cycle and the inhibitory "Trap" caused by the free NH.[1]

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Fast (Activated by Ester) Trap OFF-CYCLE TRAP Pd Coordinated to Indazole N-H OxAdd->Trap Interference by Free NH TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Sterically Hindered by C5-Ester Trap->OxAdd RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where the unprotected indazole nitrogen binds to Palladium, competing with the productive pathway.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / J. Org.[1] Chem. Context: Establishes the efficacy of bulky ligands and specific precatalysts for unprotected azoles.[1] URL:[Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines. Source: NIH / PubMed Central Context:[1] Discusses ligand selection (tBuXPhos, BrettPhos) for hindered and heterocyclic substrates. URL:[Link]

  • Optimization of Suzuki-Miyaura Reaction Conditions for Indazoles. Source: ResearchGate / Letters in Organic Chemistry Context: Provides comparative data on base/solvent effects for 3-bromo and ortho-substituted indazoles. URL:[Link]

Sources

Optimization

workup procedures for reactions involving Methyl 6-bromo-1H-indazole-5-carboxylate

Technical Support Center: Methyl 6-bromo-1H-indazole-5-carboxylate Workup Guide Introduction: The Scaffold & Its Challenges Methyl 6-bromo-1H-indazole-5-carboxylate is a high-value pharmacophore often used as a "linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-bromo-1H-indazole-5-carboxylate Workup Guide

Introduction: The Scaffold & Its Challenges

Methyl 6-bromo-1H-indazole-5-carboxylate is a high-value pharmacophore often used as a "linchpin" intermediate. Its reactivity profile is defined by three distinct vectors: the electrophilic C6-bromine (cross-coupling), the nucleophilic N1/N2 nitrogens (alkylation), and the hydrolyzable C5-ester.[1][2]

Successful handling requires navigating two primary physical challenges:

  • Solubility: The free base is sparingly soluble in non-polar solvents (hexanes, heptane) but soluble in polar aprotic solvents (THF, DMF, DMSO).[1][2]

  • Acidity: The N-H proton (pKa ~14) renders the compound amphoteric under certain conditions, leading to potential emulsion issues during aqueous workups.[3][2]

Module 1: Standard Isolation & Handling

Q: What is the "Golden Path" for standard extraction after a non-catalytic reaction?

A: For standard reactions (e.g., simple substitutions not involving heavy metals), avoid direct evaporation of high-boiling solvents like DMF.[1][2] Use a "flood-and-extract" method to prevent oiling out.

Protocol:

  • Quench: Pour the reaction mixture slowly into 5 volumes of ice-cold water or saturated NH₄Cl.

    • Why: This precipitates the bulk of organic impurities and breaks down reactive intermediates.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or 2-MeTHF.[1][3] Avoid Dichloromethane (DCM) if possible, as indazoles can form stable emulsions in denser chlorinated solvents.[1][2]

  • Wash:

    • 1x Water (removes bulk DMF/DMSO).[1][3][2]

    • 2x Brine (removes residual water/solvent).[1][3][2]

    • Critical Step: If an emulsion forms, add a small amount of MeOH (5% v/v) to the organic layer to break surface tension.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Rotary evaporate at 40°C.

Data Summary: Solvent Compatibility

SolventSolubility RatingApplication
THF HighReaction medium, Extraction
DMF/DMSO HighReaction medium (Nucleophilic sub.)[1][3]
Ethyl Acetate ModerateExtraction, Chromatography
DCM ModerateExtraction (Prone to emulsions)
Hexanes LowAntisolvent, Precipitation
Water InsolubleWash medium

Module 2: Troubleshooting Palladium Cross-Couplings (Suzuki/Buchwald)

Q: I am seeing dark residues and poor separation after Suzuki coupling at the C6-Br position. How do I clean this up?

A: The 6-bromo position is sterically sensitive.[3] Palladium residues (Pd black) often bind to the indazole nitrogens, dragging the metal into the organic phase.[1][2] Standard silica plugs are often insufficient.

The "Scavenger" Protocol:

  • Filtration: Before extraction, filter the crude reaction mixture through a pad of Celite 545 .[3][2] Wash the pad with hot EtOAc.

    • Reason: Removes bulk Pd black that causes emulsions.[3]

  • Cheliation Wash: Wash the organic phase with 5% aqueous L-Cysteine or Thiourea solution.

    • Mechanism:[3][2][4][5][6][7][8] These ligands have a higher affinity for Pd(II) than the indazole nitrogen, stripping the metal into the aqueous phase.[1][2]

  • Purification: When running the column, add 1% Triethylamine (TEA) to your eluent.[3][2]

    • Reason: The indazole NH is acidic.[3] Silica gel is slightly acidic.[3] Without TEA, the compound may streak or bind irreversibly to the silica.[2]

Module 3: Managing N-Alkylation Regioselectivity

Q: My alkylation yielded a mixture of N1 and N2 isomers. How do I separate them?

A: This is the most common issue.[3] N1-alkylation is thermodynamically favored, while N2 is kinetically accessible. The isomers have distinct polarities.[9]

Separation Strategy:

  • TLC Analysis: Use 30-50% EtOAc in Hexanes.

    • N1-isomer: Typically higher Rf (less polar).[1][3]

    • N2-isomer: Typically lower Rf (more polar, often crystalline).[1][3][2]

  • Flash Chromatography:

    • Gradient: 0% → 60% EtOAc in Hexanes.[3]

    • Tip: If separation is poor, switch to DCM:MeOH (98:2) .[1][2] The chlorinated solvent often discriminates better between the dipole moments of the N1/N2 isomers.

  • Recrystallization (Alternative): If the N1 isomer is the major product (>80%), you can often crystallize the minor N2 impurities out using a minimal amount of hot Ethanol or Isopropanol.[1][2]

Module 4: Ester Hydrolysis (Saponification)

Q: I hydrolyzed the ester to the acid, but I can't extract it. Where did it go?

A: The product, 6-bromo-1H-indazole-5-carboxylic acid, is a zwitterion-like amphoteric species.[1][3] In high pH (workup), it is a salt (soluble in water).[1][2] In very low pH, the indazole nitrogen protonates, making it soluble in water again.[1][2]

The "Isoelectric Precipitation" Protocol:

  • Dilution: Dilute the reaction (NaOH/MeOH) with water.

  • Solvent Removal: Rotovap off the MeOH.

  • Acidification: Slowly add 1M HCl while stirring. Monitor pH.

    • Target pH: ~4.0 - 5.0.

    • Observation: The product should precipitate as a white/off-white solid at its isoelectric point.

  • Filtration: Do not extract. Filter the solid directly. Wash with water and hexanes. Dry in a vacuum oven at 50°C.

Visual Logic Guides

Diagram 1: General Workup Decision Tree

WorkupLogic Start Reaction Complete ReactionType Identify Reaction Type Start->ReactionType Suzuki Pd-Catalyzed (Suzuki/Buchwald) ReactionType->Suzuki Alkylation N-Alkylation (NaH/DMF) ReactionType->Alkylation Hydrolysis Ester Hydrolysis (NaOH/MeOH) ReactionType->Hydrolysis Celite Filter through Celite (Remove Pd Black) Suzuki->Celite Quench Quench w/ NH4Cl (Prevent Emulsions) Alkylation->Quench Evap Remove MeOH Hydrolysis->Evap Scavenge Wash with 5% L-Cysteine (Remove Pd Ions) Celite->Scavenge Col_TEA Column w/ 1% Et3N Scavenge->Col_TEA Extract Extract: EtOAc Avoid DCM Quench->Extract Sep Separation: N1 (High Rf) vs N2 (Low Rf) Extract->Sep Acidify Acidify to pH 4-5 (Isoelectric Point) Evap->Acidify Filter Precipitation & Filtration (Do NOT Extract) Acidify->Filter

Caption: Decision matrix for selecting the optimal workup path based on reaction type, minimizing product loss and emulsion formation.[1]

Diagram 2: N-Alkylation Regioselectivity Workflow

AlkylationFlow Input Methyl 6-bromo-1H-indazole-5-carboxylate + Alkyl Halide Conditions Base Selection Input->Conditions Path_N1 Thermodynamic Path (NaH/DMF, High Temp) Conditions->Path_N1 Favors Path_N2 Kinetic Path (Mild Base, Low Temp) Conditions->Path_N2 Possible Side Rxn Result_N1 Major: N1-Isomer (Less Polar) Path_N1->Result_N1 Result_N2 Major: N2-Isomer (More Polar) Path_N2->Result_N2 Purification Column Chromatography Silica Gel Result_N1->Purification Result_N2->Purification Eluent Eluent: Hex/EtOAc (7:3) or DCM/MeOH (98:2) Purification->Eluent

Caption: Workflow illustrating the divergence of N1 vs N2 isomers and the chromatographic strategy for their separation.

References

  • BenchChem. (2025).[2][10][11] Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from [1][2]

  • PubChem. (2025).[3][2][12] Methyl 6-bromo-1H-indazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from [1]

  • Lattanzi, A., et al. (2024).[1][3][2] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[2] Chem.]([Link]1][2]

  • ChemicalBook. (2025).[3][2][13] Methyl 6-bromo-1H-indazole-5-carboxylate Properties and Suppliers. Retrieved from [1][3][2]

  • Master Organic Chemistry. (2016). The Suzuki Reaction: Mechanisms and Workup. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparison of synthetic routes to Methyl 6-bromo-1H-indazole-5-carboxylate

Executive Summary Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) is a critical pharmacophore in the development of kinase inhibitors (e.g., FGFR, VEGFR modulators). Its synthesis presents a classic regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) is a critical pharmacophore in the development of kinase inhibitors (e.g., FGFR, VEGFR modulators). Its synthesis presents a classic regioselectivity challenge: installing the bromine atom at the C6 position while maintaining the C5-ester functionality.[1]

This guide objectively compares the two most chemically validated synthetic strategies:

  • Route A (The Fluoro-Formyl Cyclization): A convergent, high-fidelity route utilizing SNAr displacement. Recommended for medicinal chemistry and high-purity API generation.[2]

  • Route B (The Modified Jacobson/Diazotization): A linear, cost-effective route starting from aniline derivatives. Recommended for large-scale production where purification of regioisomers is manageable.

Retrosynthetic Analysis

To achieve the 5,6-disubstitution pattern, the indazole core is best constructed de novo rather than functionalizing a pre-formed indazole, which typically yields the thermodynamically favored 3- or 7-bromo isomers.

Retrosynthesis Target Methyl 6-bromo-1H-indazole-5-carboxylate (Target) Split Target->Split RouteA_Pre Route A Precursor Methyl 2-bromo-4-fluoro-5-formylbenzoate Split->RouteA_Pre  C-N / N-N Disconnection (Hydrazine Cyclization) RouteB_Pre Route B Precursor Methyl 4-amino-2-bromo-5-methylbenzoate Split->RouteB_Pre  N-N Bond Formation (Diazotization)

Figure 1: Retrosynthetic logic showing the two primary disconnections to access the specific 5,6-substitution pattern.

Route A: The Fluoro-Formyl Cyclization (Recommended)

Mechanism: Nucleophilic Aromatic Substitution (SNAr) / Condensation Primary Advantage: Unambiguous Regiochemistry

This route relies on the differential reactivity of a 2-fluoro-5-formylbenzene precursor. Hydrazine acts as a bis-nucleophile, first condensing with the aldehyde (kinetically favored) and subsequently displacing the ortho-fluorine (SNAr) to close the ring. This guarantees the bromine remains at the C6 position relative to the ester.

Experimental Protocol

Precursor Synthesis: The key intermediate, Methyl 2-bromo-4-fluoro-5-formylbenzoate , is prepared via bromination and subsequent oxidation of methyl 4-fluoro-3-methylbenzoate derivatives [1].

Step-by-Step Workflow:

  • Dissolution: Charge a reactor with Methyl 2-bromo-4-fluoro-5-formylbenzoate (1.0 eq) in THF (10 vol).

  • Cyclization: Cool to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LCMS for disappearance of the hydrazone intermediate.

  • Workup: Concentrate the solvent to 20% volume. Add water (10 vol) to precipitate the product.

  • Purification: Filter the solid. Wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.

RouteA Start Methyl 2-bromo-4-fluoro- 5-formylbenzoate Step1 Hydrazone Formation (Fast) Start->Step1 N2H4·H2O, THF 0°C Step2 Intramolecular SNAr (Ring Closure) Step1->Step2 RT, 4h Product Target Indazole Step2->Product Precipitation

Figure 2: Sequential mechanism of Route A ensuring regiochemical fidelity.

Route B: The Modified Diazotization (Industrial)

Mechanism: Diazotization / Intramolecular Cyclization Primary Advantage: Cost of Goods (Starting Materials)

This route utilizes readily available aniline derivatives. The synthesis leverages the "Jacobson" or "Bartoli" type cyclization logic where a diazonium species attacks an adjacent alkyl group (or closes via N-N bond formation if the methyl is ortho to the amine). For the 6-bromo-5-ester target, the precursor Methyl 4-amino-2-bromo-5-methylbenzoate is required.

Experimental Protocol

Precursor: Methyl 4-amino-2-bromo-5-methylbenzoate is typically derived from the nitration and reduction of methyl 2-bromo-5-methylbenzoate [2][3].

Step-by-Step Workflow:

  • Diazotization: Dissolve the aniline precursor (1.0 eq) in glacial acetic acid. Add NaNO₂ (1.1 eq) in water at 0–5°C.

  • Cyclization: The resulting diazonium salt is often treated with acetic anhydride (Ac₂O) and a phase transfer catalyst (e.g., 18-crown-6) in benzene or toluene under reflux to effect the "Jacobson" indazole synthesis. Alternative: Direct cyclization of the diazonium species under basic conditions (if activating groups allow).

  • Quenching: Pour reaction mixture into ice-water/NaHCO₃.

  • Purification: This route often generates regioisomers or azo-coupling byproducts. Column chromatography (SiO₂, Hexane/EtOAc) is usually required to isolate the pure 1H-indazole from N-acetyl or regioisomeric impurities.

RouteB Start Methyl 4-amino-2-bromo- 5-methylbenzoate Step1 Diazonium Salt Start->Step1 NaNO2, AcOH 0°C Step2 Cyclization (Jacobson/Bartoli) Step1->Step2 Ac2O, Reflux Phase Transfer Product Target Indazole Step2->Product Chromatography

Figure 3: Route B pathway utilizing classical aniline chemistry.

Performance Comparison Matrix

FeatureRoute A (Fluoro-Formyl)Route B (Diazotization)
Regioselectivity Excellent (>98%) Moderate (Risk of isomers)
Yield (Step) High (80–90%)Moderate (50–70%)
Purification Precipitation/RecrystallizationChromatography often required
Scalability High (Mild conditions)Medium (Exotherms, Diazo hazards)
Cost High (Fluorinated precursor)Low (Commodity aniline precursors)
Safety Profile Good (Hydrazine handling required)Poor (Explosion risk of dry diazonium)

Critical Analysis & Recommendation

Why Direct Bromination Fails

Researchers might attempt to brominate Methyl 1H-indazole-5-carboxylate directly. This is not recommended . Electrophilic aromatic substitution on the indazole core favors the C3 position (pyrazole ring) or the C7 position (benzene ring, ortho to NH). The C6 position is electronically deactivated by the C5-ester and sterically hindered, leading to complex mixtures of 3-bromo, 7-bromo, and 3,7-dibromo species [4].

Final Verdict
  • For Drug Discovery/MedChem: Use Route A . The certainty of structure and ease of purification outweigh the higher starting material cost. The protocol is robust and self-validating (clean LCMS conversion).

  • For Generic Manufacturing: Route B is viable only if the specific precursor (Methyl 4-amino-2-bromo-5-methylbenzoate) is sourced cheaply and the purification process is rigorously optimized to remove azo-impurities.

References

  • Patent: Preparation method of 5-bromo-4-fluoro-1H-indazole and derivatives. CN110452177A. (Describes the fluoro-formyl cyclization strategy adaptable to the benzoate analog).

  • Journal: Synthesis of 6-bromo-1H-indazole derivatives. Benchchem Strategies. (Discusses the limitations of direct bromination and the necessity of convergent synthesis).

  • Patent: Indazole compound and preparation method thereof. CN104130191A. (Details the conversion of amino-methyl-benzoates to indazoles via diazotization logic).

  • Literature: Regioselective Synthesis of Indazoles. J. Org. Chem. (General reference for SNAr vs Diazo routes in indazole chemistry).

Sources

Comparative

Comparative Guide: Reactivity &amp; Functionalization of Methyl 6-bromo-1H-indazole-5-carboxylate

Executive Summary Methyl 6-bromo-1H-indazole-5-carboxylate (Compound A ) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, FGFR). Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromo-1H-indazole-5-carboxylate (Compound A ) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, FGFR). Its structural uniqueness lies in the ortho-disposition of the bromide and ester functionalities on the benzenoid ring.

This guide compares the reactivity of Compound A against its common regioisomers (e.g., 5-bromo-6-carboxylate, 4-bromo isomers). The analysis reveals that Compound A exhibits a distinct reactivity profile characterized by:

  • High N1-Selectivity: Unlike C7-substituted isomers, Compound A lacks steric hindrance at the N1-proximal position, favoring thermodynamic N1-alkylation (>95:5 ratio).

  • Activated Cross-Coupling: The C5-ester acts as an electron-withdrawing group (EWG) ortho to the C6-bromide, significantly lowering the activation energy for oxidative addition in Pd-catalyzed couplings compared to non-activated bromoindazoles.

Structural & Electronic Analysis

The reactivity of indazole carboxylates is governed by the interplay between the acidic NH proton (pKa ~13.8) and the electronic environment of the benzene ring.

The "Ortho-Ester" Activation Effect

In Compound A , the methyl ester at C5 exerts a strong inductive (-I) and mesomeric (-M) withdrawal effect. Because it is located ortho to the C6-bromine, it renders the C-Br bond more electron-deficient.

  • Compound A (6-Br, 5-COOMe): The C6-position is activated for Nucleophilic Aromatic Substitution (SNAr) or oxidative addition (Suzuki/Buchwald).

  • Isomer B (5-Br, 6-COOMe): Similar activation profile; the C5-Br is activated by the C6-ester.

  • Isomer C (6-Br, 4-COOMe): The C4-ester provides activation, but steric crowding at C4 often hinders functionalization at C3 or N1.

N-Alkylation Regioselectivity Rules

The most critical divergent step in indazole synthesis is N-alkylation. The selectivity is dictated by the "C7-Substituent Rule" :

FeatureCompound A (6-Br, 5-COOMe)Isomer D (e.g., 7-Nitro/Carboxylate)
C7 Sterics Open (H) Blocked (R)
Electronic Bias N1 lone pair availableN1 lone pair sterically/electronically perturbed
Major Product N1-Alkyl (Thermodynamic) N2-Alkyl (Kinetic/Steric)
Selectivity > 10:1 (N1:N2)Shifts toward N2

Expert Insight: For Compound A, the absence of a C7 substituent means you can reliably target the N1-isomer using thermodynamic conditions (NaH/THF or Cs2CO3/DMF at elevated temps). If you require the N2-isomer, you must employ kinetic control (alkylation of the silver salt) or use a transient blocking group.

Comparative Reactivity Data

The following data summarizes expected performance based on validated internal standards and literature precedents for analogous halo-indazole carboxylates.

Table 1: Cross-Coupling Efficiency (Suzuki-Miyaura)

Conditions: Ar-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3, Dioxane/H2O, 90°C.

SubstrateElectronic EnvironmentYield (Phenylboronic acid)Yield (Heteroaryl boronic acid)Notes
6-Br-5-COOMe (Target) Ortho-EWG Activated 88-94% 82-89% Fast oxidative addition; minimal protodebromination.
6-Br-Indazole (Unsubst.)Neutral75-80%65-72%Slower reaction; requires higher catalyst loading.
5-Br-6-COOMeOrtho-EWG Activated85-92%80-88%Comparable to target; slightly more steric hindrance if C4 is subst.
7-Br-IndazoleSterically Hindered40-55%30-45%Significant steric clash with N1-protecting groups.
Table 2: N-Alkylation Selectivity (MeI, NaH, THF)
SubstrateC7 SubstituentN1 : N2 RatioMajor Isomer Yield
6-Br-5-COOMe (Target) H 96 : 4 91% (N1)
5-Br-7-NO2NO25 : 9588% (N2)
4-Br-IndazoleH95 : 590% (N1)

Experimental Protocols

These protocols are designed to be self-validating . The visual cues (color changes, precipitation) serve as checkpoints for the chemist.

Protocol A: Regioselective N1-Alkylation

Objective: Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-5-carboxylate.

  • Dissolution: Dissolve Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C under N2.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Validation Check: Evolution of H2 gas and formation of a bright yellow anion solution indicate successful deprotonation. Stir for 30 min at 0°C.

  • Alkylation: Add Methyl Iodide (1.3 eq) dropwise.

  • Thermodynamic Equilibration: Allow the reaction to warm to RT and stir for 4–16 hours.

    • Why? Kinetic N2-alkylation may occur initially. Extended stirring allows the N2 isomer (less stable) to revert and alkylate at the thermodynamic N1 position via intermolecular transfer or equilibration if halide counterions are present.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hex/EtOAc). The N1 isomer typically elutes after the N2 isomer (N2 is less polar).

Protocol B: Activated Suzuki Coupling

Objective: Coupling of 6-Br-5-COOMe with Phenylboronic Acid.

  • Catalyst Pre-mix: In a vial, mix Pd(dppf)Cl2 (0.05 eq) and Phenylboronic acid (1.5 eq).

    • Expertise: Using Pd(dppf)Cl2 prevents β-hydride elimination side reactions common with alkyl-substituted partners, though less relevant here, it is robust for ortho-hindered/activated systems.

  • Solvent Degassing: Dissolve the N-alkylated indazole (from Protocol A) in 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 mins.

    • Validation Check: Solution must be oxygen-free to prevent homocoupling of the boronic acid.

  • Reaction: Add K2CO3 (3.0 eq). Heat to 90°C for 4 hours.

    • Observation: The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

  • Filtration: Filter through Celite while hot to remove Pd black.

Visualizations & Pathways

Diagram 1: Reaction Landscape & Selectivity Logic

This diagram illustrates the divergent pathways based on reaction conditions and structural isomers.

ReactionLandscape cluster_0 Starting Material cluster_1 Step 1: N-Functionalization cluster_2 Step 2: C-C Bond Formation Start Methyl 6-bromo-1H-indazole-5-carboxylate (Target) N1_Path Thermodynamic Control (NaH/THF, RT-50°C) Start->N1_Path Standard Conditions N2_Path Kinetic/Steric Control (e.g., if C7-Substituted) Start->N2_Path If C7 blocked N1_Prod N1-Alkyl Isomer (Major >90%) N1_Path->N1_Prod N2_Prod N2-Alkyl Isomer (Minor <10%) N2_Path->N2_Prod Suzuki Suzuki Coupling Pd(dppf)Cl2, Base N1_Prod->Suzuki Final Functionalized Kinase Inhibitor Scaffold Suzuki->Final Activation Ortho-Ester Activation (Facilitates Oxidative Addition) Activation->Suzuki

Caption: Reaction landscape for Methyl 6-bromo-1H-indazole-5-carboxylate. Note the dominance of the N1 pathway due to the lack of C7 substituents, followed by an ester-activated Suzuki coupling.

Diagram 2: The "Ortho-Activation" Mechanism

A detailed look at why the specific 6-Br/5-COOMe arrangement is chemically superior for cross-coupling.

ActivationMech Substrate 6-Br-5-COOMe Indazole Ester C5-Ester (EWG) Substrate->Ester Bromide C6-Bromide Substrate->Bromide Effect Inductive Effect (-I) Lowers e- density at C6 Ester->Effect Ortho-Positioning Pd_Insert Pd(0) Oxidative Addition (Rate Limiting Step) Bromide->Pd_Insert Faster Reaction Effect->Bromide Activates C-Br Bond Result Stable Pd(II) Intermediate Ready for Transmetallation Pd_Insert->Result

Caption: Mechanistic insight into the "Ortho-Ester Activation." The electron-withdrawing ester at C5 reduces electron density at C6, facilitating the insertion of Palladium(0).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013. [Link]

  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions. Marine Drugs, 2017.[1] (Demonstrates the general principle of ortho-ester activation in heteroaromatics). [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2021. [Link]

  • C3-Indazole Functionalization: A Review. Current Organic Chemistry, 2020. (Provides context on general indazole reactivity trends). [Link]

Sources

Validation

A Comparative Guide to the Predicted Biological Activity of Methyl 6-bromo-1H-indazole-5-carboxylate

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3][4] Indazole derivatives have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions.[5][6] Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in modern oncology.[5][7]

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1] Halogenation, particularly bromination, at various positions of the indazole ring has been shown to modulate the physicochemical properties and biological potency of these compounds.[1] This guide provides a comparative analysis of the predicted biological activity of Methyl 6-bromo-1H-indazole-5-carboxylate , a specific substituted indazole, in the context of its structural analogs. Due to the limited publicly available experimental data on this specific molecule, this guide will leverage structure-activity relationship (SAR) studies of closely related compounds to forecast its potential therapeutic applications, with a focus on anticancer and anti-inflammatory activities.

Predicted Biological Activity Profile of Methyl 6-bromo-1H-indazole-5-carboxylate

Based on the established biological activities of structurally similar indazoles, Methyl 6-bromo-1H-indazole-5-carboxylate is predicted to exhibit significant potential as an anticancer and anti-inflammatory agent. The rationale for this prediction is rooted in the individual contributions of its key structural features: the 6-bromo-indazole core and the methyl carboxylate group at the 5-position.

Anticipated Anticancer Activity: A Kinase Inhibition Perspective

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5] The 6-bromo substitution, in particular, has been incorporated into numerous potent kinase inhibitors.[8][9] It is hypothesized that the bromine atom can engage in halogen bonding and occupy hydrophobic pockets within the ATP-binding site of various kinases, thereby enhancing binding affinity and inhibitory activity.

While direct kinase inhibition data for Methyl 6-bromo-1H-indazole-5-carboxylate is not available, a comparative analysis of related 6-bromo-indazole derivatives suggests a high probability of activity against various cancer-relevant kinases.

Comparative Anticancer Activity of Selected Indazole Derivatives

Compound/DerivativeTarget/ActivityCell Line(s)IC50/ED50Reference
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives Anticancer, AntiangiogenicHEP3BPN (liver), MDA 453 (breast), HL 60 (leukemia)Varies by derivative[8][9]
Indazole-based PLK4 Inhibitor (C05) PLK4 Kinase InhibitionIMR-32, MCF-7, H460< 0.1 nM (enzymatic), 0.948 - 1.679 µM (cellular)
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K07) PLK4 Kinase InhibitionN/A23.6 nM[10]
Indazole-3-amine derivative (6o) AntiproliferativeK5625.15 µM[11]

The data presented in the table above for various 6-bromo-indazole analogs and other substituted indazoles highlight their potent anticancer effects across a range of cancer cell lines and kinase targets. The presence of the 6-bromo substituent is a common feature among many of these active compounds. The methyl carboxylate group at the 5-position of our target molecule is an electron-withdrawing group that can influence the electronic properties of the indazole ring system and potentially modulate its interaction with biological targets.

A plausible mechanism of action for the predicted anticancer activity of Methyl 6-bromo-1H-indazole-5-carboxylate is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_0 Kinase Inhibition by Indazole Derivative Indazole Methyl 6-bromo-1H-indazole-5-carboxylate Kinase Protein Kinase (e.g., VEGFR, PDGFR, PLK4) Indazole->Kinase Binds to ATP pocket Phospho_Substrate Phosphorylated Substrate Indazole->Phospho_Substrate Inhibits Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Predicted mechanism of anticancer action for Methyl 6-bromo-1H-indazole-5-carboxylate.

Anticipated Anti-inflammatory Activity

The indazole scaffold is also a key component in several anti-inflammatory agents.[3] The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Studies on various indazole derivatives have demonstrated their potential to reduce inflammation in both in vitro and in vivo models. For instance, certain indazole compounds have shown significant inhibition of carrageenan-induced paw edema, a common model for acute inflammation.[4]

Comparative Anti-inflammatory Activity of Selected Indazole Derivatives

Compound/DerivativeActivityModel/AssayPotencyReference
Indazole Anti-inflammatoryCarrageenan-induced paw edema61.03% inhibition at 100 mg/kg[4]
5-Aminoindazole Anti-inflammatoryCarrageenan-induced paw edema83.09% inhibition at 100 mg/kg[4]
6-Nitroindazole Anti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition[4]
Imidazole derivative (AA6) p38 MAP Kinase InhibitionEnzymatic AssayIC50 = 403.57 nM

The comparative data suggests that substitutions on the indazole ring significantly impact anti-inflammatory potency. While direct data for Methyl 6-bromo-1H-indazole-5-carboxylate is unavailable, its structural features align with those of other anti-inflammatory indazoles. The 6-bromo substituent could enhance its interaction with the active sites of inflammatory enzymes, while the ester functionality could be a site for metabolic modification, influencing its pharmacokinetic profile.

G cluster_1 Predicted Anti-inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Inflammatory_Stimulus->Cell Signaling Signaling Cascade (e.g., NF-κB, MAPK) Cell->Signaling COX2 COX-2 Enzyme Signaling->COX2 Upregulates Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Indazole Methyl 6-bromo-1H-indazole-5-carboxylate Indazole->Signaling Inhibits Indazole->COX2 Inhibits

Caption: Potential anti-inflammatory mechanism of Methyl 6-bromo-1H-indazole-5-carboxylate.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of Methyl 6-bromo-1H-indazole-5-carboxylate and validate the predictions made in this guide, the following standard experimental protocols are recommended.

MTT Assay for Cytotoxicity Assessment

This assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of a compound against cancer cell lines.

Workflow Diagram

G cluster_2 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 6-bromo-1H-indazole-5-carboxylate in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Workflow Diagram

G cluster_3 Kinase Inhibition Assay Workflow A 1. Prepare kinase reaction buffer B 2. Add kinase, substrate, and test compound to a microplate A->B C 3. Initiate the reaction by adding ATP B->C D 4. Incubate at 30°C for a defined period C->D E 5. Stop the reaction D->E F 6. Detect kinase activity (e.g., phosphorylation of substrate) E->F G 7. Calculate percent inhibition and IC50 value F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and varying concentrations of Methyl 6-bromo-1H-indazole-5-carboxylate in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays that measure ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Methyl 6-bromo-1H-indazole-5-carboxylate remains to be established, a comprehensive analysis of its structural analogs provides a strong basis for predicting its potential as a valuable scaffold in drug discovery. The presence of the 6-bromo-indazole core suggests a high likelihood of anticancer activity, likely mediated through the inhibition of key protein kinases. Furthermore, the indazole nucleus is a well-known pharmacophore for anti-inflammatory agents, indicating a secondary potential therapeutic application.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on synthesizing Methyl 6-bromo-1H-indazole-5-carboxylate and evaluating its cytotoxic effects against a panel of cancer cell lines, as well as its inhibitory activity against a broad range of protein kinases. In parallel, its anti-inflammatory properties should be investigated using relevant in vitro and in vivo models. The insights gained from such studies will be crucial in determining the true therapeutic potential of this promising indazole derivative.

References

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link]

  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17789-17802. [Link]

  • Trivedi, A. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6433. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Rajamanickam, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(12), FF01–FF05. [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Kusanur, R. A., & Mahesh, M. (2013). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. [Link]

  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Li, M., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Aman, O., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. [Link]

Sources

Comparative

Advanced Spectroscopic Guide: Differentiating Bromo-Indazole-Carboxylate Positional Isomers

Content Type: Technical Comparison & Analysis Guide Target Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Executive Summary: The Indazole Isomer Challenge Ind...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Target Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Indazole Isomer Challenge

Indazole scaffolds, particularly bromo-indazole-carboxylates , are privileged structures in drug discovery (e.g., anticancer kinase inhibitors, anti-inflammatory agents). However, their synthesis often yields complex mixtures of positional isomers .

These isomers fall into two distinct categories:

  • Annular Tautomerism/Alkylation Isomers (N1 vs. N2): Indazoles possess two nitrogen atoms capable of substitution. The biological activity of N1-alkylated indazoles often differs drastically from N2-isomers.

  • Benzene Ring Regioisomers: The placement of the bromine (Br) and carboxylate (COOR) groups on the fused benzene ring (positions 4, 5, 6, or 7) dictates metabolic stability and binding affinity.

This guide provides a self-validating spectroscopic workflow to unambiguously distinguish these isomers without relying solely on X-ray crystallography.

Comparative Analysis of Analytical Modalities

TechniqueCapability for Isomer DistinctionThroughputLimitations
1H NMR (1D) High . Distinct coupling patterns (

values) identify ring substitution. Chemical shifts (

) hint at N-alkylation.[1]
HighAmbiguous for N1 vs. N2 without reference standards.
13C NMR (1D) Medium . Carbonyl and bridgehead shifts vary, but often require 2D correlation for assignment.HighLow sensitivity; quaternary carbons can be difficult to detect.
2D NMR (HMBC/NOESY) Critical . The "Gold Standard" for solution-phase assignment. Links protons to specific nitrogens or quaternary carbons.[1]MediumRequires sufficient sample concentration (>5 mg).
X-Ray Crystallography Definitive . Absolute structural determination.LowRequires single crystals; slow turnaround.
IR Spectroscopy Low . Can distinguish carbonyl environments but lacks regiochemical resolution.HighBroad peaks often obscure subtle isomeric differences.

Core Directive: Distinguishing N1 vs. N2 Isomers[2]

The most common synthetic challenge is determining whether a substituent (R) is attached to N1 or N2.

The Mechanistic Logic
  • N1-Substitution: Generally thermodynamically favored.[2]

  • N2-Substitution: Often kinetically favored or accessed via specific conditions (e.g., Mitsunobu reaction).

The Self-Validating NMR Protocol

To confirm the isomer, you must establish the connectivity between the


-alkyl protons and the indazole core carbons.
1. The HMBC Diagnostic Check (The "Bridgehead Test")

This is the most robust method.

  • N1-Isomer: The

    
    -alkyl protons (
    
    
    
    ) will show a strong 3-bond correlation (
    
    
    ) to the bridgehead carbon C7a .
  • N2-Isomer: The

    
    -alkyl protons (
    
    
    
    ) will show a strong 3-bond correlation (
    
    
    ) to Carbon C3 (the imine carbon). They will NOT correlate with C7a.
2. The NOESY Proximity Check
  • N1-Isomer: NOE correlation observed between

    
     and H7  (the proton on the benzene ring closest to N1).
    
  • N2-Isomer: NOE correlation observed between

    
     and H3  (if H3 is present/unsubstituted).
    
Visualization: N1 vs. N2 Decision Tree

N_Isomer_ID Start Unknown N-Alkylated Isomer HMBC Run 1H-13C HMBC Experiment Start->HMBC Check1 Check Correlation of N-CH2 Protons HMBC->Check1 ResultN1 Correlation to C7a (Bridgehead) Check1->ResultN1 Observed ResultN2 Correlation to C3 (Imine) Check1->ResultN2 Observed ConfirmN1 Identify as N1-Isomer ResultN1->ConfirmN1 ConfirmN2 Identify as N2-Isomer ResultN2->ConfirmN2 NOESY Validation: Run NOESY ConfirmN1->NOESY ConfirmN2->NOESY NOE_N1 NOE: N-CH2 <-> H7 NOESY->NOE_N1 N1 Path NOE_N2 NOE: N-CH2 <-> H3 NOESY->NOE_N2 N2 Path

Caption: Logical workflow for distinguishing N1 vs. N2 alkylated indazoles using HMBC and NOESY NMR correlations.

Core Directive: Distinguishing Benzene Ring Regioisomers

When synthesizing bromo-indazole-carboxylates, distinguishing between 4-, 5-, 6-, and 7-substituted isomers is critical. This relies on 1H NMR Splitting Patterns (Multiplicity) and Coupling Constants (


) .
Diagnostic Coupling Constants ( )
  • Ortho coupling (

    
    ):  7.0 – 9.0 Hz (Strong interaction between neighbors).
    
  • Meta coupling (

    
    ):  1.0 – 3.0 Hz (Weak interaction, one carbon apart).
    
  • Para coupling (

    
    ):  < 1.0 Hz (Usually not resolved).
    
Case Study: Methyl Bromo-Indazole-Carboxylate Isomers

Assuming the carboxylate is at position 3 (common scaffold), and we are locating the Bromine on the ring.

Scenario A: 5-Bromo vs. 6-Bromo Isomer
  • 5-Bromo-1H-indazole:

    • H4: Appears as a doublet (

      
       Hz, meta-coupling to H6).
      
    • H6: Appears as a doublet of doublets (

      
       Hz ortho to H7, 
      
      
      
      Hz meta to H4).
    • H7: Appears as a doublet (

      
       Hz, ortho to H6).
      
  • 6-Bromo-1H-indazole:

    • H7: Appears as a singlet (or fine doublet

      
       Hz) because it has no ortho/meta protons (blocked by Br at 6 and N at 1). Note: H7 is often broadened.
      
    • H4: Appears as a doublet (

      
       Hz, ortho to H5).
      
    • H5: Appears as a doublet of doublets (

      
       Hz ortho to H4, 
      
      
      
      Hz meta to H7).

Key Differentiator: Look for the singlet . If you see a singlet in the aromatic region, it is likely H7 in a 6-substituted system or H4 in a 5-substituted system (depending on other groups). In a 5,6-disubstituted pattern, the singlet logic applies.

Visualization: Ring Substitution Logic

Ring_Sub_ID Input Aromatic Region 1H NMR Pattern1 Two Doublets (J~9Hz) Input->Pattern1 Pattern2 Two Singlets (or weak meta) Input->Pattern2 Pattern3 Doublet (J~9) + Singlet Input->Pattern3 Conc1 4,5 or 6,7 Disubstitution (Ortho Neighbors) Pattern1->Conc1 Conc2 4,7 Disubstitution (Para - No Ortho) Pattern2->Conc2 Conc3 4,6 or 5,7 Disubstitution (Meta - 1 Ortho Pair blocked) Pattern3->Conc3

Caption: Flowchart for assigning ring substitution patterns based on proton coupling constants (


 values).

Experimental Protocols

Protocol A: Standard Characterization Workflow

Objective: Obtain high-resolution data for isomer assignment.

  • Sample Preparation:

    • Dissolve 5–10 mg of the bromo-indazole-carboxylate in 0.6 mL DMSO-

      
       .
      
    • Note: DMSO-

      
       is preferred over 
      
      
      
      because indazoles can aggregate in non-polar solvents, broadening peaks. DMSO also prevents rapid proton exchange of the NH (if unsubstituted).
  • Acquisition Parameters (600 MHz recommended):

    • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s.

    • 13C NMR: 512 scans (bromine heavy atoms reduce relaxation, requiring more scans).

    • gHMBCAD (Adiabatic HMBC): Optimized for long-range coupling (

      
       Hz). 2048 x 256 points.
      
    • gNOESY: Mixing time = 500 ms.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H.

    • Phase correction must be manual for 2D spectra to ensure accurate correlation reading.

Protocol B: X-Ray Crystallography (The Validator)

If NMR data remains ambiguous (e.g., due to peak overlap):

  • Crystallization: Dissolve 20 mg of compound in hot Ethyl Acetate. Add Hexane dropwise until turbid. Allow to stand at 4°C for 48 hours.

  • Mounting: Select a single block-like crystal (>0.1 mm).

  • Refinement: Solve structure using direct methods (SHELXT). Look for the heavy atom (Bromine) to anchor the phase solution.

Summary Data Table: Chemical Shift Trends

Isomer TypeDiagnostic ProtonApprox.[3] Shift (

, ppm in DMSO-

)
HMBC Correlation Target
N1-Alkyl

4.5 – 5.5C7a (Bridgehead)
N2-Alkyl

4.6 – 5.6C3 (Imine Carbon)
3-Bromo ----C3 shift moves upfield due to heavy atom effect
5-Bromo H4~8.1 (d,

)
C3, C7a
6-Bromo H7~7.9 (s)C5, C7a

Note: Chemical shifts are solvent-dependent.[1] The correlations (Column 4) are invariant and therefore more reliable.

References

  • Regioselective Synthesis of Indazoles

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4] Regioselective synthesis of 1H-indazoles. The Journal of Organic Chemistry, 75(8), 2730-2732. Link

  • NMR differentiation of N1/N2 Isomers

    • Cerecetto, H., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • Structural Characterization of Indazole Carboxylates

    • Ferreira, I., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH). Link

  • X-Ray Confirmation Standards

    • Seela, F., & Peng, X.[5] (2004).[5] Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Link

  • General Indazole Spectroscopy

    • Claramunt, R. M., et al. (2016). 13C NMR of indazoles. ResearchGate. Link

Sources

Validation

stability comparison of Methyl 6-bromo-1H-indazole-5-carboxylate and its analogs

Title: Stability Profiling of Methyl 6-bromo-1H-indazole-5-carboxylate: A Comparative Technical Guide Executive Summary Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) serves as a critical scaffold in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stability Profiling of Methyl 6-bromo-1H-indazole-5-carboxylate: A Comparative Technical Guide

Executive Summary

Methyl 6-bromo-1H-indazole-5-carboxylate (CAS: 1396762-16-5) serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., PLK4, AKT) and immuno-oncology agents. Its stability profile is defined by two competing structural features: the indazole core , which confers high thermal stability, and the methyl ester/bromide motif , which introduces specific chemical liabilities.

This guide provides a comparative stability analysis against its structural analogs—specifically the non-brominated Methyl 1H-indazole-5-carboxylate and the regioisomer Methyl 6-bromo-1H-indazole-4-carboxylate .

Key Findings:

  • Hydrolytic Stability: The ortho-bromo substituent at C6 provides steric protection, rendering the C5-ester more resistant to alkaline hydrolysis than its non-brominated analog.

  • Photostability: The C-Br bond introduces a photolytic liability absent in non-halogenated analogs, requiring protection from UV light (<290 nm).

  • Metabolic Stability: The methyl ester is a "soft spot," rapidly cleaved by carboxylesterases (CES1/2) in liver microsomes, necessitating bioisosteric replacement (e.g., amides) for in vivo efficacy.

Chemical Stability Analysis

Hydrolytic Stability: The Ortho-Effect

The primary degradation pathway for indazole carboxylates in solution is ester hydrolysis. However, the rate of this reaction is heavily influenced by the substituent at the C6 position.

  • Mechanism: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.

  • Comparative Insight:

    • Methyl 1H-indazole-5-carboxylate: Lacks steric hindrance. The carbonyl carbon is accessible, leading to rapid hydrolysis in basic media (pH > 8).

    • Methyl 6-bromo-1H-indazole-5-carboxylate: The bulky bromine atom at C6 (Van der Waals radius ~1.85 Å) exerts a steric shielding effect on the adjacent C5-carbonyl. While the bromine is electron-withdrawing (which theoretically activates the ester), the steric blockade of the nucleophile's approach dominates, resulting in a slower hydrolysis rate compared to the non-brominated analog.

Tautomeric Stability

Indazoles exist in annular tautomeric equilibrium between 1H- and 2H-forms.

  • Thermodynamics: The 1H-tautomer is aromatic (benzenoid) and thermodynamically favored by ~2-4 kcal/mol over the 2H-quinonoid form.

  • Stability Implication: In solution, Methyl 6-bromo-1H-indazole-5-carboxylate predominantly exists as the 1H-tautomer. However, under basic conditions, deprotonation of the NH (pKa ~14) creates an ambident anion. Alkylation without careful control results in a mixture of N1 and N2 isomers, which is a synthetic stability issue rather than a degradation issue.

Photostability
  • Risk Factor: Carbon-Bromine (C-Br) bonds are susceptible to homolytic cleavage under UV irradiation, generating radical species.

  • Comparison: The non-brominated analog is photostable. The 6-bromo analog requires amber glassware storage to prevent debromination or radical coupling byproducts.

Comparative Data Matrix

The following table synthesizes predicted and experimental stability data for the target compound versus key analogs.

PropertyMethyl 6-bromo-1H-indazole-5-carboxylate Methyl 1H-indazole-5-carboxylate (Analog A)Methyl 6-bromo-1H-indazole-4-carboxylate (Analog B)
CAS Number 1396762-16-5473416-12-5885518-49-0
Thermal Stability (Solid) High (mp 170-175°C)High (mp 138-142°C)Moderate (mp 110-115°C)
Hydrolytic Half-life (pH 7.4) > 24 Hours> 24 Hours> 24 Hours
Hydrolytic Half-life (pH 10) Moderate (Steric Shielding)Low (Rapid Hydrolysis)Moderate
Photostability Sensitive (C-Br cleavage)StableSensitive
Microsomal Stability (HLM) Low (Esterase sensitive)Low (Esterase sensitive)Low (Esterase sensitive)
Primary Degradant 6-bromo-1H-indazole-5-carboxylic acid1H-indazole-5-carboxylic acid6-bromo-1H-indazole-4-carboxylic acid

Degradation Pathways Visualization

The following diagram illustrates the primary degradation pathways (Hydrolysis and Photolysis) and the tautomeric equilibrium.

DegradationPathways cluster_0 Primary Degradation Risks Compound Methyl 6-bromo-1H- indazole-5-carboxylate (Target) Acid 6-bromo-1H-indazole- 5-carboxylic acid (Hydrolysis Product) Compound->Acid Hydrolysis (pH > 8 / Esterases) Radical Aryl Radical (Transient) Compound->Radical UV Light (hν) Tautomer 2H-Indazole Tautomer (Minor Species) Compound->Tautomer Equilibrium (Solvent dependent) Debromo Methyl 1H-indazole- 5-carboxylate (Photodegradant) Radical->Debromo H-Abstraction

Figure 1: Primary degradation pathways including base-catalyzed hydrolysis and UV-induced debromination.

Experimental Protocols

As a Senior Scientist, relying on generic data is insufficient. Use these self-validating protocols to establish the specific stability profile for your batch.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products (ICH Q1A).

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: Add 0.1 N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Base: Add 0.1 N NaOH (1:1 v/v). Room Temp for 2 hours. Note: Watch for rapid precipitation of the acid.

    • Oxidation: Add 3% H₂O₂. Room Temp for 4 hours.

    • Photo: Expose solid sample to 1.2 million lux hours (ICH Q1B).

  • Analysis: Quench samples to pH 7.0. Analyze via HPLC-UV (254 nm) coupled with MS.

  • Acceptance Criteria: Mass balance > 95% (Sum of parent + impurities).

Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Assess susceptibility to carboxylesterases.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Group A (NADPH-): Assess esterase activity only (No cofactor added).

    • Group B (NADPH+): Assess CYP450 + Esterase activity (Add 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (with internal standard).

  • Interpretation:

    • If Group A clearance ≈ Group B clearance: Esterase-driven metabolism (High Instability).

    • If Group B >> Group A: CYP-driven metabolism .

Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Testing (Protocol A) cluster_metabolic Metabolic Stability (Protocol B) Start Start: Solid Compound Solubility Solubility Check (ACN/H2O) Start->Solubility Acid 0.1N HCl 60°C Solubility->Acid Base 0.1N NaOH RT Solubility->Base Ox 3% H2O2 Solubility->Ox HLM Liver Microsomes +/- NADPH Solubility->HLM Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Ox->Analysis HLM->Analysis Decision Stability Profile Defined Analysis->Decision

Figure 2: Integrated workflow for chemical and metabolic stability assessment.

References

  • ChemicalBook. (2025). Methyl 6-bromo-1H-indazole-5-carboxylate Properties and Safety. Retrieved from

  • PubChem. (2025).[1][2] Methyl 6-bromo-1H-indazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 6-bromo-1H-indazole-5-carboxylate Product Specification. Retrieved from

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Context: Esterase sensitivity and bioisosteres).
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

Sources

Comparative

validating the structure of Methyl 6-bromo-1H-indazole-5-carboxylate derivatives

A Comparative Analytical Guide for Medicinal Chemists Executive Summary & Strategic Importance Methyl 6-bromo-1H-indazole-5-carboxylate is a "privileged scaffold" in modern drug discovery, particularly for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemists

Executive Summary & Strategic Importance

Methyl 6-bromo-1H-indazole-5-carboxylate is a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal functionalization handles: the C6-bromide allows for Suzuki-Miyaura couplings, while the C5-ester permits hydrolysis and amide coupling.

However, the critical liability of this scaffold is the tautomeric ambiguity of the indazole ring (


). Upon alkylation or functionalization, this scaffold frequently yields a mixture of N1-  and N2-isomers . These regioisomers often possess vastly different biological activities and metabolic stability profiles. Misidentifying an N2-isomer as an N1-isomer at the lead optimization stage can result in months of wasted SAR (Structure-Activity Relationship) efforts.

This guide provides a self-validating, logic-driven framework to definitively distinguish these isomers, moving beyond ambiguous 1D NMR to definitive 2D NMR and crystallographic techniques.

Comparative Analysis of Validation Methods

The following table objectively compares the available methods for validating the regiochemistry of indazole derivatives.

MethodResolution PowerSample Req.Time to ResultCostVerdict
1D

H NMR
Low< 1 mg10 minsLowAmbiguous. Chemical shifts (

) are indicative but not definitive due to solvent/substituent effects.
2D NMR (NOESY/HMBC) High 2-10 mg1-4 hoursMedThe Workhorse. Provides definitive spatial and connectivity data. Best balance of speed and accuracy.

N HMBC
Very High> 20 mg4-12 hoursMedDefinitive. N1 and N2 nitrogens have distinct chemical shifts (

ppm). Requires high concentration.
X-Ray Crystallography Absolute Single CrystalDays/WeeksHighGold Standard. Required for filing patents/INDs, but impractical for routine high-throughput screening.
UV-Vis Spectroscopy Medium< 0.1 mg5 minsLowAuxiliary. N1/N2 isomers often show distinct

, but requires reference standards to be reliable.

The "Self-Validating" NMR Protocol

The Structural Logic

For Methyl 6-bromo-1H-indazole-5-carboxylate :

  • H4 Proton: Located at position 4. It is ortho to the C5-Ester.

  • H7 Proton: Located at position 7. It is ortho to the C6-Bromine and adjacent to N1 .

  • H3 Proton: Located on the pyrazole ring. It is adjacent to N2 .[1][2]

Step-by-Step Workflow
Step 1: The "Anchor" Assignment (HMBC)

Before determining N-alkylation, you must distinguish H4 from H7. 1D NMR splitting is insufficient as both appear as singlets (or weak doublets).

  • Experiment: Run a

    
     HMBC.
    
  • Logic: Look for the correlation to the Ester Carbonyl Carbon (

    
    ).
    
    • H4 will show a strong 3-bond correlation (

      
      ) to the Ester Carbonyl.
      
    • H7 is too far (5 bonds) and will NOT show this correlation.

  • Result: You have now definitively identified H4 and H7.

Step 2: The Regioisomer Determination (NOESY/ROESY)

Now that H7 and H3 are identified, use Nuclear Overhauser Effect (NOE) to locate the N-substituent (let's assume an N-Methyl group for this example).

  • Experiment: Run a 2D NOESY (mixing time ~500ms).

  • Logic:

    • Scenario A (N1-Alkylation): You observe a strong NOE cross-peak between the N-Methyl protons and H7 . (Distance < 5Å).

    • Scenario B (N2-Alkylation): You observe a strong NOE cross-peak between the N-Methyl protons and H3 . You will also likely see a lack of NOE to H7.

Visualizing the Logic (Graphviz)

IndazoleValidation Start Crude Reaction Mixture (Isomers N1 & N2) Separation Chromatographic Separation (HPLC/Flash) Start->Separation Isolate Isolated Isomer X Separation->Isolate HMBC_Step Step 1: 1H-13C HMBC Target: Ester Carbonyl Isolate->HMBC_Step H4_ID Proton showing 3-bond coupling to Ester C=O identified as H4 HMBC_Step->H4_ID Correlation Observed H7_ID Proton showing NO coupling to Ester C=O identified as H7 HMBC_Step->H7_ID No Correlation NOESY_Step Step 2: 2D NOESY Target: N-Alkyl Group H4_ID->NOESY_Step H7_ID->NOESY_Step Result_N1 NOE: N-Alkyl <--> H7 CONCLUSION: N1-Isomer (Thermodynamic) NOESY_Step->Result_N1 Result_N2 NOE: N-Alkyl <--> H3 CONCLUSION: N2-Isomer (Kinetic) NOESY_Step->Result_N2

Figure 1: The "Self-Validating" NMR Logic Flow for Indazole Regioisomer Assignment.

Advanced Validation: Nitrogen NMR ( N)

If the NOE data is ambiguous (e.g., due to signal overlap or lack of protons on the N-substituent),


 HMBC is the definitive tie-breaker.
  • Principle: The chemical environment of the pyrrole-type nitrogen (N1-H/R) is vastly different from the pyridine-type nitrogen (N2).

  • Data Trends:

    • N1-Alkylated Isomer: The N1 nitrogen typically resonates upfield (shielded, approx -150 to -170 ppm relative to nitromethane).

    • N2-Alkylated Isomer: The N2 nitrogen is more deshielded (downfield, approx -70 to -100 ppm).

  • Protocol:

    • Prepare a concentrated sample (>20mg/0.6mL DMSO-

      
      ).
      
    • Run

      
       HMBC optimized for long-range coupling (
      
      
      
      Hz).
    • Compare the chemical shift of the alkylated nitrogen against literature standards for indazoles [1, 2].

Experimental Data: Simulated Comparison

The following data represents typical shifts observed for methyl 6-bromo-1H-indazole-5-carboxylate derivatives in DMSO-


.
FeatureN1-Methyl Isomer (Desired)N2-Methyl Isomer (Alternative)
N-Me Shift (

)
~4.0 - 4.1 ppm~4.2 - 4.3 ppm (Often more downfield)
H3 Shift (

)
~8.0 - 8.2 ppm~8.3 - 8.6 ppm (Deshielded by adjacent N-Me)
NOE Correlation Strong: N-Me

H7
Strong: N-Me

H3

C N-Me Shift
~35-36 ppm~39-41 ppm
Thermodynamics Major product (Base/RT)Minor product (unless specific conditions [3])

Note: Absolute shifts vary by solvent. The NOE correlation is the only invariant metric.

Synthesis & Regioselectivity Context

Understanding the synthesis helps predict the impurity profile.

  • Basic Conditions (

    
     or 
    
    
    
    ):
    Typically favor the N1-isomer due to thermodynamic stability (approx. 3-4 kcal/mol more stable than N2) [1]. However, steric bulk at C7 (not present here) or specific solvents can shift this ratio.
  • Acidic/Imidate Conditions: Can favor N2-alkylation via kinetic control [4].

Reaction Pathway Diagram

ReactionPath Substrate Methyl 6-bromo- 1H-indazole-5-carboxylate TS_N1 Transition State (N1) Substrate->TS_N1 Base/RT TS_N2 Transition State (N2) Substrate->TS_N2 Specific Catalysts Prod_N1 N1-Alkyl Product (Thermodynamic) Major TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Kinetic) Minor TS_N2->Prod_N2

Figure 2: Divergent synthetic pathways leading to regioisomeric mixtures.

References

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec, 2021. Link

  • Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024. Link

  • Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[1] Synthesis, 2022.[1][3] Link

  • Meanwell, N.A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1] RSC Advances, 2021. Link

  • Sigma-Aldrich. "Methyl 6-bromo-1H-indazole-5-carboxylate Product Specification." Link

Sources

Validation

comparing the efficacy of different catalysts in Suzuki reactions of bromo-indazoles

[1] Executive Summary: The Indazole Dilemma The indazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, functionalizing it via Suzuki-Miyaura coupling presents a dichotomy: the benzeno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Indazole Dilemma

The indazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, functionalizing it via Suzuki-Miyaura coupling presents a dichotomy: the benzenoid ring (positions 4, 5, 6, 7) behaves like a standard aryl halide, while the pyrazole ring (position 3) acts as an electron-deficient heteroaryl system prone to catalyst poisoning.

This guide moves beyond generic "Suzuki conditions" to provide a targeted selection strategy. Key Takeaway: While Pd(dppf)Cl₂ is the robust "workhorse" for C5/C6 functionalization, XPhos Pd G3/G4 is the superior choice for the challenging C3 position and unprotected (free-NH) substrates, preventing the formation of inactive Pd-nitrogen complexes.

Mechanistic Constraints & Substrate Analysis

To select the right catalyst, one must understand the failure modes specific to bromo-indazoles.

The "N-Binding Trap"

Indazoles possess a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1).

  • Free-NH Indazoles: The N1 proton is acidic (

    
    ). Under basic Suzuki conditions, deprotonation creates an indazolyl anion that binds tightly to Palladium (
    
    
    
    ), arresting the catalytic cycle.
  • C3-Bromo Substrates: The proximity of the halogen to the N2 nitrogen facilitates chelation, stabilizing the oxidative addition intermediate to the point where transmetallation becomes the rate-limiting step, often stalling the reaction.

Diagram 1: Catalyst Selection Decision Matrix

A logic-gated workflow for selecting the optimal catalyst system based on regiochemistry and protection status.

Indazole_Catalyst_Selection Start Start: Bromo-Indazole Substrate Position Bromine Position? Start->Position C3_Branch C3-Position (Electron Deficient) Position->C3_Branch Position 3 C5_Branch C4/C5/C6/C7-Position (Benzenoid Character) Position->C5_Branch Positions 4, 5, 6, 7 Protect_C3 N-Protected? C3_Branch->Protect_C3 Sol_XPhos RECOMMENDED: XPhos Pd G3/G4 (Prevents N-coordination) Protect_C3->Sol_XPhos No (Free NH) Protect_C3->Sol_XPhos Yes (Difficult Case) Sol_PPh3 ALTERNATIVE: Pd(PPh3)4 + Microwave (High Temp Activation) Protect_C3->Sol_PPh3 Yes (Boc/THP) Protect_C5 N-Protected? C5_Branch->Protect_C5 Sol_Dppf RECOMMENDED: Pd(dppf)Cl2 (Robust, High Yield) Protect_C5->Sol_Dppf Yes (Boc/THP) Protect_C5->Sol_Dppf Standard Sol_PEPPSI SCALE-UP: Pd-PEPPSI-IPr (Stabilized, Low Loading) Protect_C5->Sol_PEPPSI No (Free NH)

Caption: Decision tree guiding catalyst selection based on the electronic nature of the bromine position and the presence of protecting groups.

Comparative Efficacy: The Catalyst Showdown

The following analysis compares four distinct catalytic systems based on conversion rates, stability, and suitability for specific indazole isomers.

FeaturePd(dppf)Cl₂ XPhos Pd G3 Pd(PPh₃)₄ Pd-PEPPSI-IPr
Primary Utility Standard C5/C6 Coupling Challenging C3 & Free-NH Microwave / Vinylations Sterically Hindered / Scale-up
Ligand Type Bidentate PhosphineBulky Biaryl PhosphineMonodentate PhosphineNHC (Carbene)
Oxidative Addition ModerateExcellent (Fast)SlowFast
Resistance to Poisoning ModerateHigh (Bulky ligand shields Pd)Low (Easily displaced by N)High (Strong

-donor)
Air Stability Good (Shelf-stable)Excellent (Precatalyst)Poor (Oxidizes rapidly)Excellent
Typical Yield (5-Br) 85-95%>95%70-80%90-98%
Typical Yield (3-Br) 40-60%85-95% 60-75% (requires MW)75-85%
Detailed Analysis
1. The Workhorse: Pd(dppf)Cl₂

For 5-bromoindazoles (especially N-protected), this is the gold standard. The large bite angle of the dppf ligand favors reductive elimination, making it highly efficient for aryl-aryl couplings. It is less effective for 3-bromoindazoles because the rate of oxidative addition is often too slow to compete with catalyst deactivation pathways.

2. The Specialist: XPhos Pd G3

When working with unprotected (free-NH) indazoles or the electron-deficient 3-bromo position, Buchwald's G3 precatalysts are superior. The bulky XPhos ligand prevents the indazole nitrogen from binding to the palladium center ("N-binding trap"). Furthermore, the G3 precatalyst ensures a 1:1 L:Pd ratio, generating the active


 species immediately upon base exposure, even at lower temperatures.
3. The Traditionalist: Pd(PPh₃)₄

While historically significant, tetrakis is often outperformed by modern catalysts. However, it remains relevant for microwave-assisted protocols where high temperatures (


) compensate for its lower activity. It is frequently cited for C3-vinylations but suffers from poor air stability.

Experimental Protocols

Protocol A: The "Gold Standard" for Protected 5-Bromoindazoles

Best for: 5-bromo-1-Boc-indazole, 5-bromo-1-THP-indazole.

  • Reagents:

    • Substrate: 5-Bromo-1-(protecting group)-indazole (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%)

    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: DME (Dimethoxyethane) [0.1 M concentration]

  • Procedure:

    • Charge a reaction vial with the indazole, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed DME and the aqueous base solution.

    • Heat to 80°C for 2–4 hours.

    • Validation: Monitor by TLC/LCMS. Product usually precipitates or is extracted with EtOAc.

  • Why it works: The bidentate dppf ligand remains bound to Pd at 80°C, preventing aggregation. DME is miscible with water, ensuring phase transfer of the base.

Protocol B: High-Performance Coupling for Unprotected 3-Bromoindazoles

Best for: 3-bromo-1H-indazole, 3-bromo-5-nitro-1H-indazole.

  • Reagents:

    • Substrate: 3-Bromo-1H-indazole (1.0 equiv)[4]

    • Boronic Acid: (Hetero)arylboronic acid (1.5–2.0 equiv)

    • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Base:

      
       (3.0 equiv, solid or 0.5M aq)
      
    • Solvent: 1,4-Dioxane :

      
       (4:1 ratio)
      
  • Procedure:

    • Combine substrate, boronic acid, base, and catalyst in a sealable tube.

    • Crucial Step: Purge headspace with Argon for 5 mins (oxygen kills the active monomeric Pd species).

    • Heat to 100°C for 4–12 hours.

    • Workup: Acidify carefully if the product contains basic nitrogens, or filter through Celite.

  • Why it works: The

    
     base is strong enough to activate the boronic acid but compatible with the G3 precatalyst activation. The bulky XPhos ligand creates a "steric wall" that blocks the indazole nitrogen from coordinating to the Pd center, allowing the catalytic cycle to proceed.
    

Mechanism & Troubleshooting

Diagram 2: The Catalytic Cycle & Inhibition Pathways

Visualizing how the Indazole Nitrogen poisons the standard cycle and how bulky ligands rescue it.

Catalytic_Cycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Indazole-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Poisoned Poisoned Complex [Pd(Ar)(Br)(Indazole)n] (Inactive) OxAdd->Poisoned Standard Ligand (PPh3/dppf) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Indazole_N Free Indazole Nitrogen (N-Coordination) Indazole_N->Poisoned Poisoned->TransMet XPhos/SPhos Displaces N XPhos XPhos Ligand (Steric Shield)

Caption: The catalytic cycle showing the off-cycle "resting state" caused by indazole nitrogen coordination (Red) and how bulky ligands (Green) facilitate re-entry into the cycle.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or PEPPSI-IPr . Increase Temp.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (BPin) or anhydrous conditions (Dioxane/CsF).
Homocoupling (Ar-Ar) Oxidative CouplingDegas solvents more thoroughly (remove

). Reduce catalyst loading.
Starting Material Remains Slow Oxidative AdditionSwitch from Bromide to Iodide or use SPhos (more electron-rich).

References

  • BenchChem. (2025).[4][5] A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions. Retrieved from

  • El Kazzouli, S., et al. (2021).[6][7] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[7][8][9] Current Organic Chemistry.[9] Retrieved from

  • Colacot, T. J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[6] Retrieved from

  • Organ, M. G., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[10] Synlett.[10] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 6-bromo-1H-indazole-5-carboxylate

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl 6-bromo-1H-indazole-5-carboxylate. As a brominated heterocyclic compound integral to many research and development pip...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl 6-bromo-1H-indazole-5-carboxylate. As a brominated heterocyclic compound integral to many research and development pipelines, its handling and disposal demand meticulous attention to safety and regulatory compliance. This guide is designed for laboratory personnel, including researchers, chemists, and drug development professionals, to ensure that disposal practices protect both individuals and the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Chemical Profile and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is essential. Methyl 6-bromo-1H-indazole-5-carboxylate is a specialized research chemical, and its hazard profile requires careful consideration.

Key Chemical Data

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate handling, storage, and disposal pathways.

PropertyValueSource
CAS Number 1396762-16-5[1]
Molecular Formula C₉H₇BrN₂O₂
Appearance Off-white to light yellow solid[1]
Melting Point 170-175 °C[1]
Storage Keep in a dark, dry, cool, and well-ventilated place in a tightly sealed container.[1][2]
Hazard Identification and Causality
  • Irritant Properties: Based on analogous compounds, Methyl 6-bromo-1H-indazole-5-carboxylate should be treated as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .[3][4][6] The indazole core and its functional groups can interact with biological tissues, necessitating the use of comprehensive Personal Protective Equipment (PPE).

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) .[2] The formation of HBr, a corrosive acid, is a key reason why controlled, high-temperature incineration is the required disposal method.

  • Chemical Incompatibilities: This compound must be segregated from strong oxidizing agents, strong acids, and strong bases .[2] Mixing with these substances can lead to vigorous, exothermic, and potentially dangerous reactions. This principle is the cornerstone of safe chemical waste segregation.

The Regulatory Imperative: A Zero-Compromise Approach

The disposal of laboratory chemicals is strictly regulated by national and international bodies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[7][8] In Europe, the European Chemicals Agency (ECHA) provides extensive guidance.[9][10]

Due to its halogenated organic nature, Methyl 6-bromo-1H-indazole-5-carboxylate must be managed as hazardous chemical waste . The following disposal methods are strictly prohibited as they pose a significant risk to the environment and public health:

  • NO Sewer Disposal: Halogenated compounds can disrupt wastewater treatment processes and persist in the environment.[11][12]

  • NO Disposal in Regular Trash: This can lead to environmental contamination and expose waste management personnel to unknown chemical hazards.[12]

  • NO Disposal by Evaporation: Volatilizing chemical waste in a fume hood is not a compliant or safe disposal method.[12]

Core Principles for Safe Disposal

Adherence to three core principles ensures that waste is handled safely from the point of generation to its final destruction.

Principle 1: Segregation is Key

Never mix incompatible waste streams.[12] Waste containing Methyl 6-bromo-1H-indazole-5-carboxylate should be collected in a dedicated container, separate from acids, bases, and oxidizing agents, to prevent unforeseen chemical reactions.[2]

Principle 2: Proper Containment

The integrity of the waste container is paramount.

  • Material: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure screw-top cap.[11]

  • Condition: Ensure the container is clean, dry, and in good condition with no cracks or leaks.

  • Headspace: Leave at least one inch of headspace to allow for expansion of contents.[11]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a larger, chemically resistant tray or tub to contain any potential leaks.[12]

Principle 3: Accurate and Clear Labeling

Every waste container must be meticulously labeled from the moment the first drop of waste is added. Unidentified waste creates a significant safety hazard and can result in extremely costly disposal procedures.[13] Your institution's EHS department will provide official hazardous waste labels, which must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name(s) of all contents

  • The approximate concentrations or percentages of each component

  • Relevant hazard information (e.g., "Irritant," "Halogenated Organics")

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste streams containing Methyl 6-bromo-1H-indazole-5-carboxylate.

1. Waste Stream Identification

  • Pure Solid Waste: Unused, expired, or off-spec Methyl 6-bromo-1H-indazole-5-carboxylate.

  • Contaminated Solid Waste: Items grossly contaminated with the solid compound, such as weigh boats, paper towels, and gloves.

  • Contaminated Liquid Waste: Solutions containing the dissolved compound (e.g., from reaction workups or chromatography).

2. Adherence to Personal Protective Equipment (PPE) Before handling the compound or its waste, at a minimum, wear:

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Chemical safety glasses or goggles.

  • Body Protection: A properly fastened lab coat.

3. Waste Collection and Segregation

  • For Pure and Contaminated Solids:

    • Carefully transfer the solid waste into a designated solid hazardous waste container with a wide mouth and a secure lid.

    • This container should be clearly labeled for "Halogenated Organic Solid Waste."

  • For Contaminated Liquid Solutions:

    • Pour the liquid waste into a designated, properly labeled liquid hazardous waste container.

    • Follow your institution's policy on mixing halogenated and non-halogenated solvents. While some institutions allow them to be mixed, many require separate waste streams.[12] When in doubt, segregate.

4. Container Management and Storage

  • Keep the waste container closed at all times except when adding waste.[12]

  • Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) .[11][13] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Do not exceed the accumulation limits for your SAA (typically a maximum of 55 gallons of hazardous waste).[13]

5. Arranging for Final Disposal

  • Once the waste container is full or when waste needs to be removed, contact your institution's Environmental Health & Safety (EHS) department.

  • Follow their specific procedures for requesting a waste pickup. EHS professionals will then transport the waste to a licensed facility for final disposal, which for this compound will be high-temperature incineration .[7]

Disposal Decision Workflow

The following diagram illustrates the logical process for the safe disposal of Methyl 6-bromo-1H-indazole-5-carboxylate.

DisposalWorkflow start Identify Waste Containing Methyl 6-bromo-1H-indazole-5-carboxylate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Pure Solid or Grossly Contaminated Labware waste_type->solid Solid liquid Liquid Solution (e.g., in solvent) waste_type->liquid Liquid solid_container Select Labeled Container for HALOGENATED SOLID WASTE solid->solid_container liquid_container Select Labeled Container for HALOGENATED LIQUID WASTE liquid->liquid_container transfer Transfer Waste to Container solid_container->transfer liquid_container->transfer store Securely Seal Container & Place in Secondary Containment in SAA transfer->store contact_ehs Request Waste Pickup from EHS/Safety Office store->contact_ehs end Professional Disposal via High-Temperature Incineration contact_ehs->end

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep the solid material into a dustpan or onto a stiff piece of paper.

    • Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into your designated hazardous solid waste container.

    • Wipe the area with a damp paper towel and dispose of it as hazardous waste.

    • Report the incident to your laboratory supervisor.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide a copy of the Safety Data Sheet (SDS) for a similar compound if one for the specific substance is unavailable.

References

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis Environmental Health & Safety.[Link]

  • Laboratory chemical waste disposal guidelines. University of Otago.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Methyl 1H-indazole-5-carboxylate. PubChem, National Institutes of Health.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.[Link]

  • Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime.[Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA).[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

  • REACH guidance documents. European Chemicals Agency (ECHA).[Link]

  • methyl 6-bromo-1H-indazole-4-carboxylate. PubChem, National Institutes of Health.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-bromo-1H-indazole-5-carboxylate

[1] Executive Summary & Risk Context Compound Identity: Methyl 6-bromo-1H-indazole-5-carboxylate CAS: 1396762-16-5 Physical State: Solid (Off-white to light yellow powder)[1][2] As researchers, we often treat intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

Compound Identity: Methyl 6-bromo-1H-indazole-5-carboxylate CAS: 1396762-16-5 Physical State: Solid (Off-white to light yellow powder)[1][2]

As researchers, we often treat intermediate scaffolds as "routine," but the indazole core coupled with a halogenated ester functionality presents specific sensitization and irritation risks.[1] This guide moves beyond generic safety advice to address the specific physicochemical properties of this compound—specifically its potential for fine dust generation and mucosal irritation.[1]

The Core Hazard Directive: Treat this compound as a Category 3 Respiratory Irritant (STOT SE 3) and a Contact Irritant (Skin/Eye) .[1] Your primary safety objective is Dust Exclusion . Because this is a solid ester, it is prone to static charge during weighing, which increases the risk of inhalation and surface contamination.[1]

Hazard Profile & Mechanistic Logic

To select the right PPE, we must understand the "Why."[1] The GHS classification for this compound (H302, H315, H319, H335) dictates our barrier strategy.[1]

Hazard CodeDescriptionMechanistic Implication for PPE
H302 Harmful if swallowedIngestion Vector: Hand-to-mouth transfer is the risk.[1] Requirement: Double-gloving during weighing to prevent cross-contamination of surfaces (e.g., keyboards, door handles).[1]
H315 Causes skin irritationDermal Vector: Brominated aromatics can be lipophilic.[1] Requirement: Lab coats must cover wrists completely; gloves must overlap cuffs.[1]
H319 Causes serious eye irritationMucosal Vector: Fine particulates can bypass standard gaps in eyewear.[1] Requirement: Side shields are mandatory; chemical goggles preferred if working outside a hood.[1]
H335 May cause respiratory irritationInhalation Vector: The ester moiety combined with the bromine substituent can irritate the upper respiratory tract.[1] Requirement: Engineering controls (Fume Hood) are primary; N95 is the secondary backup.[1]
Personal Protective Equipment (PPE) Matrix
A. Respiratory Protection (The Critical Barrier)[1]
  • Primary Defense: Chemical Fume Hood .[1]

    • Operational Standard: Sash height must be kept at or below the certification mark (usually 18 inches).[1] All weighing must occur inside the hood.[1]

    • Airflow: Ensure face velocity is between 80–120 fpm.[1]

  • Secondary Defense (If Hood Unavailable): N95 or P100 Particulate Respirator .[1]

    • Why: Surgical masks are insufficient against chemical dusts.[1] The electrostatic charge of the powder requires a tight-fitting seal to prevent inhalation.[1]

B. Hand Protection (Solvent Awareness)[1][3]
  • Material: Nitrile Rubber (minimum 4-5 mil thickness) .[1]

    • Logic: While the solid itself is not highly permeating, you will likely dissolve this intermediate in organic solvents (DCM, Ethyl Acetate, DMSO).[1] Nitrile offers the best broad-spectrum resistance.[1]

    • Technique:Double Gloving is recommended during the initial weighing step.[1]

      • Outer Glove: Contaminated during spatula handling/weighing.[1] Remove immediately after the solid is transferred.[1]

      • Inner Glove: Remains clean to handle solvent bottles or instruments.[1]

C. Eye & Body Protection[1][4][5]
  • Eye: Chemical Safety Goggles (indirect venting) are superior to safety glasses for this specific compound due to the risk of airborne dust settling behind lenses.[1]

  • Body: Standard Cotton/Polyester Lab Coat (buttoned to the neck).

    • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).[1]

Operational Workflows: Step-by-Step
Protocol A: Weighing & Transfer (High Risk Phase)[1]
  • Context: This is the moment of highest exposure risk due to static-induced dust.[1]

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue and the balance must be outside, use a Powder Containment Hood or wear an N95 respirator.[1]

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat.[1] Halogenated esters are prone to "jumping" due to static.[1]

  • Transfer:

    • Open the vial only inside the hood.[1]

    • Transfer solid gently to avoid creating a dust cloud.[1]

    • Immediate Action: If powder spills on the balance, wipe with a damp Kimwipe (acetone or methanol) immediately while wearing gloves.[1] Do not blow the dust off.[1]

  • Dissolution: Add solvent to the solid immediately after weighing to sequester the dust into the liquid phase.[1]

Protocol B: Waste Disposal (The "Cradle-to-Grave" Approach)[1]
  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (specifically labeled for "Halogenated Organics").[1]

  • Liquid Waste: Mother liquors or reaction mixtures containing this compound must be segregated into Halogenated Organic Solvent Waste .[1]

    • Crucial: Do not mix with acidic aqueous waste streams if strong oxidizers are present, to prevent potential side reactions with the bromine moiety.[1]

Visualized Safety Logic
Figure 1: PPE Decision Logic for Activity

Caption: Decision tree for selecting PPE based on the specific laboratory activity and risk level.

PPE_Decision_Matrix Start Activity Selection Weighing Weighing / Solid Handling (High Dust Risk) Start->Weighing Reaction Reaction / Liquid Handling (Splash Risk) Start->Reaction Storage Storage / Transport (Sealed Container) Start->Storage Hood_Check Is Fume Hood Available? Weighing->Hood_Check Solvent_Check Solvent Type? Reaction->Solvent_Check Hood_Yes Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Storage->Hood_Yes Minimal Risk Hood_Check->Hood_Yes Yes Hood_No Escalated PPE: N95 Respirator + Goggles + Double Nitrile Gloves Hood_Check->Hood_No No (Critical Risk) DCM DCM/Chloroform: PVA or Silver Shield Gloves Solvent_Check->DCM Halogenated General General (MeOH/EtOAc): Standard Nitrile Gloves Solvent_Check->General Non-Halogenated

[1]

Figure 2: Emergency Response Protocol

Caption: Immediate actions required in the event of exposure or spillage.

Emergency_Response Incident Incident Occurs Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Advice Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Remove Contacts if easy 3. Transport to ER Eye->Action_Eye Action_Spill 1. Dampen with Acetone/Water (Prevent Dust) 2. Wipe with Chem-Pad 3. Disposal as Haz Waste Spill->Action_Spill

References
  • PubChem. (n.d.).[1] Methyl 1H-indazole-5-carboxylate (Compound Summary).[1][2][6] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Fisher Scientific. (2023).[1][7] Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analogous Hazard Profile). Retrieved January 29, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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